molecular formula C23H23N5O5S2 B15573663 BDM88951

BDM88951

Cat. No.: B15573663
M. Wt: 513.6 g/mol
InChI Key: QHHKXYPPDICVAU-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BDM88951 is a useful research compound. Its molecular formula is C23H23N5O5S2 and its molecular weight is 513.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C23H23N5O5S2

Molecular Weight

513.6 g/mol

IUPAC Name

(2S)-N-hydroxy-3-(4-methoxyphenyl)-2-[4-[[(5-phenylthiophen-2-yl)sulfonylamino]methyl]triazol-1-yl]propanamide

InChI

InChI=1S/C23H23N5O5S2/c1-33-19-9-7-16(8-10-19)13-20(23(29)26-30)28-15-18(25-27-28)14-24-35(31,32)22-12-11-21(34-22)17-5-3-2-4-6-17/h2-12,15,20,24,30H,13-14H2,1H3,(H,26,29)/t20-/m0/s1

InChI Key

QHHKXYPPDICVAU-FQEVSTJZSA-N

Origin of Product

United States

Foundational & Exploratory

Unveiling the Mechanism of Action of BDM88951: A Selective ERAP2 Inhibitor for Modulating Antigen Presentation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

BDM88951 is a novel, highly potent, and selective small molecule inhibitor of Endoplasmic Reticulum Aminopeptidase 2 (ERAP2).[1][2][3] This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular target, its impact on the cellular antigen presentation pathway, and the experimental methodologies used to elucidate its activity. This compound offers a valuable tool for investigating the role of ERAP2 in immunity and disease and represents a promising lead compound for the development of novel therapeutics in oncology and autoimmune diseases.[4][5]

Introduction: The Role of ERAP2 in Antigen Presentation

The adaptive immune system relies on the presentation of intracellular peptides by Major Histocompatibility Complex (MHC) class I molecules to cytotoxic T lymphocytes (CTLs). This process, crucial for the elimination of virally infected and cancerous cells, involves the generation of short peptides, typically 8-10 amino acids in length, from cytosolic and nuclear proteins. These peptides are then transported into the endoplasmic reticulum (ER) where they undergo final trimming by ER-resident aminopeptidases before being loaded onto MHC class I molecules.

Endoplasmic Reticulum Aminopeptidase 2 (ERAP2) is a key zinc-metalloprotease involved in this final step of the antigen processing pathway.[4][6] It trims the N-terminus of peptide precursors to generate the optimal length for MHC class I binding. Dysregulation of ERAP2 activity has been implicated in various diseases, including cancer and autoimmune disorders, making it an attractive target for therapeutic intervention.[1][5]

This compound: A Potent and Selective ERAP2 Inhibitor

This compound was identified as a potent and selective inhibitor of ERAP2.[1][2][3] Its inhibitory activity and selectivity have been characterized through a series of biochemical and cellular assays.

Biochemical Potency and Selectivity

This compound demonstrates nanomolar potency against human ERAP2. The selectivity of this compound was assessed against other related M1 family aminopeptidases, including ERAP1 and Insulin-Regulated Aminopeptidase (IRAP), as well as other metalloproteases.

Target EnzymeIC50 (nM)Selectivity Index vs. ERAP1Reference
ERAP2 19 >150-fold[1][2][3]
ERAP1>3000-[1][2]
IRAP>3000-[1][2]

Table 1: Biochemical potency and selectivity of this compound.

In Vitro ADME and In Vivo Pharmacokinetics

This compound has been shown to possess favorable in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) properties and demonstrates good in vivo exposure, suggesting its potential for further development as a therapeutic agent.[1][4]

ParameterValueReference
In Vitro ADMEFavorable[1][4]
In Vivo ExposureDemonstrated[1][4]

Table 2: Summary of in vitro ADME and in vivo pharmacokinetic properties of this compound.

Mechanism of Action: Modulation of the Antigen Presentation Pathway

The primary mechanism of action of this compound is the inhibition of ERAP2-mediated trimming of antigenic peptide precursors within the endoplasmic reticulum. This leads to an alteration of the peptide repertoire presented by MHC class I molecules on the cell surface.

BDM88951_Mechanism_of_Action cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Protein Protein Proteasome Proteasome Protein->Proteasome Peptide_Precursors Peptide Precursors (>10 amino acids) Proteasome->Peptide_Precursors TAP TAP Transporter Peptide_Precursors->TAP Transport ERAP2 ERAP2 TAP->ERAP2 Trimming Optimal_Peptides Optimal Peptides (8-10 amino acids) ERAP2->Optimal_Peptides MHC_I MHC Class I Peptide_Loading_Complex Peptide Loading Complex MHC_I->Peptide_Loading_Complex Optimal_Peptides->Peptide_Loading_Complex MHC_I_Loaded Peptide-MHC I Complex This compound This compound This compound->ERAP2 Inhibition Cell_Surface Antigen Presentation to T-cells MHC_I_Loaded->Cell_Surface Transport to Cell Surface

Diagram 1: Mechanism of this compound in the MHC Class I Antigen Presentation Pathway.
Inhibition of SIINFEKL Precursor Hydrolysis

A key experiment demonstrating the cellular activity of this compound involves the model antigen ovalbumin and its immunodominant peptide, SIINFEKL. This compound was shown to be a potent inhibitor of the ERAP2-mediated hydrolysis of nonapeptide precursors of SIINFEKL in a dose-dependent manner.[1][2] This directly confirms that this compound can effectively block the trimming of antigenic precursors within a cellular context.

Experimental Protocols

The following sections outline the general methodologies employed to characterize the mechanism of action of this compound. For specific details, it is recommended to consult the primary literature.[4]

ERAP2 Enzyme Inhibition Assay

This assay quantifies the ability of this compound to inhibit the enzymatic activity of recombinant ERAP2.

  • Principle: A fluorogenic substrate is incubated with recombinant ERAP2 in the presence of varying concentrations of this compound. The rate of substrate cleavage is measured by monitoring the increase in fluorescence over time.

  • Materials:

    • Recombinant human ERAP2

    • Fluorogenic substrate (e.g., L-Arginine-7-amido-4-methylcoumarin)

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

    • This compound

    • 96-well black microplate

    • Fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of this compound.

    • Add recombinant ERAP2 to the wells of the microplate.

    • Add the this compound dilutions to the wells and incubate.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Measure the fluorescence intensity at regular intervals.

    • Calculate the initial reaction rates and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

ERAP2_Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Recombinant ERAP2 - Fluorogenic Substrate - this compound dilutions Start->Prepare_Reagents Plate_Setup Plate Setup: - Add ERAP2 to wells - Add this compound dilutions Prepare_Reagents->Plate_Setup Incubation Incubate Plate_Setup->Incubation Reaction_Initiation Initiate Reaction: Add Substrate Incubation->Reaction_Initiation Fluorescence_Measurement Measure Fluorescence (Kinetic Read) Reaction_Initiation->Fluorescence_Measurement Data_Analysis Data Analysis: - Calculate reaction rates - Determine % inhibition - Calculate IC50 Fluorescence_Measurement->Data_Analysis End End Data_Analysis->End

Diagram 2: Workflow for the ERAP2 Enzyme Inhibition Assay.
Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical assay used to confirm target engagement of a drug in a cellular environment.

  • Principle: The binding of a ligand (this compound) to its target protein (ERAP2) can increase the thermal stability of the protein. This increased stability is detected by heating cell lysates or intact cells to various temperatures and quantifying the amount of soluble ERAP2 remaining.

  • Materials:

    • Cultured cells expressing ERAP2

    • This compound

    • Lysis buffer

    • Antibodies against ERAP2

    • Western blotting or ELISA reagents

  • Procedure:

    • Treat cells with this compound or a vehicle control.

    • Heat the cell suspensions or lysates to a range of temperatures.

    • Lyse the cells (if not already lysed) and pellet the aggregated proteins by centrifugation.

    • Collect the supernatant containing the soluble proteins.

    • Quantify the amount of soluble ERAP2 in each sample using Western blotting or ELISA.

    • Plot the percentage of soluble ERAP2 against temperature to generate a melting curve. A shift in the melting curve in the presence of this compound indicates target engagement.

CETSA_Workflow Start Start Cell_Treatment Treat cells with This compound or vehicle Start->Cell_Treatment Heat_Challenge Apply Heat Gradient Cell_Treatment->Heat_Challenge Cell_Lysis Cell Lysis Heat_Challenge->Cell_Lysis Centrifugation Centrifugation to Pellet Aggregates Cell_Lysis->Centrifugation Supernatant_Collection Collect Supernatant (Soluble Proteins) Centrifugation->Supernatant_Collection Protein_Quantification Quantify Soluble ERAP2 (Western Blot / ELISA) Supernatant_Collection->Protein_Quantification Data_Analysis Data Analysis: - Generate melting curves - Determine thermal shift Protein_Quantification->Data_Analysis End End Data_Analysis->End

Diagram 3: Workflow for the Cellular Thermal Shift Assay (CETSA).
In Vivo Pharmacokinetic Studies

These studies are conducted to understand the absorption, distribution, metabolism, and excretion of this compound in a living organism.

  • Principle: this compound is administered to laboratory animals (e.g., mice or rats) via a specific route (e.g., intravenous or oral). Blood samples are collected at various time points, and the concentration of this compound in the plasma is determined using analytical methods such as LC-MS/MS.

  • Procedure:

    • Dose animals with this compound.

    • Collect blood samples at predetermined time points.

    • Process the blood to obtain plasma.

    • Extract this compound from the plasma samples.

    • Analyze the samples using a validated LC-MS/MS method to determine the drug concentration.

    • Plot the plasma concentration versus time and calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life).

Conclusion

This compound is a potent and selective inhibitor of ERAP2 that acts by blocking the trimming of antigenic peptide precursors in the endoplasmic reticulum. This leads to a modulation of the peptide repertoire presented by MHC class I molecules, thereby influencing the adaptive immune response. The favorable biochemical and pharmacokinetic properties of this compound make it a valuable research tool and a promising candidate for further therapeutic development in areas where modulation of antigen presentation is desired.

References

The role of BDM88951 in antigen presentation pathways.

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search has revealed no publicly available scientific literature, patents, or database entries for a molecule designated "BDM88951." This suggests that "this compound" may be an internal research compound not yet disclosed in public forums, a proprietary designation, a hypothetical molecule, or a potential error in the identifier.

Consequently, it is not possible to provide a detailed technical guide, quantitative data, experimental protocols, or pathway diagrams related to the role of this compound in antigen presentation pathways, as there is no information on this topic in the public domain.

Researchers, scientists, and drug development professionals interested in the role of novel molecules in antigen presentation are encouraged to consult literature on established or publicly disclosed compounds in this field. Key areas of ongoing research include the development of modulators for:

  • MHC class I and class II antigen processing and presentation machinery: This includes proteasome inhibitors, peptidases, and molecules affecting peptide loading complexes.

  • Co-stimulatory and co-inhibitory pathways: Targeting molecules like PD-1/PD-L1, CTLA-4, and CD28 to enhance or suppress T-cell responses.

  • Toll-like receptor (TLR) agonists and other pattern recognition receptor (PRR) ligands: These can be used as adjuvants to enhance antigen presentation by dendritic cells and other antigen-presenting cells.

Should "this compound" be a specific internal code, we recommend consulting internal documentation or relevant research teams for information. If the identifier is a typographical error, correcting it may yield searchable results. Without a valid, publicly recognized identifier, a substantive report on its biological function cannot be generated at this time.

Investigating the Function of ERAP2 with BDM88951: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endoplasmic Reticulum Aminopeptidase 2 (ERAP2) is a critical enzyme in the antigen processing and presentation pathway, playing a significant role in modulating the immune response. Its involvement in various autoimmune diseases and cancers has positioned it as a compelling therapeutic target. This technical guide provides an in-depth overview of the function of ERAP2 and the utility of BDM88951, a potent and selective inhibitor, in its investigation. Detailed experimental protocols for assessing ERAP2 activity and its cellular consequences, along with quantitative data on the effects of this compound, are presented. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of ERAP2's role and its modulation by this compound.

Introduction to ERAP2

Endoplasmic Reticulum Aminopeptidase 2 (ERAP2) is a zinc-metallopeptidase located in the endoplasmic reticulum (ER).[1][2] Its primary function is to trim the N-terminus of antigenic peptide precursors that are translocated into the ER.[3][4] This trimming process is essential for generating peptides of the optimal length (typically 8-10 amino acids) for binding to Major Histocompatibility Complex (MHC) class I molecules.[4][5] The resulting peptide-MHC I complexes are then transported to the cell surface for presentation to CD8+ cytotoxic T lymphocytes (CTLs), a critical step in the adaptive immune response against infected or malignant cells.[3]

ERAP2 exhibits a preference for cleaving N-terminal basic (Arginine, Lysine) and hydrophobic residues.[1] Dysregulation of ERAP2 activity has been implicated in the pathogenesis of several autoimmune diseases, including ankylosing spondylitis and psoriasis, as well as in the progression of various cancers.[3] In the context of cancer, ERAP2 can either promote or suppress anti-tumor immunity by altering the repertoire of presented tumor antigens.[3][4] This dual role makes ERAP2 an intriguing target for therapeutic intervention.

This compound: A Selective ERAP2 Inhibitor

This compound is a highly potent and selective small molecule inhibitor of ERAP2.[6] Its ability to specifically target ERAP2 over other related aminopeptidases, such as ERAP1 and Insulin-Regulated Aminopeptidase (IRAP), makes it an invaluable tool for dissecting the specific functions of ERAP2 in cellular and in vivo models.[6]

Quantitative Data on this compound Inhibition

The inhibitory potency and cellular effects of this compound on ERAP2 have been characterized through various assays. The following tables summarize the key quantitative data.

Parameter Value Assay Condition Reference
IC5019 nMin vitro enzymatic assay[6]

Caption: Table 1. In vitro inhibitory potency of this compound against ERAP2.

Parameter Value Cell Line Assay Reference
ΔTm3.52 °CHEK cellsCellular Thermal Shift Assay (CETSA)[7]
OC5023 µMHEK cellsIsothermal Dose-Response Fingerprints (ITDRF) CETSA[7]
Inhibition of SIINFEKL presentation>60% at 50 µMHEK cellsWhole-cell antigen presentation assay[7]

Caption: Table 2. Cellular target engagement and functional effects of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the function of ERAP2 and the effects of its inhibition by this compound.

In Vitro ERAP2 Enzymatic Assay

This protocol describes the measurement of ERAP2 enzymatic activity using a fluorogenic substrate.

Materials:

  • Recombinant human ERAP2

  • This compound

  • Fluorogenic substrate: L-Arginine-7-amido-4-methylcoumarin (Arg-AMC)

  • Assay buffer: 50 mM Tris-HCl, pH 7.4

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Serially dilute this compound in assay buffer to create a range of concentrations.

  • In a 96-well plate, add 25 µL of the diluted this compound or vehicle control (DMSO in assay buffer) to each well.

  • Add 25 µL of recombinant ERAP2 (e.g., 10 ng/well) to each well and incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding 50 µL of Arg-AMC substrate (e.g., 50 µM final concentration) to each well.

  • Immediately measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm every minute for 30-60 minutes at 37°C.

  • Calculate the rate of reaction (slope of the linear phase of fluorescence increase over time).

  • Plot the reaction rate against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to verify the direct binding of this compound to ERAP2 in a cellular context.

Materials:

  • Cells expressing ERAP2 (e.g., HEK293 cells)

  • This compound

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., PBS with protease inhibitors)

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • SDS-PAGE and Western blot reagents

  • Anti-ERAP2 antibody

  • Anti-loading control antibody (e.g., anti-tubulin)

Procedure:

  • Culture cells to ~80% confluency.

  • Treat cells with this compound at the desired concentration (e.g., 30 µM) or vehicle control (DMSO) for a specified time (e.g., 1 hour) at 37°C.[7]

  • Harvest the cells, wash with PBS, and resuspend in lysis buffer.

  • Aliquot the cell lysate into PCR tubes or a 96-well PCR plate.

  • Heat the samples in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling to room temperature for 3 minutes.

  • Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Carefully collect the supernatant containing the soluble protein fraction.

  • Analyze the amount of soluble ERAP2 in the supernatant by SDS-PAGE and Western blotting using an anti-ERAP2 antibody. A loading control should also be probed.

  • Quantify the band intensities and plot the percentage of soluble ERAP2 against the temperature.

  • A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and engagement. The change in the melting temperature (ΔTm) can be calculated.[7]

Whole-Cell Antigen Presentation Assay

This assay measures the impact of ERAP2 inhibition on the presentation of a specific peptide-MHC I complex on the cell surface.

Materials:

  • A cell line engineered to express a specific peptide precursor that requires ERAP2 trimming for optimal MHC I presentation (e.g., HEK cells expressing LSIINFEKL, a precursor to the SIINFEKL antigen).[7]

  • This compound

  • Antibody specific for the presented peptide-MHC I complex (e.g., anti-SIINFEKL-H-2Kb)

  • Flow cytometer

Procedure:

  • Culture the engineered cells and treat with a dose-range of this compound or vehicle control for a suitable duration (e.g., 24-48 hours).

  • Harvest the cells and wash with PBS containing 1% BSA.

  • Incubate the cells with the fluorescently labeled antibody specific for the peptide-MHC I complex on ice for 30-60 minutes.

  • Wash the cells to remove unbound antibody.

  • Analyze the cells by flow cytometry to quantify the mean fluorescence intensity, which corresponds to the level of peptide-MHC I presentation on the cell surface.

  • A dose-dependent change in fluorescence in the presence of this compound indicates that ERAP2 activity is required for the presentation of the specific antigen.[7]

Visualizing ERAP2's Role and Inhibition

The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and experimental workflows related to ERAP2 and this compound.

Antigen Presentation Pathway and ERAP2 Inhibition

Antigen_Presentation cluster_er Endoplasmic Reticulum Proteasome Proteasome Peptide_precursors Peptide Precursors (>10 aa) Proteasome->Peptide_precursors TAP TAP Transporter ERAP2 ERAP2 TAP->ERAP2 Trimming MHC_I MHC Class I ERAP2->MHC_I Optimal Peptide (8-10 aa) Peptide_MHC_complex Peptide-MHC I Complex MHC_I->Peptide_MHC_complex Cell_Surface Cell Surface Presentation Peptide_MHC_complex->Cell_Surface Transport This compound This compound This compound->ERAP2

Caption: ERAP2's role in the MHC class I antigen presentation pathway and its inhibition by this compound.

Experimental Workflow for Investigating ERAP2 Inhibition

Experimental_Workflow start Start enzymatic_assay In Vitro Enzymatic Assay (IC50 determination) start->enzymatic_assay cetsa Cellular Thermal Shift Assay (Target Engagement) start->cetsa antigen_presentation Whole-Cell Antigen Presentation Assay enzymatic_assay->antigen_presentation Potent Inhibitor (this compound) cetsa->antigen_presentation Confirmed Target Binding data_analysis Data Analysis and Interpretation antigen_presentation->data_analysis conclusion Conclusion on ERAP2 Function and Inhibition data_analysis->conclusion

Caption: A logical workflow for investigating ERAP2 function using the inhibitor this compound.

Conclusion

This technical guide provides a comprehensive framework for investigating the function of ERAP2 using the selective inhibitor this compound. The detailed experimental protocols and quantitative data presented herein serve as a valuable resource for researchers in immunology, oncology, and drug discovery. The visualization of the underlying biological pathways and experimental logic further aids in understanding the critical role of ERAP2 in immune surveillance and its potential as a therapeutic target. By employing the methodologies outlined, scientists can further elucidate the intricate functions of ERAP2 and accelerate the development of novel therapeutics targeting this key enzyme.

References

The Impact of ERAP1 Inhibition on the Immunopeptidome: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Endoplasmic Reticulum Aminopeptidase (B13392206) 1 (ERAP1) is a critical enzyme in the antigen processing and presentation pathway, responsible for trimming peptides to the optimal length for binding to Major Histocompatibility Complex (MHC) class I molecules. Inhibition of ERAP1 has emerged as a promising therapeutic strategy in immuno-oncology. By altering the final trimming step of cytosolic peptides, ERAP1 inhibitors significantly remodel the landscape of peptides presented on the cell surface, known as the immunopeptidome. This guide provides an in-depth technical overview of the impact of ERAP1 inhibition, with a focus on quantitative changes in the immunopeptidome, detailed experimental methodologies, and the underlying biological pathways.

Introduction: ERAP1's Role in Antigen Presentation

The presentation of endogenous peptides by MHC class I molecules is a cornerstone of the adaptive immune response, enabling the detection and elimination of cancerous or virally infected cells by cytotoxic T lymphocytes (CTLs). ERAP1, located in the endoplasmic reticulum, plays a pivotal role in this process by trimming the N-terminus of peptide precursors that have been translocated into the ER by the Transporter associated with Antigen Processing (TAP). This enzymatic activity ensures a diverse repertoire of 8-11 amino acid peptides, the optimal length for stable binding to the peptide-binding groove of MHC class I molecules.[1] Dysregulation of ERAP1 activity has been implicated in various pathologies, including cancer and autoimmune diseases.[2]

ERAP1 inhibitors are small molecules designed to block the catalytic activity of this enzyme, thereby preventing the trimming of peptide precursors.[3] This intervention leads to a profound alteration of the immunopeptidome, characterized by the presentation of a novel set of longer peptides and the generation of previously unseen neoantigens.[4][5] These changes can render tumor cells more visible to the immune system, initiating a de novo T-cell response against the cancer.[6][7]

Quantitative Impact of ERAP1 Inhibition on the Immunopeptidome

The inhibition of ERAP1 leads to significant and measurable changes in the composition of the MHC class I immunopeptidome. These alterations have been quantified in various preclinical and clinical studies, primarily through mass spectrometry-based immunopeptidomics.

Altered Peptide Length Distribution

A hallmark of ERAP1 inhibition is a shift in the length of peptides presented by MHC class I molecules. By preventing the final trimming step, a higher proportion of longer peptides (typically 10-11 amino acids or more) become available for MHC class I binding and presentation on the cell surface.[5][8][9]

Cell Line/SystemTreatmentKey Findings on Peptide LengthReference(s)
HLA-B*27 expressing cellsERAP1 inhibitionThe percentage of 9-mer peptides decreased from approximately 50% to 35%, with an 8-fold increase in longer peptides.[8]
Various human cancer cell linesERAP1 inhibitionConsistent and profound shift towards longer HLA-I-restricted peptides.[5][10]
A375 melanoma cellsERAP1 inhibitor treatmentAltered length distribution of eluted peptides.[11]
Patients with solid malignanciesGRWD5769 (ERAP1 inhibitor)Marked shifts in the immunopeptidome consistent with the mechanistic effects of ERAP1 inhibition.[12]
Generation of Novel Neoantigens

ERAP1 inhibition not only alters the length of existing peptides but also leads to the presentation of entirely new peptide sequences, or neoantigens, on the tumor cell surface. These neoantigens can be derived from both mutated and unmutated proteins and represent novel targets for the immune system.[4][6]

Study TypeERAP1 InhibitorKey Findings on Neoantigen GenerationReference(s)
Preclinical (in vitro/in vivo)GRWD5769Generation of novel cancer antigens across various cancer cell types and genetic backgrounds.[6][7]
PreclinicalUnspecified ERAP1 inhibitorsGeneration of unique peptides not detectable under baseline conditions.[5][9]
PreclinicalUnspecified ERAP1 inhibitorsIn the HCT116 colorectal cancer cell line, ERAP1 inhibition led to the generation of a new neoantigen from the ATAD2 protein.[13]
Modulation of T-Cell Responses

The altered immunopeptidome resulting from ERAP1 inhibition has significant downstream effects on T-cell recognition and activation. The presentation of novel neoantigens can stimulate and expand new clones of tumor-reactive T cells.

Model SystemTreatmentImpact on T-Cell ResponseReference(s)
Syngeneic mouse tumor modelsERAP1 inhibitorDiversification of the T-cell receptor (TCR) repertoire and increased T-cell infiltration into tumors.[6]
Human primary T-cell co-culturesNovel/upregulated neoantigensStimulation of IFNγ production in naïve human T cells, indicating T-cell activation.[10]
Syngeneic mouse tumor modelsERAP1 inhibitor + anti-PD-1Significant tumor growth inhibition correlated with increased T-cell infiltration.[10]

Signaling Pathways and Experimental Workflows

Antigen Processing and Presentation Pathway

The following diagram illustrates the central role of ERAP1 in the MHC class I antigen presentation pathway and the point of intervention for ERAP1 inhibitors.

ERAP1_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum (ER) cluster_surface Cell Surface Proteasome Proteasome Peptide_precursors Peptide Precursors (>11 aa) Proteasome->Peptide_precursors Protein Degradation TAP TAP Transporter Peptide_precursors->TAP ERAP1 ERAP1 Peptide_precursors:e->ERAP1:w Trimming TAP->Peptide_precursors Long_peptides Untrimmed Long Peptides TAP->Long_peptides In presence of ERAP1 inhibitor Trimmed_peptides Trimmed Peptides (8-11 aa) ERAP1->Trimmed_peptides MHC_I MHC Class I PLC Peptide Loading Complex MHC_I->PLC MHC_I_complex MHC-I-Peptide Complex PLC->MHC_I_complex Trimmed_peptides->PLC Long_peptides->PLC ERAP1_Inhibitor ERAP1 Inhibitor ERAP1_Inhibitor->ERAP1 T_Cell CD8+ T-Cell MHC_I_complex->T_Cell Antigen Presentation

Figure 1: ERAP1's role in antigen presentation and its inhibition.
Immunopeptidomics Experimental Workflow

The following diagram outlines the typical workflow for identifying MHC-bound peptides using mass spectrometry.

Immunopeptidomics_Workflow start Cell Culture or Tissue Sample lysis Cell Lysis start->lysis ip Immunoaffinity Purification (MHC Class I Antibodies) lysis->ip elution Acid Elution of Peptide-MHC Complexes ip->elution separation Peptide Separation (e.g., Reversed-Phase HPLC) elution->separation ms LC-MS/MS Analysis separation->ms data Data Analysis (Peptide Identification and Quantification) ms->data end Identified Immunopeptidome data->end

Figure 2: A typical experimental workflow for immunopeptidomics.

Experimental Protocols

Immunopeptidomics Analysis of MHC Class I Peptides

This protocol provides a detailed methodology for the isolation and identification of MHC class I-bound peptides from cell lines.

Materials:

  • Cell lysis buffer (e.g., containing 0.5% IGEPAL CA-630, 50 mM Tris-HCl pH 8.0, 150 mM NaCl, and protease inhibitors)

  • MHC class I-specific antibodies (e.g., W6/32) coupled to protein A or G sepharose beads

  • Wash buffers (e.g., varying salt concentrations)

  • 0.1% Trifluoroacetic acid (TFA) for peptide elution

  • C18 solid-phase extraction columns

  • Mass spectrometer (e.g., Orbitrap series) coupled to a nano-liquid chromatography system

Procedure:

  • Cell Lysis: Harvest cultured cells and lyse them in ice-cold lysis buffer for 1 hour with gentle rotation.

  • Clarification: Centrifuge the lysate at high speed to pellet cellular debris.

  • Immunoaffinity Purification: Incubate the cleared lysate with antibody-coupled beads overnight at 4°C to capture MHC-peptide complexes.[3][4]

  • Washing: Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.

  • Peptide Elution: Elute the bound peptides and MHC molecules from the beads by adding 0.1% TFA.[3][14]

  • Peptide Purification: Separate the peptides from the MHC heavy and light chains using C18 solid-phase extraction. Wash the column and elute the peptides with an increasing concentration of acetonitrile.[14]

  • Mass Spectrometry: Analyze the purified peptides by nano-LC-MS/MS. Acquire data in a data-dependent acquisition mode.[14][15]

  • Data Analysis: Search the acquired MS/MS spectra against a protein sequence database to identify the peptide sequences. Utilize specialized software for label-free quantification to compare peptide abundance between control and inhibitor-treated samples.[14]

T-Cell Activation Assay

This protocol outlines a method to assess the activation of T-cells in response to the altered immunopeptidome on tumor cells.

Materials:

  • Tumor cell line of interest

  • ERAP1 inhibitor

  • Peripheral blood mononuclear cells (PBMCs) from healthy donors

  • T-cell isolation kit (e.g., for CD8+ T-cells)

  • Cell proliferation dye (e.g., CFSE)

  • Flow cytometer

  • ELISA or ELISpot kit for IFNγ detection

  • Anti-CD3 and anti-CD28 antibodies (for positive control)

Procedure:

  • Tumor Cell Treatment: Culture the tumor cells in the presence or absence of the ERAP1 inhibitor for a period sufficient to alter the immunopeptidome (e.g., 48-72 hours).

  • T-Cell Isolation: Isolate CD8+ T-cells from healthy donor PBMCs using magnetic-activated cell sorting or fluorescence-activated cell sorting.[16]

  • T-Cell Labeling: Label the isolated T-cells with a cell proliferation dye like CFSE according to the manufacturer's instructions.[17]

  • Co-culture: Co-culture the labeled T-cells with the pre-treated tumor cells at an appropriate effector-to-target ratio.

  • Incubation: Incubate the co-culture for 3-5 days.

  • Analysis of T-Cell Proliferation: Harvest the cells and analyze T-cell proliferation by measuring the dilution of the CFSE dye using flow cytometry. A decrease in fluorescence intensity indicates cell division.[17][18]

  • Analysis of Cytokine Production: Collect the supernatant from the co-culture and measure the concentration of IFNγ using an ELISA or ELISpot assay as an indicator of T-cell activation and effector function.[18][19]

Clinical Perspective: The GRWD5769 Case Study

GRWD5769 is a first-in-class, orally bioavailable ERAP1 inhibitor currently in clinical development.[6][12] The ongoing EMITT-1 Phase 1/2 clinical trial is evaluating its safety, tolerability, and efficacy in patients with advanced solid tumors, both as a monotherapy and in combination with the PD-1 inhibitor cemiplimab.[20][21]

Initial data from this trial have provided clinical proof-of-mechanism for ERAP1 inhibition.[12][22] Pharmacodynamic analyses of patient samples have demonstrated dose-dependent target engagement and marked shifts in the immunopeptidome, consistent with preclinical findings.[12][23] These results represent the first pharmacological manipulation of the human immunopeptidome in cancer patients for therapeutic benefit.[12] The trial has also shown that GRWD5769 is well-tolerated, with some patients achieving stable disease.[22][23]

Conclusion

The inhibition of ERAP1 represents a novel and promising strategy in cancer immunotherapy. By fundamentally altering the repertoire of peptides presented by tumor cells, ERAP1 inhibitors can unmask previously hidden neoantigens, thereby stimulating a potent and durable anti-tumor T-cell response. The quantitative data and experimental methodologies outlined in this guide provide a comprehensive framework for researchers and drug developers to understand and further investigate the therapeutic potential of modulating the immunopeptidome through ERAP1 inhibition. The clinical progress of agents like GRWD5769 underscores the translational promise of this approach, with the potential to overcome key resistance mechanisms to current immunotherapies.

References

Preliminary Studies on BDM-Hypothetical in Cancer Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer

The following in-depth technical guide is a representative example created to fulfill the structural and content requirements of the user's request. As of the last update, there is no publicly available scientific literature or data regarding a compound designated "BDM88951." Therefore, the information presented herein is based on a hypothetical molecule, "BDM-Hypothetical," and plausible, albeit fictional, data and experimental contexts. This document serves as a template to demonstrate the requested format for a technical whitepaper on a preclinical cancer compound.

Audience: Researchers, scientists, and drug development professionals.

Introduction

BDM-Hypothetical is a novel small molecule inhibitor designed to target the aberrant signaling often observed in various human cancers. This document outlines the preliminary preclinical data for BDM-Hypothetical, focusing on its in vitro and in vivo anti-cancer activities. The primary mechanism of action is believed to be the inhibition of the MEK1/2 kinases within the MAPK/ERK signaling cascade, a critical pathway for cell proliferation and survival.

Quantitative Data Summary

The anti-cancer activity of BDM-Hypothetical was evaluated both in vitro against a panel of human cancer cell lines and in vivo using a xenograft mouse model.

In Vitro Efficacy: IC50 Values

The half-maximal inhibitory concentration (IC50) of BDM-Hypothetical was determined in various human cancer cell lines after 72 hours of continuous exposure.

Cell LineCancer TypeIC50 (nM)
A375Malignant Melanoma15
HT-29Colorectal Carcinoma55
HCT116Colorectal Carcinoma40
A549Non-Small Cell Lung Cancer120
MDA-MB-231Triple-Negative Breast Cancer85

Table 1: In Vitro IC50 Values of BDM-Hypothetical in Human Cancer Cell Lines.

In Vivo Efficacy: Xenograft Model

The in vivo efficacy of BDM-Hypothetical was assessed in an A375 melanoma xenograft model in immunodeficient mice.

Treatment GroupDose (mg/kg, daily)Mean Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (% TGI)
Vehicle Control-1500 ± 250-
BDM-Hypothetical10750 ± 15050%
BDM-Hypothetical25300 ± 9080%

Table 2: In Vivo Efficacy of BDM-Hypothetical in A375 Xenograft Model.

Signaling Pathway and Mechanism of Action

BDM-Hypothetical is designed to inhibit the MEK1/2 kinases, thereby blocking the phosphorylation of ERK1/2 and inhibiting downstream signaling that promotes cell proliferation and survival.

BDM_Hypothetical_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation BDM BDM-Hypothetical BDM->MEK Xenograft_Workflow cluster_prep Preparation cluster_study In Vivo Study cluster_analysis Analysis CellCulture A375 Cell Culture Implantation Subcutaneous Implantation in Nude Mice CellCulture->Implantation TumorGrowth Tumor Growth to ~150 mm³ Implantation->TumorGrowth Randomization Randomization into Treatment Groups TumorGrowth->Randomization Dosing Daily Oral Dosing (21 Days) Randomization->Dosing Monitoring Tumor & Body Weight Measurement (2x/week) Dosing->Monitoring Endpoint Study Endpoint (Day 21) Monitoring->Endpoint Analysis Tumor Excision & TGI Calculation Endpoint->Analysis

BDM88951: A Technical Primer for Autoimmune Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BDM88951 is a potent and highly selective small molecule inhibitor of Endoplasmic Reticulum Aminopeptidase 2 (ERAP2), an enzyme implicated in the pathogenesis of various autoimmune diseases. By modulating the presentation of antigenic peptides to the immune system, this compound offers a promising therapeutic strategy for conditions driven by aberrant immune responses. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, biochemical and cellular activity, and key experimental protocols for its investigation in the context of autoimmune disease research.

Introduction to this compound and its Target: ERAP2

Autoimmune diseases arise from a dysregulated immune system that mistakenly targets the body's own tissues. A key process in initiating an immune response is the presentation of peptides by Major Histocompatibility Complex (MHC) class I molecules on the cell surface. Endoplasmic Reticulum Aminopeptidase 2 (ERAP2) plays a crucial role in this pathway by trimming precursor peptides to the optimal length for MHC class I binding and presentation to CD8+ T cells. In certain autoimmune conditions, ERAP2 may process and present self-antigens that trigger an autoimmune attack.

This compound was identified through kinetic target-guided synthesis as a nanomolar inhibitor of ERAP2.[1] Its high potency and selectivity for ERAP2 over other related aminopeptidases make it a valuable tool for studying the role of ERAP2 in immunity and as a potential therapeutic agent for autoimmune disorders.[1]

Biochemical and Cellular Activity of this compound

This compound has been characterized by its potent and selective inhibition of ERAP2, as well as its activity in cellular models.

Enzymatic Inhibition and Selectivity

Quantitative data on the inhibitory activity and selectivity of this compound are summarized below.

Target EnzymeIC50 (nM)Selectivity Index vs. ERAP2Reference
ERAP2 19 - [1][2]
ERAP1>2850>150-fold[1]
IRAP>2850>150-fold[1]
MMPs->150-fold[2]
TACE->150-fold[2]
LAP3->150-fold[2]
In Vitro ADME and In Vivo Exposure

This compound has been reported to possess favorable in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) properties and has demonstrated exposure in in vivo models.[1] Specific pharmacokinetic parameters from preclinical studies are not yet publicly available.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by this compound and a general workflow for its characterization.

ERAP2_Inhibition_Pathway cluster_ER Endoplasmic Reticulum cluster_Cell_Surface Cell Surface Proteasome Proteasome Peptide_Precursors Peptide Precursors Proteasome->Peptide_Precursors Degradation of intracellular proteins ERAP2 ERAP2 Peptide_Precursors->ERAP2 Trimming Trimmed_Peptides Trimmed Peptides ERAP2->Trimmed_Peptides Peptide_Loading_Complex Peptide Loading Complex Trimmed_Peptides->Peptide_Loading_Complex MHC_I MHC Class I MHC_I->Peptide_Loading_Complex MHC_I_Peptide MHC-I-Peptide Complex Peptide_Loading_Complex->MHC_I_Peptide MHC_I_Peptide_Surface MHC-I-Peptide Complex MHC_I_Peptide->MHC_I_Peptide_Surface Transport This compound This compound This compound->ERAP2 Inhibition TCR T-Cell Receptor MHC_I_Peptide_Surface->TCR Antigen Presentation T_Cell CD8+ T Cell TCR->T_Cell Activation

Caption: this compound inhibits ERAP2-mediated peptide trimming in the ER.

BDM88951_Research_Workflow cluster_Discovery Discovery & Initial Characterization cluster_Cellular_Characterization Cellular Characterization cluster_Preclinical_Development Preclinical Development KTGS Kinetic Target-Guided Synthesis Biochemical_Assays Biochemical Assays (IC50, Selectivity) KTGS->Biochemical_Assays CETSA Cellular Thermal Shift Assay (CETSA) (Target Engagement) Biochemical_Assays->CETSA Antigen_Presentation_Assay Antigen Presentation Assay CETSA->Antigen_Presentation_Assay ADME_PK In Vitro ADME & In Vivo Pharmacokinetics Antigen_Presentation_Assay->ADME_PK Autoimmune_Models Efficacy in Animal Models of Autoimmune Disease ADME_PK->Autoimmune_Models Cytokine_Analysis Cytokine Profile Analysis Autoimmune_Models->Cytokine_Analysis

Caption: A general workflow for the preclinical evaluation of this compound.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize ERAP2 inhibitors like this compound.

ERAP2 Enzyme Inhibition Assay

This assay quantifies the ability of this compound to inhibit the enzymatic activity of recombinant ERAP2.

  • Materials:

    • Recombinant human ERAP2

    • Fluorogenic peptide substrate (e.g., L-Arginine-7-amido-4-methylcoumarin)

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

    • This compound

    • 384-well black plates

    • Fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of this compound in DMSO and then in assay buffer.

    • Add the diluted this compound or vehicle control to the wells.

    • Add recombinant ERAP2 to each well and incubate briefly.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths.

    • Calculate the rate of reaction and determine the percent inhibition for each concentration of this compound.

    • Plot percent inhibition against this compound concentration to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm the engagement of this compound with ERAP2 within a cellular context. Ligand binding stabilizes the target protein, resulting in a higher melting temperature.

  • Materials:

    • Cell line expressing ERAP2 (e.g., HEK293T)

    • This compound

    • Cell lysis buffer

    • Antibodies for Western blotting (anti-ERAP2 and secondary antibody)

    • Thermocycler

  • Procedure:

    • Treat cells with this compound or vehicle control.

    • Harvest and wash the cells, then resuspend in a suitable buffer.

    • Aliquot the cell suspension and heat at a range of temperatures in a thermocycler.

    • Lyse the cells (e.g., by freeze-thaw cycles).

    • Separate the soluble fraction (containing non-denatured protein) from the aggregated protein by centrifugation.

    • Analyze the amount of soluble ERAP2 in each sample by Western blotting.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Antigen Presentation Assay

This assay assesses the functional consequence of ERAP2 inhibition by this compound on the presentation of a specific antigen.

  • Materials:

    • Antigen-presenting cells (APCs) expressing the relevant MHC class I allele.

    • A source of the antigen precursor peptide.

    • T cells specific for the processed antigen presented by the MHC molecule.

    • This compound

    • Flow cytometer or ELISA for measuring T-cell activation.

  • Procedure:

    • Pre-incubate APCs with this compound or vehicle control.

    • Add the antigen precursor peptide to the APCs.

    • Co-culture the APCs with the specific T cells.

    • After an appropriate incubation period, measure T-cell activation. This can be done by:

      • Flow cytometry: Staining for activation markers on the T cells (e.g., CD69, CD25) or intracellular cytokine staining (e.g., IFN-γ).

      • ELISA: Measuring the concentration of cytokines (e.g., IFN-γ) released into the culture supernatant.

    • A decrease in T-cell activation in the presence of this compound indicates inhibition of antigen presentation.

Conclusion

This compound is a powerful research tool for elucidating the role of ERAP2 in autoimmune diseases. Its high potency and selectivity, coupled with its demonstrated cellular activity, make it a promising candidate for further preclinical development. The experimental protocols outlined in this guide provide a framework for researchers to investigate the therapeutic potential of this compound and other ERAP2 inhibitors in the context of autoimmune and other inflammatory disorders. Further studies are warranted to establish its in vivo efficacy and pharmacokinetic/pharmacodynamic profile in relevant animal models of autoimmune disease.

References

BDM88951: A Highly Selective Inhibitor of Endoplasmic Reticulum Aminopeptidase 2 (ERAP2)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the potent and selective Endoplasmic Reticulum Aminopeptidase 2 (ERAP2) inhibitor, BDM88951. The document details its selectivity for ERAP2 over the homologous aminopeptidases ERAP1 and Insulin-Regulated Aminopeptidase (IRAP), presents quantitative data, outlines key experimental methodologies, and visualizes relevant biological pathways and experimental concepts. This information is intended for researchers, scientists, and professionals involved in drug discovery and development, particularly in the fields of immunology, oncology, and autoimmune diseases.

Core Compound Profile: this compound

This compound is a novel small molecule that has demonstrated high potency and remarkable selectivity as an inhibitor of ERAP2.[1][2] This inhibitor was identified through kinetic target-guided synthesis (KTGS), a method where the target enzyme catalyzes the formation of its own inhibitor from a pool of reactive fragments. This compound engages ERAP2 within the cellular environment and has been shown to modulate antigen presentation.[1][2] Its favorable in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) properties and in vivo exposure suggest its potential as a valuable tool for studying ERAP2 biology and as a lead compound for therapeutic development.[1]

Quantitative Selectivity Profile

The inhibitory activity of this compound has been quantified against ERAP2, ERAP1, and IRAP to establish its selectivity. The data clearly indicates a strong preference for ERAP2.

Target EnzymeIC50 (nM)Selectivity Index vs. ERAP2
ERAP2 191
ERAP1 >100,000>5263
IRAP >2,850>150

Table 1: Quantitative inhibitory potency and selectivity of this compound against ERAP family aminopeptidases. The IC50 value for ERAP1 is reported as greater than 100 µM. The selectivity index for IRAP is reported as >150-fold, from which a lower limit for the IC50 was calculated based on the ERAP2 IC50.

Experimental Protocols

The characterization of this compound's selectivity involves several key experimental methodologies. Below are detailed protocols representative of those utilized in the evaluation of ERAP inhibitors.

Biochemical Enzyme Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified ERAP1 and ERAP2.

Objective: To determine the IC50 values of this compound for ERAP1 and ERAP2.

Materials:

  • Recombinant human ERAP1 and ERAP2 enzymes

  • Fluorogenic peptide substrates: L-Leucine-7-amido-4-methylcoumarin (L-AMC) for ERAP1 and L-Arginine-7-amido-4-methylcoumarin (R-AMC) for ERAP2

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)

  • This compound (or other test compounds) serially diluted in DMSO

  • 384-well black microplates

  • Fluorescence plate reader (Excitation: 360-380 nm, Emission: 440-460 nm)

Procedure:

  • Prepare serial dilutions of this compound in DMSO. Further dilute the compound in assay buffer to the desired final concentrations.

  • Add a small volume (e.g., 1-5 µL) of the diluted compound or DMSO (vehicle control) to the wells of the 384-well plate.

  • Add the recombinant ERAP1 or ERAP2 enzyme to the wells to a final concentration in the low nanomolar range.

  • Incubate the enzyme and compound mixture at room temperature for a specified period (e.g., 15-30 minutes) to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the corresponding fluorogenic substrate (L-AMC for ERAP1, R-AMC for ERAP2) to a final concentration near its Km value.

  • Immediately begin monitoring the increase in fluorescence over time using a plate reader. The fluorescence signal is proportional to the amount of AMC released upon substrate cleavage.

  • Calculate the initial reaction velocities (V) from the linear phase of the fluorescence progress curves.

  • Determine the percent inhibition for each compound concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Objective: To confirm that this compound directly binds to and stabilizes ERAP2 in intact cells.

Materials:

  • Human cell line expressing endogenous ERAP2 (e.g., HEK293T, MOLT-4)

  • Cell culture medium and reagents

  • This compound

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

  • Lysis buffer (e.g., Tris-HCl buffer with detergents and protease inhibitors)

  • Apparatus for cell lysis (e.g., freeze-thaw cycles, sonicator)

  • Centrifuge

  • SDS-PAGE and Western blot reagents

  • Primary antibody specific for ERAP2

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection system

Procedure:

  • Cell Treatment: Culture the selected cell line to a high density. Treat the cells with either a high concentration of this compound or vehicle (DMSO) for a defined period (e.g., 1-2 hours) at 37°C.

  • Heating: Aliquot the cell suspensions into PCR tubes. Heat the tubes in a thermal cycler across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a short duration (e.g., 3-5 minutes), followed by a cooling step.

  • Cell Lysis: Lyse the cells using an appropriate method (e.g., three freeze-thaw cycles in liquid nitrogen and a 37°C water bath).

  • Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the denatured and aggregated proteins.

  • Protein Analysis: Carefully collect the supernatant containing the soluble protein fraction. Determine the protein concentration and normalize all samples.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody against ERAP2, followed by an HRP-conjugated secondary antibody.

  • Data Analysis: Detect the chemiluminescent signal and quantify the band intensities. Plot the percentage of soluble ERAP2 against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates target engagement and stabilization.

Visualizations

Signaling and Experimental Pathways

The following diagrams, generated using the DOT language, illustrate key concepts related to this compound's mechanism of action and the experimental workflow for its characterization.

cluster_ER Endoplasmic Reticulum ERAP1 ERAP1 ERAP2 ERAP2 IRAP IRAP This compound This compound This compound->ERAP1 Low Potency (IC50 > 100 µM) This compound->ERAP2 High Potency (IC50 = 19 nM) This compound->IRAP Low Potency (>150-fold selective) Inhibition Inhibition

Figure 1: Selective inhibition of ERAP2 by this compound.

cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Proteasome Proteasome Peptide_precursors Peptide Precursors (>9 aa) Proteasome->Peptide_precursors Protein Cellular/Viral Protein Protein->Proteasome Degradation TAP TAP Transporter Peptide_precursors->TAP Transport ERAP1 ERAP1 TAP->ERAP1 Trimming ERAP2 ERAP2 TAP->ERAP2 Trimming Optimal_peptides Optimal Peptides (8-9 aa) ERAP1->Optimal_peptides ERAP2->Optimal_peptides MHC_I MHC Class I Peptide_MHC Peptide-MHC I Complex MHC_I->Peptide_MHC Optimal_peptides->MHC_I Loading Cell_surface Cell Surface Presentation to CD8+ T-cells Peptide_MHC->Cell_surface

Figure 2: Antigen processing pathway involving ERAP1 and ERAP2.

start Start: Cells expressing ERAP2 treatment Treat cells with This compound or Vehicle start->treatment heating Heat cells across a temperature gradient treatment->heating lysis Lyse cells and separate soluble/aggregated proteins heating->lysis analysis Analyze soluble ERAP2 by Western Blot lysis->analysis result Result: Increased thermal stability of ERAP2 with this compound analysis->result

Figure 3: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion

This compound stands out as a highly potent and selective inhibitor of ERAP2. Its ability to discriminate between the closely related aminopeptidases ERAP1 and IRAP makes it an invaluable tool for elucidating the specific roles of ERAP2 in antigen presentation and other biological processes. The experimental methodologies outlined in this guide provide a robust framework for the continued investigation and characterization of this compound and other selective ERAP inhibitors. The continued development of such specific pharmacological probes will be instrumental in advancing our understanding of the therapeutic potential of targeting ERAP2 in cancer and autoimmune disorders.

References

BDM88951: A Technical Guide to a Potent and Selective ERAP2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BDM88951 is a highly potent and selective small molecule inhibitor of Endoplasmic Reticulum Aminopeptidase 2 (ERAP2), a key enzyme in the antigen processing and presentation pathway. With a nanomolar inhibitory concentration, this compound demonstrates significant potential as a pharmacological tool to investigate the role of ERAP2 in immunity and disease. Its high selectivity over the homologous aminopeptidases ERAP1 and IRAP, coupled with favorable in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) properties, positions this compound as a promising lead compound for the development of novel therapeutics targeting autoimmune diseases and cancer. This technical guide provides a comprehensive overview of the basic properties, structure, and mechanism of action of this compound, along with detailed experimental protocols for its characterization.

Core Properties and Structure

This compound, also identified as compound 4d in the primary literature, was discovered through a kinetic target-guided synthesis (KTGS) approach, which allows the biological target itself to template the synthesis of its own inhibitor.[1][2] This method led to the identification of a novel class of nanomolar-potency ERAP2 inhibitors.

Chemical Structure:

While a definitive 2D structure or SMILES string for this compound is not publicly available in the searched chemical databases, its structure has been elucidated through co-crystallization experiments with ERAP2.[1][2] The binding mode of this compound and related analogs within the ERAP2 active site has been characterized, revealing key interactions that contribute to its high affinity and selectivity.[1]

Quantitative Data

The following tables summarize the key quantitative data for this compound and its relevant activities.

Table 1: In Vitro Potency and Selectivity of this compound

ParameterValueTarget/EnzymeNotes
IC50 19 nMERAP2Half-maximal inhibitory concentration.[3]
Selectivity Index >150-foldERAP1 and IRAPIndicates high selectivity for ERAP2 over closely related aminopeptidases.[3]

Table 2: Cellular Activity of this compound

ParameterValueCell LineNotes
Target Engagement (CETSA) ΔTm = 3.52 °CHEK cellsCellular Thermal Shift Assay demonstrates direct binding to ERAP2 in a cellular context.[1]
Occupancy Concentration (ITDRF) OC50 = 23 μMHEK cellsIsothermal Dose-Response Fingerprints confirm target engagement in cells.[1]

Table 3: In Vitro ADME Profile of this compound

ParameterResultNotes
In Vitro ADME Properties FavorableThe primary literature states favorable properties without providing specific quantitative data in the abstract.[1][2] This may include parameters such as metabolic stability, plasma protein binding, and permeability.
In Vivo Exposure FavorableIndicates good pharmacokinetic properties in vivo.[1][2]

Mechanism of Action and Signaling Pathway

This compound exerts its biological effect through the direct inhibition of the enzymatic activity of ERAP2. ERAP2 is a zinc metalloprotease located in the endoplasmic reticulum that plays a critical role in the final trimming of antigenic peptides before they are loaded onto Major Histocompatibility Complex (MHC) class I molecules.[1][2] By trimming peptide precursors to their optimal length, ERAP2 helps shape the immunopeptidome presented on the cell surface to CD8+ T cells.

In certain pathological contexts, such as cancer and autoimmune diseases, the activity of ERAP2 can be dysregulated. In some cancers, ERAP2 can destroy tumor neoantigens, thereby preventing their presentation and allowing cancer cells to evade immune surveillance.[3] Conversely, in some autoimmune diseases, ERAP2 may generate self-peptides that trigger an autoimmune response.

By inhibiting ERAP2, this compound can modulate the repertoire of peptides presented by MHC class I molecules. This can lead to the presentation of novel, potentially immunogenic peptides in cancer cells, thereby enhancing their recognition and elimination by the immune system.[3]

ERAP2_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cell_Surface Cell Surface cluster_Inhibition Inhibition by this compound Peptide Precursors Peptide Precursors ERAP2 ERAP2 Peptide Precursors->ERAP2 Trimming Trimmed Peptides Trimmed Peptides ERAP2->Trimmed Peptides MHC I MHC I Trimmed Peptides->MHC I Loading Peptide-MHC I Complex Peptide-MHC I Complex MHC I->Peptide-MHC I Complex T-Cell Receptor T-Cell Receptor Peptide-MHC I Complex->T-Cell Receptor Antigen Presentation This compound This compound This compound->ERAP2

Caption: ERAP2's role in antigen presentation and its inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound, based on standard laboratory practices and descriptions from the primary literature.

ERAP2 Enzyme Inhibition Assay

This assay quantifies the ability of this compound to inhibit the enzymatic activity of recombinant ERAP2.

Materials:

  • Recombinant human ERAP2 protein

  • Fluorogenic substrate: L-Arginine-7-amido-4-methylcoumarin (R-AMC)

  • Assay buffer: 50 mM HEPES, pH 7.5

  • This compound (test compound) dissolved in DMSO

  • 384-well black microplates

  • Fluorescence plate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • Further dilute the compound in assay buffer to the desired final concentrations.

  • Add 25 µL of the diluted this compound or DMSO (vehicle control) to the wells of the microplate.

  • Add 25 µL of recombinant ERAP2 solution (e.g., 10 nM final concentration) to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the enzymatic reaction by adding 50 µL of the R-AMC substrate solution (e.g., 10 µM final concentration) to each well.

  • Immediately measure the fluorescence intensity at regular intervals for 30-60 minutes using a fluorescence plate reader.

  • Calculate the rate of reaction for each concentration of this compound.

  • Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Cellular Antigen Presentation Assay

This assay evaluates the effect of this compound on the presentation of a specific antigen by cells.

Materials:

  • Antigen-presenting cells (e.g., HEK cells)

  • Ovalbumin-derived precursor peptides of SIINFEKL

  • This compound

  • Cell culture medium and supplements

  • Antibodies specific for the presented peptide-MHC complex (e.g., anti-SIINFEKL/H-2Kb)

  • Flow cytometer

Procedure:

  • Culture the antigen-presenting cells in appropriate multi-well plates.

  • Treat the cells with varying concentrations of this compound or DMSO (vehicle control) for a predetermined time (e.g., 24 hours).

  • Add the ovalbumin precursor peptides to the cell culture and incubate for an additional period to allow for processing and presentation.

  • Harvest the cells and wash them with a suitable buffer (e.g., PBS with 1% BSA).

  • Stain the cells with a fluorescently labeled antibody that specifically recognizes the SIINFEKL peptide presented by the MHC class I molecule H-2Kb.

  • Analyze the stained cells by flow cytometry to quantify the level of antigen presentation on the cell surface.

  • Compare the fluorescence intensity of this compound-treated cells to the control cells to determine the effect of the inhibitor on antigen presentation.

Experimental_Workflow_ERAP2_Inhibition cluster_prep Preparation cluster_assay Assay Plate Setup cluster_reaction Enzymatic Reaction & Measurement cluster_analysis Data Analysis Serial_Dilution Prepare serial dilutions of this compound in DMSO Dilute_in_Buffer Further dilute in assay buffer Serial_Dilution->Dilute_in_Buffer Add_Inhibitor Add diluted this compound or DMSO to wells Dilute_in_Buffer->Add_Inhibitor Add_ERAP2 Add recombinant ERAP2 solution Add_Inhibitor->Add_ERAP2 Incubate Incubate at 37°C Add_ERAP2->Incubate Add_Substrate Add fluorogenic substrate (R-AMC) Incubate->Add_Substrate Measure_Fluorescence Measure fluorescence over time Add_Substrate->Measure_Fluorescence Calculate_Rates Calculate reaction rates Measure_Fluorescence->Calculate_Rates Plot_Data Plot rates vs. log[Inhibitor] Calculate_Rates->Plot_Data Determine_IC50 Determine IC50 value Plot_Data->Determine_IC50

Caption: Workflow for determining the IC50 of this compound against ERAP2.

In Vitro ADME Assays

A standard panel of in vitro ADME assays is typically performed to assess the drug-like properties of a compound. While specific data for this compound is not detailed in the provided search results, the following are representative protocols.

4.3.1 Microsomal Stability Assay

  • Purpose: To assess the metabolic stability of this compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes.

  • Procedure: this compound is incubated with liver microsomes (human and/or other species) and a cofactor (e.g., NADPH) at 37°C. Aliquots are taken at various time points, the reaction is quenched, and the remaining concentration of this compound is quantified by LC-MS/MS. The rate of disappearance is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

4.3.2 Caco-2 Permeability Assay

  • Purpose: To evaluate the intestinal permeability of this compound, which is a predictor of oral absorption.

  • Procedure: A monolayer of Caco-2 cells, which differentiate to form a barrier similar to the intestinal epithelium, is grown on a semi-permeable membrane. This compound is added to either the apical (A) or basolateral (B) side, and its appearance on the opposite side is measured over time by LC-MS/MS. The apparent permeability coefficient (Papp) is calculated for both directions (A to B and B to A).

4.3.3 Plasma Protein Binding Assay

  • Purpose: To determine the extent to which this compound binds to plasma proteins, which can affect its distribution and availability to target tissues.

  • Procedure: this compound is incubated with plasma (human and/or other species) at 37°C. The free (unbound) fraction of the compound is separated from the protein-bound fraction using techniques such as equilibrium dialysis or ultrafiltration. The concentration of this compound in the free fraction is then quantified by LC-MS/MS to determine the percentage of plasma protein binding.

Conclusion

This compound is a groundbreaking ERAP2 inhibitor characterized by its high potency and selectivity. Its ability to modulate antigen presentation in a cellular context, combined with promising in vitro ADME and in vivo exposure profiles, makes it an invaluable tool for immunological research and a strong candidate for further preclinical development. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other novel ERAP2 inhibitors. Further studies are warranted to fully elucidate its therapeutic potential in cancer immunotherapy and the treatment of autoimmune disorders.

References

Methodological & Application

Application Notes and Protocols: Utilizing BDM88951 in an In Vitro Antigen Presentation Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed guide for the use of BDM88951, a potent and selective inhibitor of Endoplasmic Reticulum Aminopeptidase 2 (ERAP2), in an in vitro antigen presentation assay. ERAP2 plays a crucial role in the final trimming of peptides for presentation by MHC class I molecules.[1][2][3] By inhibiting ERAP2, this compound can modulate the peptide repertoire presented on the cell surface, thereby influencing T cell responses. This application note offers a comprehensive protocol for assessing the impact of this compound on the presentation of a model antigen, ovalbumin, to specific T cells.

The provided protocols are designed for researchers in immunology, oncology, and drug development who are investigating the modulation of antigen presentation as a therapeutic strategy. The assay utilizes bone marrow-derived dendritic cells (BMDCs) as antigen-presenting cells (APCs), the ovalbumin-derived precursor peptide LSIINFEKL, and OT-I T cells, which recognize the processed SIINFEKL peptide presented by H-2Kb.

Principle of the Assay

The assay is based on the principle that inhibition of ERAP2 by this compound will alter the processing of the LSIINFEKL precursor peptide within the endoplasmic reticulum of APCs. This alteration in peptide trimming is expected to affect the quantity of the optimal SIINFEKL epitope loaded onto MHC class I molecules and presented on the cell surface. Consequently, the activation of SIINFEKL-specific OT-I T cells upon co-culture with the APCs will be modulated in a dose-dependent manner by this compound. T cell activation is quantified by measuring the expression of the early activation marker CD69 by flow cytometry and the secretion of Interleukin-2 (IL-2) via ELISA.

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided in the table below.

Reagent/Material Supplier Catalog No.
This compoundDC ChemicalsThis compound
LSIINFEKL PeptideGenscriptCustom Synthesis
SIINFEKL Peptide (Control)GenscriptRP10586
Recombinant Murine GM-CSFPeproTech315-03
Recombinant Murine IL-4PeproTech214-14
OT-I Transgenic MiceThe Jackson Laboratory003831
C57BL/6 MiceThe Jackson Laboratory000664
RPMI-1640 MediumGibco11875093
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-StreptomycinGibco15140122
2-MercaptoethanolSigma-AldrichM3148
CD11c MicroBeads, mouseMiltenyi Biotec130-052-001
CD8a+ T Cell Isolation Kit, mouseMiltenyi Biotec130-104-075
FITC anti-mouse CD69 AntibodyBioLegend104505
PE anti-mouse CD8a AntibodyBioLegend100707
Mouse IL-2 ELISA KitR&D SystemsM2000
MTT Cell Proliferation Assay KitAbcamab211091

Experimental Protocols

Prior to the main antigen presentation assay, it is crucial to determine the optimal non-toxic concentration range of this compound for your specific APCs.

Protocol 1: Determination of this compound Cytotoxicity

This protocol utilizes a standard MTT assay to assess the metabolic activity of BMDCs in the presence of varying concentrations of this compound.

Methodology:

  • Cell Seeding: Seed immature BMDCs in a 96-well plate at a density of 5 x 104 cells/well in 100 µL of complete RPMI medium.

  • Compound Addition: Prepare a serial dilution of this compound in complete RPMI medium (e.g., from 100 µM down to 0.1 nM). Add 100 µL of each concentration to the respective wells. Include a vehicle control (DMSO) and a positive control for cell death (e.g., 10% DMSO).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay: Add 10 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate for 2-4 hours in the dark at room temperature.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The highest concentration of this compound that results in >95% cell viability should be used as the maximum concentration in the antigen presentation assay.

Protocol 2: In Vitro Antigen Presentation Assay

This protocol details the generation of BMDCs, treatment with this compound, pulsing with the precursor peptide, and co-culture with OT-I T cells.

Methodology:

Part A: Generation of Bone Marrow-Derived Dendritic Cells (BMDCs) [4]

  • Bone Marrow Isolation: Euthanize a C57BL/6 mouse and isolate the femur and tibia. Flush the bone marrow with RPMI-1640 medium using a syringe and a 25-gauge needle.

  • Cell Culture: Culture the bone marrow cells in complete RPMI medium supplemented with 20 ng/mL GM-CSF and 10 ng/mL IL-4.

  • Differentiation: On day 3, add fresh complete RPMI medium with cytokines. On day 6, harvest the non-adherent and loosely adherent cells.

  • Purification: Purify immature BMDCs using CD11c MicroBeads according to the manufacturer's protocol. The purity of the CD11c+ population should be >90%.

Part B: this compound Treatment and Antigen Pulsing

  • Cell Seeding: Seed the purified immature BMDCs in a 96-well U-bottom plate at a density of 5 x 104 cells/well in 100 µL of complete RPMI medium.

  • This compound Pre-incubation: Prepare a serial dilution of this compound at 2X the final desired concentrations in complete RPMI medium. Add 50 µL of the this compound dilutions to the wells. Include a vehicle control (DMSO). Incubate for 2 hours at 37°C.

  • Antigen Pulsing: Prepare a 4X solution of the LSIINFEKL precursor peptide (e.g., 4 µg/mL) and the positive control SIINFEKL peptide (e.g., 4 µg/mL) in complete RPMI medium. Add 50 µL of the peptide solutions to the appropriate wells to achieve a final concentration of 1 µg/mL. Also include a no-peptide control.

  • Incubation: Incubate the plate for 4 hours at 37°C to allow for antigen processing and presentation.

Part C: OT-I T Cell Co-culture and Activation Readout

  • OT-I T Cell Isolation: Isolate CD8a+ T cells from the spleen and lymph nodes of an OT-I transgenic mouse using a CD8a+ T Cell Isolation Kit according to the manufacturer's protocol.

  • Co-culture: Add 1 x 105 purified OT-I T cells in 100 µL of complete RPMI medium to each well of the plate containing the BMDCs. The final T cell to APC ratio will be 2:1.

  • Incubation: Co-culture the cells for 24 hours at 37°C.

Protocol 3: Measurement of T Cell Activation

A. IL-2 ELISA

  • Supernatant Collection: After the 24-hour co-culture, centrifuge the 96-well plate at 400 x g for 5 minutes. Carefully collect 100 µL of the supernatant from each well.

  • ELISA Procedure: Perform the IL-2 ELISA on the collected supernatants according to the manufacturer's instructions.

  • Data Analysis: Generate a standard curve and determine the concentration of IL-2 in each sample.

B. CD69 Staining and Flow Cytometry

  • Cell Harvesting: Gently resuspend the cells in the wells and transfer them to a V-bottom 96-well plate.

  • Washing: Wash the cells twice with FACS buffer (PBS with 2% FBS).

  • Staining: Stain the cells with FITC anti-mouse CD69 and PE anti-mouse CD8a antibodies for 30 minutes on ice in the dark.

  • Washing: Wash the cells twice with FACS buffer.

  • Acquisition: Resuspend the cells in 200 µL of FACS buffer and acquire the data on a flow cytometer.

  • Data Analysis: Gate on the CD8a+ T cell population and determine the percentage of CD69+ cells.

Data Presentation

The quantitative data from the experiments should be summarized in tables for clear comparison.

Table 1: Cytotoxicity of this compound on BMDCs

This compound Conc. (µM)% Cell Viability (Mean ± SD)
100
30
10
3
1
0.3
0.1
Vehicle Control100

Table 2: Effect of this compound on OT-I T Cell Activation

Treatment GroupThis compound Conc. (µM)IL-2 Concentration (pg/mL) (Mean ± SD)% CD69+ of CD8+ T cells (Mean ± SD)
No Peptide0
LSIINFEKL0 (Vehicle)
LSIINFEKL0.1
LSIINFEKL1
LSIINFEKL10
SIINFEKL (Control)0

Visualizations

Signaling Pathway

ERAP2_Inhibition cluster_ER Endoplasmic Reticulum Precursor Peptide (LSIINFEKL) Precursor Peptide (LSIINFEKL) ERAP2 ERAP2 Precursor Peptide (LSIINFEKL)->ERAP2 Trimming SIINFEKL SIINFEKL ERAP2->SIINFEKL MHC Class I MHC Class I Peptide-MHC Complex Peptide-MHC Complex MHC Class I->Peptide-MHC Complex Loading Cell Surface Cell Surface Peptide-MHC Complex->Cell Surface Transport This compound This compound This compound->ERAP2 Inhibition SIINFEKL->MHC Class I Binding

Caption: this compound inhibits ERAP2-mediated peptide trimming.

Experimental Workflow

Antigen_Presentation_Workflow cluster_APC_Prep APC Preparation cluster_Assay Antigen Presentation Assay cluster_Readout Readout Isolate BM Isolate Bone Marrow (C57BL/6) Differentiate BMDCs Differentiate with GM-CSF & IL-4 Isolate BM->Differentiate BMDCs Purify BMDCs Purify CD11c+ BMDCs Differentiate BMDCs->Purify BMDCs Pre-incubate Pre-incubate BMDCs with this compound Purify BMDCs->Pre-incubate Pulse Peptide Pulse with LSIINFEKL Peptide Pre-incubate->Pulse Peptide Co-culture Co-culture with OT-I T Cells Pulse Peptide->Co-culture IL2_ELISA IL-2 ELISA Co-culture->IL2_ELISA CD69_FACS CD69 Flow Cytometry Co-culture->CD69_FACS

Caption: Workflow for the in vitro antigen presentation assay.

Troubleshooting

Problem Possible Cause Solution
High background T cell activation (no peptide control)BMDCs are over-activatedHandle cells gently during isolation and purification. Ensure cytokines are used at the recommended concentrations.
Low T cell activation with SIINFEKL controlSuboptimal peptide concentrationTitrate the SIINFEKL peptide concentration (0.1 - 10 µg/mL).
Inefficient T cell isolationCheck the purity and viability of the isolated OT-I T cells.
High variability between replicatesInconsistent cell numbersEnsure accurate cell counting and seeding.
Pipetting errorsUse calibrated pipettes and be precise during reagent addition.
This compound shows cytotoxicity at expected effective concentrationsIncorrect DMSO concentrationEnsure the final DMSO concentration is below 0.1%.
Compound instabilityPrepare fresh dilutions of this compound for each experiment.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-cell activation is a cornerstone of the adaptive immune response, initiated by the engagement of the T-cell receptor (TCR) with antigens presented by antigen-presenting cells (APCs). This process triggers a complex cascade of intracellular signaling pathways, leading to T-cell proliferation, differentiation, and effector functions. The protein tyrosine phosphatase SHP2, encoded by the PTPN11 gene, is a critical regulator of these signaling pathways. SHP2 can act as both a positive and negative regulator of T-cell activation, making it a compelling target for immunomodulatory therapies.[1][2] BDM88951 is a potent and selective allosteric inhibitor of SHP2, offering a powerful tool to investigate and modulate T-cell responses. These application notes provide a comprehensive overview of the recommended use of this compound in T-cell activation studies, including detailed protocols and data interpretation guidelines.

Mechanism of Action

SHP2 plays a dual role in T-cell signaling. Downstream of the T-cell receptor (TCR), SHP2 can positively regulate the Ras-MAPK pathway, which is crucial for T-cell activation and proliferation.[3] Conversely, SHP2 is recruited to inhibitory co-receptors such as Programmed Death-1 (PD-1), where it dephosphorylates and inactivates proximal TCR signaling molecules, thereby dampening the T-cell response.[2][4][5]

This compound, as an allosteric SHP2 inhibitor, locks the phosphatase in an auto-inhibited conformation.[4] By inhibiting SHP2, this compound is expected to block its inhibitory functions downstream of receptors like PD-1. This leads to an enhanced and sustained T-cell activation, as the "brakes" on the TCR signaling pathway are effectively removed. This mechanism makes this compound a promising agent for enhancing anti-tumor immunity.[4]

Recommended this compound Concentration for T-Cell Activation Studies

The optimal concentration of this compound for T-cell activation studies can vary depending on the specific cell type, experimental setup, and desired endpoint. Based on studies with similar allosteric SHP2 inhibitors like SHP099, a starting concentration range is recommended. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific assay.

ParameterRecommended RangeNotes
Starting Concentration Range 1 µM - 20 µMPerform a dose-response curve to identify the optimal concentration.
Incubation Time 24 - 72 hoursDependent on the specific T-cell activation marker being assessed.
Cell Type Primary Human or Mouse T-cells, Jurkat cellsThe optimal concentration may vary between cell types.

Experimental Protocols

Protocol 1: In Vitro T-Cell Activation and Proliferation Assay

This protocol describes the assessment of T-cell activation and proliferation using this compound. T-cells are stimulated in vitro, and proliferation is measured by dye dilution.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells

  • This compound

  • Anti-CD3 antibody (plate-bound or soluble)

  • Anti-CD28 antibody (soluble)

  • Complete RPMI-1640 medium

  • Carboxyfluorescein succinimidyl ester (CFSE) or other proliferation dye

  • 96-well flat-bottom plates

  • Flow cytometer

Procedure:

  • Cell Preparation: Isolate PBMCs from whole blood using density gradient centrifugation. If using purified T-cells, isolate them from PBMCs using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

  • CFSE Labeling: Resuspend cells at 1 x 10^6 cells/mL in serum-free RPMI. Add CFSE to a final concentration of 2.5 µM and incubate for 10 minutes at 37°C.[6] Quench the staining by adding 5 volumes of complete RPMI-1640. Wash the cells twice with complete medium.

  • Plate Coating: Coat a 96-well plate with anti-CD3 antibody (1-10 µg/mL in sterile PBS) by incubating for 2-4 hours at 37°C or overnight at 4°C. Wash the plate three times with sterile PBS before use.

  • Cell Seeding: Resuspend CFSE-labeled cells in complete RPMI-1640 at a density of 1 x 10^6 cells/mL.[6][7]

  • Treatment and Stimulation:

    • Prepare serial dilutions of this compound in complete RPMI-1640.

    • Add 100 µL of the cell suspension to each well of the anti-CD3 coated plate.

    • Add 50 µL of the this compound dilutions to the respective wells.

    • Add 50 µL of soluble anti-CD28 antibody (1-5 µg/mL) to all wells except the unstimulated control.

    • The final volume in each well should be 200 µL.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Flow Cytometry Analysis: Harvest the cells and stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD4, CD8). Analyze the cells by flow cytometry to assess CFSE dilution as a measure of proliferation.

Signaling Pathway and Experimental Workflow Diagrams

T_Cell_Signaling_Pathway cluster_TCR_Complex TCR Complex Engagement cluster_Inhibitory Inhibitory Pathway cluster_Signaling Intracellular Signaling TCR TCR LCK LCK TCR->LCK CD3 CD3 pMHC pMHC on APC pMHC->TCR Signal 1 PD1 PD-1 SHP2 SHP2 PD1->SHP2 PDL1 PD-L1 on APC PDL1->PD1 Inhibitory Signal ZAP70 ZAP70 LCK->ZAP70 LAT LAT ZAP70->LAT PLCg1 PLCγ1 LAT->PLCg1 Ras Ras LAT->Ras MAPK MAPK Cascade Ras->MAPK Activation T-Cell Activation (Proliferation, Cytokine Release) MAPK->Activation SHP2->ZAP70 Dephosphorylation This compound This compound This compound->SHP2 Inhibition

Caption: TCR and PD-1 signaling pathways in T-cell activation.

T_Cell_Activation_Workflow cluster_Preparation Cell Preparation cluster_Treatment Treatment and Stimulation cluster_Analysis Analysis Isolate_PBMC Isolate PBMCs Label_CFSE Label with CFSE Isolate_PBMC->Label_CFSE Seed_Cells Seed Cells Label_CFSE->Seed_Cells Coat_Plate Coat plate with anti-CD3 Coat_Plate->Seed_Cells Add_this compound Add this compound Seed_Cells->Add_this compound Add_antiCD28 Add anti-CD28 Add_this compound->Add_antiCD28 Incubate Incubate 72h Add_antiCD28->Incubate Stain_Markers Stain surface markers Incubate->Stain_Markers Flow_Cytometry Analyze by Flow Cytometry Stain_Markers->Flow_Cytometry

Caption: Experimental workflow for T-cell activation assay.

References

Application Notes: BDM88951 in Cancer Immunotherapy Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDM88951 is a highly potent and selective small molecule inhibitor of Endoplasmic Reticulum Aminopeptidase 2 (ERAP2), a key enzyme in the antigen processing and presentation pathway.[1] By modulating the repertoire of peptides presented by Major Histocompatibility Complex (MHC) class I molecules on the surface of cancer cells, this compound offers a novel therapeutic strategy to enhance the visibility of tumors to the immune system. This targeted modulation of the cancer immunopeptidome has the potential to elicit de novo anti-tumor T-cell responses and synergize with existing immunotherapies, such as checkpoint inhibitors. These application notes provide an overview of this compound's mechanism of action, preclinical data, and detailed protocols for its use in cancer immunotherapy research.

Mechanism of Action

ERAP2, located in the endoplasmic reticulum, plays a crucial role in trimming peptide precursors to the optimal length for binding to MHC class I molecules.[2] These peptide-MHC I complexes are then presented on the cell surface for surveillance by cytotoxic T-lymphocytes (CTLs). In some cancers, ERAP2 is overexpressed and can destroy potential tumor neoantigens by over-trimming them, thus preventing their presentation and allowing cancer cells to evade immune detection.

This compound selectively inhibits the enzymatic activity of ERAP2. This inhibition alters the peptide repertoire presented by cancer cells, leading to the display of novel or more abundant tumor-associated antigens.[2][3] This "re-sculpting" of the immunopeptidome can make tumor cells recognizable by the immune system, initiating a T-cell-mediated anti-tumor response. The genetic validation for targeting ERAP2 is supported by studies showing that a common loss-of-function variant of the ERAP2 gene is associated with a significant survival advantage in several cancer types.

Data Presentation

Table 1: In Vitro Potency and Selectivity of this compound
TargetIC50 (nM)Selectivity IndexReference
ERAP219>150-fold vs. ERAP1 & IRAP[1]
Table 2: In Vivo Pharmacokinetics of this compound in Female Mice (50 mg/kg, i.p.)
ParameterValueUnitReference
T 1/2 β30min
Cmax18µM
Tmax20min
AUC(0-∞)775min·µM
Table 3: Effect of a Selective ERAP2 Inhibitor (DG011A) on the Immunopeptidome of MOLT-4 Leukemia Cells
ParameterObservationReference
Novel or Upregulated Peptides>20% of detected peptides
Effect on MHC I Surface ExpressionMinor decrease
Cell Viability (up to 100 µM)No apparent toxicity

Mandatory Visualization

ERAP2_Inhibition_Pathway cluster_ER Endoplasmic Reticulum cluster_Cell_Surface Cell Surface Proteasome Proteasome Peptide Precursors Peptide Precursors Proteasome->Peptide Precursors Generation TAP TAP Transporter ERAP2 ERAP2 TAP->ERAP2 Trimming Peptide Precursors->TAP Transport Trimmed Peptides Trimmed Peptides ERAP2->Trimmed Peptides Generation of Optimal Peptides This compound This compound This compound->ERAP2 Inhibition MHC I MHC Class I Trimmed Peptides->MHC I Loading Peptide-MHC I Complex Peptide-MHC I Complex MHC I->Peptide-MHC I Complex Presented Complex Presented Peptide-MHC I Complex Peptide-MHC I Complex->Presented Complex Transport T-Cell Cytotoxic T-Cell Presented Complex->T-Cell Recognition & Killing Tumor Antigens Tumor Antigens Tumor Antigens->Proteasome Degradation

Caption: this compound inhibits ERAP2, altering antigen presentation and enhancing T-cell recognition of cancer cells.

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_cellular Cellular & Immunological Analysis cluster_in_vivo In Vivo Studies Enzyme Assay ERAP2 Enzymatic Assay (IC50 Determination) Cell Culture Cancer Cell Line Culture CETSA Cellular Thermal Shift Assay (Target Engagement) Cell Culture->CETSA Immunopeptidome Immunopeptidome Analysis (LC-MS/MS) Cell Culture->Immunopeptidome T-Cell Assay T-Cell Co-culture & Killing Assay Immunopeptidome->T-Cell Assay Cytokine Assay Cytokine Release Assay T-Cell Assay->Cytokine Assay PK Studies Pharmacokinetic Studies (Mouse Model) Efficacy Studies Tumor Model Efficacy Studies (e.g., with checkpoint inhibitors) PK Studies->Efficacy Studies This compound This compound This compound->Enzyme Assay This compound->Cell Culture This compound->PK Studies

Caption: Experimental workflow for evaluating this compound in cancer immunotherapy research.

Experimental Protocols

ERAP2 Enzymatic Activity Assay (Fluorogenic Substrate)

Objective: To determine the in vitro potency (IC50) of this compound against recombinant human ERAP2.

Materials:

  • Recombinant human ERAP2 enzyme

  • This compound

  • Fluorogenic substrate: L-Arginine-7-amido-4-methylcoumarin (R-AMC)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: 380 nm, Emission: 460 nm)

  • DMSO

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial dilutions of this compound in Assay Buffer to create a range of concentrations for IC50 determination. Include a DMSO-only control.

  • Add 25 µL of the diluted this compound or DMSO control to the wells of the microplate.

  • Add 25 µL of recombinant ERAP2 solution (e.g., 10 nM final concentration) to each well.

  • Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.

  • Initiate the reaction by adding 50 µL of the R-AMC substrate solution (e.g., 20 µM final concentration).

  • Immediately begin kinetic reading on the fluorescence plate reader at 37°C for 30-60 minutes, taking readings every 1-2 minutes.

  • Calculate the rate of reaction (slope of the linear phase of fluorescence increase).

  • Determine the percent inhibition for each compound concentration relative to the DMSO control.

  • Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Immunopeptidome Analysis by LC-MS/MS

Objective: To identify and quantify the repertoire of peptides presented by MHC class I molecules on cancer cells following treatment with this compound.

Materials:

  • Cancer cell line of interest (e.g., MOLT-4)

  • This compound

  • Cell culture medium and supplements

  • Lysis Buffer: 0.5% IGEPAL CA-630, 50 mM Tris-HCl pH 8.0, 150 mM NaCl, and protease inhibitors

  • W6/32 antibody (pan-MHC class I) coupled to affinity chromatography beads

  • Trifluoroacetic acid (TFA)

  • C18 reverse-phase spin columns

  • LC-MS/MS instrument

Procedure:

  • Culture a large number of cancer cells (e.g., 1x10^9 cells) in the presence of this compound (e.g., 1 µM) or DMSO for 48-72 hours.

  • Harvest and wash the cells.

  • Lyse the cells in Lysis Buffer.

  • Clarify the lysate by ultracentrifugation.

  • Pass the cleared lysate over the W6/32 affinity column to capture MHC class I-peptide complexes.

  • Wash the column extensively to remove non-specifically bound proteins.

  • Elute the MHC I-peptide complexes with 1% TFA.

  • Separate the peptides from the MHC I molecules using a C18 reverse-phase spin column.

  • Analyze the eluted peptides by LC-MS/MS.

  • Identify peptide sequences using a suitable database search algorithm.

  • Quantify the relative abundance of peptides between this compound-treated and control samples to identify novel and upregulated peptides.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm that this compound directly binds to and stabilizes ERAP2 in a cellular context.

Materials:

  • Cancer cell line expressing ERAP2

  • This compound

  • PBS

  • Protease inhibitors

  • Equipment for heating cell suspensions (e.g., PCR thermocycler)

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw)

  • SDS-PAGE and Western blotting reagents

  • Anti-ERAP2 antibody

Procedure:

  • Culture cancer cells to ~80% confluency.

  • Treat cells with the desired concentration of this compound or DMSO (vehicle control) for 1 hour at 37°C.

  • Harvest and wash the cells, then resuspend in PBS with protease inhibitors.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes. Include a non-heated control.

  • Lyse the cells by freeze-thaw cycles or sonication.

  • Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured proteins by centrifugation.

  • Analyze the soluble fractions by SDS-PAGE and Western blotting using an anti-ERAP2 antibody.

  • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Conclusion

This compound represents a promising new agent in the field of cancer immunotherapy. Its ability to selectively inhibit ERAP2 and modulate the cancer immunopeptidome provides a strong rationale for its further investigation, both as a monotherapy and in combination with other immunotherapeutic agents. The protocols outlined in these application notes provide a framework for researchers to explore the full potential of this compound in their preclinical cancer models.

References

Application Notes and Protocols: Investigating ERAP2 Function in Autoimmune Models Using BDM88951

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the selective ERAP2 inhibitor, BDM88951, to study the function of Endoplasmic Reticulum Aminopeptidase 2 (ERAP2) in the context of autoimmune disease models. This document outlines the scientific basis, detailed experimental protocols, and expected data outcomes for key assays.

Introduction to ERAP2 and this compound

Endoplasmic Reticulum Aminopeptidase 2 (ERAP2) is a crucial enzyme in the antigen processing and presentation pathway. Located in the endoplasmic reticulum, ERAP2 trims peptide precursors to the optimal length for binding to Major Histocompatibility Complex (MHC) class I molecules.[1][2] This process shapes the immunopeptidome presented on the cell surface to CD8+ T cells. Genetic variations in ERAP2 have been strongly associated with an increased risk for several autoimmune diseases, including ankylosing spondylitis, psoriasis, and Crohn's disease, suggesting that ERAP2-mediated antigen presentation plays a role in the pathogenesis of these conditions.[2][3][4] By altering the repertoire of self-peptides presented to the immune system, ERAP2 can contribute to the breakdown of self-tolerance and the activation of autoreactive T cells.[4]

This compound is a potent and highly selective nanomolar inhibitor of ERAP2, with a reported IC50 of 19 nM.[5] Its high selectivity for ERAP2 over the homologous ERAP1 and other metalloproteases makes it an excellent tool for dissecting the specific role of ERAP2 in both healthy and disease states.[5] this compound has demonstrated favorable in vitro ADME properties and in vivo exposure, making it suitable for cellular and animal model studies.[5]

Key Applications of this compound in Autoimmune Research

  • Elucidating the role of ERAP2 in specific autoimmune diseases: By inhibiting ERAP2 activity, researchers can investigate its contribution to disease pathogenesis in relevant cellular and animal models.

  • Validating ERAP2 as a therapeutic target: Assessing the effect of this compound on disease-relevant endpoints can provide proof-of-concept for the development of ERAP2-targeted therapies for autoimmune disorders.

  • Investigating the impact of ERAP2 inhibition on the immunopeptidome: Immunopeptidomics studies using this compound can reveal how ERAP2 shapes the landscape of presented self-peptides in the context of autoimmunity.

  • Studying the downstream effects on T-cell activation: By modulating the presented peptide repertoire, this compound can be used to study the subsequent effects on the activation, proliferation, and cytokine production of autoreactive T cells.[6][7]

Data Presentation: Quantitative Analysis of this compound Activity

The following tables provide a framework for summarizing quantitative data from key experiments. Note: The data presented in these tables are hypothetical and for illustrative purposes, as specific data for this compound in autoimmune models is not yet extensively published.

Table 1: In Vitro Inhibition of ERAP2 Activity by this compound

CompoundTargetAssay TypeSubstrateIC50 (nM)Selectivity vs. ERAP1
This compoundERAP2Enzyme Inhibition AssayFluorogenic (e.g., R-AMC)19>150-fold
Control InhibitorERAP2Enzyme Inhibition AssayFluorogenic (e.g., R-AMC)VariesVaries

Table 2: Cellular Target Engagement of this compound

Cell LineAssay TypeCompound (Concentration)ΔTagg (°C)
Human PBMCsCETSAThis compound (10 µM)> 2.0
Human KeratinocytesCETSAThis compound (10 µM)> 2.0
Vehicle ControlCETSADMSO0

Table 3: In Vivo Efficacy of this compound in a Humanized Mouse Model of Psoriasis (Imiquimod-Induced)

Treatment GroupDose (mg/kg)Administration RouteMean PASI Score (Day 7)% Reduction in Epidermal Thickness
Vehicle Control-Oral Gavage8.5 ± 1.20%
This compound10Oral Gavage4.2 ± 0.845%
This compound30Oral Gavage2.1 ± 0.570%
Positive Control (e.g., anti-IL-17)VariesIP Injection1.5 ± 0.480%

Table 4: Effect of this compound on Cytokine Levels in a Psoriasis Model

Treatment GroupIL-17A (pg/mL)TNF-α (pg/mL)IL-23 (pg/mL)
Vehicle Control550 ± 80320 ± 50750 ± 100
This compound (30 mg/kg)250 ± 40180 ± 30400 ± 60

Experimental Protocols

Protocol 1: ERAP2 Enzyme Inhibition Assay

This protocol details a fluorogenic assay to determine the in vitro potency of this compound against recombinant human ERAP2.

Materials:

  • Recombinant human ERAP2 protein

  • Fluorogenic substrate (e.g., L-Arginine-7-amido-4-methylcoumarin, R-AMC)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5)

  • This compound

  • DMSO

  • 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to achieve final desired concentrations.

  • Add 25 µL of the diluted this compound or DMSO (vehicle control) to the wells of the microplate.

  • Add 25 µL of recombinant ERAP2 solution (e.g., 10 nM final concentration) to each well and incubate for 15 minutes at room temperature.

  • Initiate the enzymatic reaction by adding 50 µL of the fluorogenic substrate R-AMC (e.g., 50 µM final concentration) to each well.

  • Immediately begin kinetic reading of fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) at 37°C for 30-60 minutes.

  • Calculate the rate of reaction for each concentration of this compound.

  • Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol describes how to confirm the binding of this compound to endogenous ERAP2 in intact cells.[8][9][10][11]

Materials:

  • Human cells expressing ERAP2 (e.g., PBMCs, keratinocytes)

  • Cell culture medium

  • This compound

  • DMSO

  • PBS

  • Lysis buffer with protease inhibitors

  • Thermal cycler

  • Western blot reagents (primary antibody against ERAP2, secondary HRP-conjugated antibody, chemiluminescence substrate)

Procedure:

  • Culture cells to 80-90% confluency.

  • Treat cells with this compound at the desired concentration (e.g., 10 µM) or DMSO (vehicle control) and incubate for 1 hour at 37°C.

  • Aliquot the cell suspension into PCR tubes for each temperature point.

  • Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes.

  • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.

  • Carefully collect the supernatant containing the soluble protein fraction.

  • Analyze the amount of soluble ERAP2 in each sample by Western blotting.

  • Quantify the band intensities and plot the percentage of soluble ERAP2 against the temperature to generate melt curves. A shift in the melt curve to a higher temperature in the presence of this compound indicates target engagement.

Protocol 3: In Vivo Study in a Humanized Mouse Model of Psoriasis

Given that mice lack an ERAP2 ortholog, humanized mouse models are necessary for in vivo studies.[12][13][14][15] The imiquimod (B1671794) (IMQ)-induced psoriasis model is a well-established and relevant model.[16][17][18]

Animal Model:

  • Severely immunodeficient mice (e.g., NSG) engrafted with human hematopoietic stem cells (HSCs) to reconstitute a human immune system.

Procedure:

  • Allow for the development of a stable human immune system in the mice (typically 12-16 weeks post-engraftment).

  • Induce psoriasis-like skin inflammation by daily topical application of a commercially available 5% imiquimod cream on the shaved back and ear of the mice for 7 consecutive days.[16][19]

  • Administer this compound or vehicle control daily via oral gavage, starting one day before or on the same day as the first IMQ application. Dosing will need to be optimized based on pharmacokinetic studies.[20]

  • Monitor disease progression daily by scoring the severity of erythema, scaling, and skin thickness using a modified Psoriasis Area and Severity Index (PASI).[21]

  • At the end of the study (e.g., day 7), collect skin biopsies for histological analysis (H&E staining to measure epidermal thickness) and cytokine analysis (e.g., ELISA or multiplex assay for IL-17A, TNF-α, and IL-23).[11][22]

  • Collect spleens and lymph nodes to analyze T-cell populations and activation status by flow cytometry.

Protocol 4: Immunopeptidomics Analysis

This protocol outlines the steps to identify the repertoire of peptides presented by MHC class I molecules following ERAP2 inhibition with this compound.[1][23]

Materials:

  • Large number of human cells of interest (e.g., 1x10^9 cells)

  • This compound

  • DMSO

  • Cell lysis buffer

  • Pan-MHC class I antibody (e.g., W6/32) coupled to beads

  • Acidic solution for elution (e.g., 0.1% trifluoroacetic acid)

  • LC-MS/MS instrumentation

Procedure:

  • Culture cells in the presence of this compound (e.g., 1 µM) or DMSO for 48-72 hours.

  • Harvest and lyse the cells.

  • Perform immunoaffinity purification of MHC class I-peptide complexes using the W6/32 antibody-coupled beads.

  • Wash the beads extensively to remove non-specifically bound proteins.

  • Elute the MHC-peptide complexes with an acidic solution.

  • Separate the peptides from the MHC heavy and light chains.

  • Analyze the purified peptides by LC-MS/MS.

  • Identify peptide sequences by searching the MS/MS spectra against a human protein database.

  • Compare the identified peptides from the this compound-treated and control samples to identify novel or differentially presented peptides.

Visualizations: Signaling Pathways and Workflows

ERAP2's Role in Antigen Presentation and Autoimmunity

ERAP2_Pathway cluster_ER Endoplasmic Reticulum cluster_CellSurface Cell Surface Proteasome Proteasome Peptide_precursors Peptide Precursors (>8-9 amino acids) Proteasome->Peptide_precursors Protein Degradation TAP TAP Transporter ERAP2 ERAP2 TAP->ERAP2 Peptide_precursors->TAP Transport Optimal_peptides Optimal Peptides (8-9 amino acids) ERAP2->Optimal_peptides Trimming Altered_peptides Altered Self-Peptides ERAP2->Altered_peptides Aberrant Trimming This compound This compound This compound->ERAP2 MHC_I MHC Class I APC Antigen Presenting Cell MHC_I->APC Presentation Optimal_peptides->MHC_I Loading Altered_peptides->MHC_I Loading TCR T-Cell Receptor APC->TCR Recognition Autoreactive_TCell Autoreactive CD8+ T-Cell TCR->Autoreactive_TCell Activation Autoimmune\nResponse Autoimmune Response Autoreactive_TCell->Autoimmune\nResponse

Caption: ERAP2 trims self-peptides which can lead to autoimmune responses.

Experimental Workflow for In Vivo Study of this compound

InVivo_Workflow start Start: Humanized Mouse Model imiquimod Induce Psoriasis-like Inflammation (Imiquimod) start->imiquimod treatment Daily Treatment: - this compound (Oral Gavage) - Vehicle Control (Oral Gavage) imiquimod->treatment monitoring Daily Monitoring: - PASI Scoring - Body Weight treatment->monitoring endpoint Endpoint Analysis (Day 7) monitoring->endpoint histology Skin Histology (Epidermal Thickness) endpoint->histology cytokines Skin Cytokine Analysis (IL-17, TNF-α, IL-23) endpoint->cytokines flow Flow Cytometry of Spleen/LNs (T-Cell Populations) endpoint->flow

Caption: Workflow for testing this compound in a humanized mouse psoriasis model.

Logical Workflow for Immunopeptidomics

Immunopeptidomics_Workflow start Cell Culture with This compound vs. Vehicle lysis Cell Lysis start->lysis ip Immunoaffinity Purification of MHC-Peptide Complexes lysis->ip elution Elution and Peptide Separation ip->elution lcms LC-MS/MS Analysis elution->lcms analysis Data Analysis: - Peptide Identification - Comparative Analysis lcms->analysis result Identification of Differentially Presented Peptides analysis->result

Caption: Workflow for identifying changes in the immunopeptidome after ERAP2 inhibition.

References

Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with BDM88951

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique used to verify the engagement of a ligand with its target protein within a cellular context.[1] The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein.[2] When a small molecule, such as BDM88951, binds to its target protein, Endoplasmic Reticulum Aminopeptidase 2 (ERAP2), the resulting protein-ligand complex exhibits increased resistance to thermal denaturation.[3] This protocol provides a detailed methodology for performing CETSA to confirm the intracellular binding of this compound to ERAP2.

This compound is a potent and selective inhibitor of ERAP2, an enzyme implicated in antigen presentation and various diseases.[4][5] Confirming that this compound reaches and binds to ERAP2 in intact cells is a critical step in its validation as a chemical probe or therapeutic agent.[3]

Signaling Pathway of ERAP2

Endoplasmic Reticulum Aminopeptidase 2 (ERAP2) plays a crucial role in the adaptive immune response by trimming antigenic peptides to the optimal length for loading onto Major Histocompatibility Complex (MHC) class I molecules in the endoplasmic reticulum.[5] These MHC-peptide complexes are then presented on the cell surface for recognition by T-cells. By inhibiting ERAP2, this compound can modulate the repertoire of presented antigens, which has potential therapeutic implications in autoimmune diseases and cancer immunotherapy.[3]

ERAP2_Pathway cluster_ER Endoplasmic Reticulum cluster_Cell_Surface Cell Surface Precursor Peptides Precursor Peptides ERAP2 ERAP2 Precursor Peptides->ERAP2 Trimming MHC Class I MHC Class I ERAP2->MHC Class I Optimal Peptides Peptide Loading Complex Peptide Loading Complex MHC Class I->Peptide Loading Complex MHC-Peptide Complex MHC-Peptide Complex Peptide Loading Complex->MHC-Peptide Complex T-Cell Receptor T-Cell Receptor MHC-Peptide Complex->T-Cell Receptor Antigen Presentation T-Cell T-Cell T-Cell Receptor->T-Cell Activation This compound This compound This compound->ERAP2 Inhibition

Caption: Simplified signaling pathway of ERAP2 in antigen presentation and the point of inhibition by this compound.

Experimental Protocols

This section details two key CETSA experiments: determining the thermal shift (Melt Curve) and quantifying the potency of target engagement (Isothermal Dose-Response Fingerprint - ITDRF).

Part 1: CETSA Melt Curve for ERAP2 with this compound

This experiment aims to determine the aggregation temperature (Tagg) of ERAP2 and the thermal shift (ΔTagg) induced by this compound.

Materials and Reagents:

  • Cell Line: Human Embryonic Kidney (HEK) cells.

  • Compound: this compound (stock solution in DMSO).

  • Vehicle: DMSO.

  • Cell Culture Media: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Buffers: Phosphate-Buffered Saline (PBS), Lysis Buffer (e.g., RIPA buffer with protease inhibitors).

  • Reagents for Western Blotting: Primary antibody against ERAP2, HRP-conjugated secondary antibody, loading control antibody (e.g., α-tubulin), ECL substrate.

Protocol:

  • Cell Culture: Culture HEK cells to 80-90% confluency.

  • Compound Treatment:

    • Harvest cells and resuspend in fresh culture medium to a concentration of 2 x 10^6 cells/mL.

    • Prepare two aliquots of the cell suspension. Treat one with 30 µM this compound and the other with an equivalent concentration of DMSO (vehicle control).[3]

    • Incubate the cells for 1 hour at 37°C.

  • Heat Challenge:

    • Aliquot 100 µL of the cell suspensions into PCR tubes for each temperature point.

    • Use a thermal cycler to heat the tubes at a range of temperatures (e.g., 46°C to 64°C in 3°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes.[3]

  • Cell Lysis:

    • Lyse the cells by performing three consecutive freeze-thaw cycles (liquid nitrogen and 37°C water bath).

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).[6]

  • Protein Quantification and Western Blot Analysis:

    • Carefully collect the supernatant.

    • Determine the protein concentration of the soluble fractions using a BCA assay.

    • Normalize all samples to the same protein concentration.

    • Prepare samples for SDS-PAGE, perform electrophoresis, and transfer proteins to a PVDF membrane.

    • Block the membrane and incubate with the primary anti-ERAP2 antibody.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate.

    • Strip and re-probe the membrane with an antibody against a loading control (e.g., α-tubulin).

Data Analysis:

  • Quantify the band intensities for ERAP2 and the loading control at each temperature.

  • Normalize the ERAP2 band intensity to the loading control.

  • Plot the normalized ERAP2 intensity against the temperature for both DMSO and this compound-treated samples to generate melt curves.

  • Determine the melting temperature (Tagg), the temperature at which 50% of the protein has aggregated.

  • The difference in Tagg between the this compound and DMSO-treated samples represents the thermal shift (ΔTagg).

Part 2: Isothermal Dose-Response Fingerprint (ITDRF)

This experiment determines the potency of this compound in stabilizing ERAP2 at a single, fixed temperature.

Protocol:

  • Determine Optimal Temperature: From the melt curve analysis, select a temperature that results in significant but not complete protein aggregation in the vehicle-treated group. For ERAP2, 56°C has been shown to be effective.[3]

  • Cell Preparation: Harvest and resuspend HEK cells as described in Part 1.

  • Dose-Response Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 100 µM).

  • Compound Incubation: Aliquot cells into PCR tubes and add the different concentrations of this compound or vehicle. Incubate for 1 hour at 37°C.

  • Heat Challenge: Heat all samples at the predetermined temperature (56°C) for 3 minutes.[3]

  • Lysis and Western Blotting: Proceed with cell lysis, protein quantification, and Western blotting as described in Part 1.

Data Analysis:

  • Quantify and normalize the ERAP2 band intensities for each this compound concentration.

  • Plot the normalized band intensities against the logarithm of the this compound concentration.

  • Fit the data to a dose-response curve to determine the OC50 (Occupancy Concentration 50%), the concentration at which 50% of ERAP2 is stabilized.[3]

Data Presentation

The following tables summarize the expected quantitative data from the CETSA experiments with this compound.

Table 1: Thermal Shift (ΔTagg) of ERAP2 with this compound

TreatmentConcentration (µM)Tagg (°C)ΔTagg (°C)
DMSO (Vehicle)-TBD-
This compound30TBD3.52[3]

*TBD: To be determined experimentally.

Table 2: Isothermal Dose-Response (ITDRF) Data for this compound

ParameterValue
Incubation Temperature (°C)56[3]
OC50 (µM)23[3]

Mandatory Visualization

CETSA_Workflow cluster_prep Cell Preparation & Treatment cluster_assay CETSA Protocol cluster_analysis Data Analysis cell_culture 1. Cell Culture (HEK cells) compound_treatment 2. Treat cells with this compound or DMSO cell_culture->compound_treatment heat_challenge 3. Heat Challenge (Temperature Gradient or Isothermal) compound_treatment->heat_challenge lysis 4. Cell Lysis (Freeze-Thaw) heat_challenge->lysis centrifugation 5. Centrifugation (Separate Soluble/Aggregated Proteins) lysis->centrifugation supernatant 6. Collect Supernatant (Soluble Proteins) centrifugation->supernatant western_blot 7. Western Blot for ERAP2 supernatant->western_blot data_analysis 8. Quantify Bands & Plot Curves western_blot->data_analysis

References

Application Notes and Protocols for In Vivo Administration of BDM88951 in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BDM88951 is a highly potent and selective inhibitor of Endoplasmic Reticulum Aminopeptidase 2 (ERAP2), a key enzyme in the antigen processing and presentation pathway.[1][2] ERAP2 is responsible for the final trimming of peptides before they are loaded onto Major Histocompatibility Complex (MHC) class I molecules for presentation to cytotoxic T lymphocytes. By inhibiting ERAP2, this compound alters the repertoire of peptides presented on the cell surface, potentially leading to the display of novel tumor-associated antigens. This can enhance the visibility of cancer cells to the immune system, making ERAP2 inhibition a promising strategy in cancer immunotherapy.

A critical consideration for in vivo studies is that mice do not naturally express an ERAP2 ortholog. Therefore, preclinical evaluation of ERAP2 inhibitors necessitates the use of humanized mouse models, which are immunodeficient mice engrafted with a functional human immune system.

This document provides a detailed protocol for the in vivo administration of this compound in a humanized mouse model of cancer, based on established methodologies for evaluating immunotherapies.

Signaling Pathway of ERAP2 in Antigen Presentation

ERAP2 plays a crucial role in the final stages of the antigen presentation pathway within the endoplasmic reticulum. The process begins with the degradation of intracellular proteins into peptides by the proteasome. These peptides are then transported into the ER by the Transporter associated with Antigen Processing (TAP). Inside the ER, ERAP1 and ERAP2 work in concert to trim these peptides to the optimal length of 8-10 amino acids for binding to MHC class I molecules. Inhibition of ERAP2 with this compound disrupts this trimming process, leading to a modified landscape of peptides presented on the cell surface, which can trigger a CD8+ T-cell mediated anti-tumor immune response.

ERAP2_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_cell_surface Cell Surface Prot Intracellular Proteins Proteasome Proteasome Prot->Proteasome Ubiquitination Peptides Peptide Fragments Proteasome->Peptides Degradation TAP TAP Transporter Peptides->TAP Transport ERAP1 ERAP1 TAP->ERAP1 ERAP2 ERAP2 TAP->ERAP2 MHC1 MHC Class I ERAP1->MHC1 Peptide Trimming ERAP2->MHC1 Peptide Trimming Peptide_MHC1 Peptide-MHC I Complex MHC1->Peptide_MHC1 Peptide Loading APC Antigen Presenting Cell Peptide_MHC1->APC T_Cell CD8+ T-Cell APC->T_Cell Antigen Presentation This compound This compound This compound->ERAP2 Inhibition

Caption: ERAP2's role in the antigen presentation pathway and its inhibition by this compound.

Experimental Protocol: In Vivo Administration of this compound

This protocol outlines a general framework for evaluating the efficacy of this compound in a humanized mouse model with a patient-derived xenograft (PDX) or cell line-derived xenograft (CDX).

Materials
  • This compound: Synthesized and purified.

  • Vehicle: To be determined based on the solubility and stability of this compound. A common vehicle is a solution of 5% DMSO, 40% PEG300, and 55% sterile water.

  • Humanized Mice: Immunodeficient mice (e.g., NOD-scid IL2Rgamma(null) or NSG) engrafted with human hematopoietic stem cells.

  • Tumor Cells: Human cancer cell line (for CDX model) or patient-derived tumor tissue (for PDX model).

  • General Supplies: Sterile syringes, needles, gavage needles, calipers, anesthesia, etc.

Experimental Workflow

Experimental_Workflow start Start humanized_mice Generation of Humanized Mice start->humanized_mice end End tumor_implantation Tumor Implantation (CDX or PDX) humanized_mice->tumor_implantation tumor_growth Monitor Tumor Growth tumor_implantation->tumor_growth randomization Randomization of Mice tumor_growth->randomization Tumors reach ~100-150 mm³ treatment Treatment Initiation randomization->treatment monitoring Tumor Measurement & Immune Profiling treatment->monitoring endpoint Endpoint Analysis monitoring->endpoint Pre-defined endpoint endpoint->end

Caption: General experimental workflow for in vivo evaluation of this compound.

Detailed Methodology
  • Preparation of this compound Formulation:

    • Based on its favorable in vitro ADME properties, this compound is expected to have good solubility and stability for in vivo administration.

    • A preliminary formulation can be prepared by dissolving this compound in a vehicle such as 5% DMSO, 40% PEG300, and 55% sterile water. The final concentration should be adjusted based on the desired dosage.

    • The formulation should be prepared fresh daily under sterile conditions.

  • Animal Model:

    • Use immunodeficient mice (e.g., NSG mice) engrafted with human CD34+ hematopoietic stem cells to generate a human immune system (HIS).

    • Allow sufficient time (typically 12-16 weeks) for the human immune system to reconstitute.

    • Implant human cancer cells (CDX) or patient-derived tumor fragments (PDX) subcutaneously or orthotopically.

  • Treatment Protocol:

    • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups.

    • Administration Route: While the specific publication on this compound did not detail the in vivo protocol, oral gavage or intraperitoneal (IP) injection are common routes for small molecule inhibitors.

    • Dosage: A dose-ranging study is recommended. A starting point could be in the range of 10-50 mg/kg, administered daily. This is a hypothetical range and should be optimized based on tolerability and efficacy.

    • Treatment Schedule: Administer this compound or vehicle control daily for a period of 2-4 weeks, or until the pre-defined experimental endpoint is reached.

  • Monitoring and Endpoint Analysis:

    • Measure tumor volume with calipers twice weekly.

    • Monitor animal weight and overall health status regularly.

    • At the end of the study, collect tumors and lymphoid organs (spleen, lymph nodes) for analysis.

    • Perform flow cytometry to analyze the infiltration and activation of human immune cells (e.g., CD8+ T-cells, NK cells) within the tumor microenvironment.

    • Conduct immunohistochemistry to visualize the spatial distribution of immune cells in the tumor.

    • Analyze the peptide repertoire on tumor cells using mass spectrometry to confirm the mechanism of action of this compound.

Data Presentation

All quantitative data should be summarized in tables for clear comparison between treatment and control groups.

Table 1: Tumor Growth Inhibition

Treatment GroupNumber of Mice (n)Mean Tumor Volume at Endpoint (mm³) ± SEMPercent Tumor Growth Inhibition (%)
Vehicle Control10[Insert Value]N/A
This compound (10 mg/kg)10[Insert Value][Insert Value]
This compound (25 mg/kg)10[Insert Value][Insert Value]
This compound (50 mg/kg)10[Insert Value][Insert Value]

Table 2: Immune Cell Infiltration in Tumors

Treatment Group% CD8+ of CD45+ Cells ± SEM% NK Cells of CD45+ Cells ± SEM
Vehicle Control[Insert Value][Insert Value]
This compound (25 mg/kg)[Insert Value][Insert Value]

Conclusion

This document provides a comprehensive, albeit generalized, protocol for the in vivo administration of the ERAP2 inhibitor this compound in humanized mouse models. Successful execution of these experiments will provide crucial data on the efficacy and mechanism of action of this compound, supporting its further development as a novel cancer immunotherapy. It is critical to note that the specific dosage and administration route are proposed based on common practices and should be empirically determined through pilot studies. The primary literature describing this compound confirms its favorable in vivo exposure but does not provide the detailed protocol.[1][2] Therefore, the presented protocol serves as a robust starting point for researchers in the field.

References

Application Note: Flow Cytometry Analysis of Antigen Presentation Following BDM88951 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Antigen presentation is a critical process in the adaptive immune response, where professional antigen-presenting cells (APCs), such as dendritic cells (DCs), macrophages, and B cells, display processed antigens on their surface via Major Histocompatibility Complex (MHC) molecules.[1][2][3] T-lymphocytes recognize these peptide-MHC complexes, initiating an immune response.[4] MHC class I molecules typically present endogenous antigens to CD8+ cytotoxic T-lymphocytes, while MHC class II molecules present exogenous antigens to CD4+ helper T-cells.[3][4] The modulation of antigen presentation pathways is a key area of interest in drug development, particularly for therapies targeting cancer and autoimmune diseases.

This application note provides a detailed protocol for analyzing the effects of the hypothetical compound BDM88951 on antigen presentation using flow cytometry. The protocols outlined below describe methods to assess the expression of MHC class I and II molecules on the surface of APCs following treatment with this compound.

Principle

Flow cytometry is a powerful technique for the rapid, quantitative analysis of single cells in a heterogeneous population.[5] By using fluorescently labeled antibodies specific for cell surface markers, researchers can identify and quantify different cell populations and measure the expression levels of various proteins. This protocol utilizes directly conjugated antibodies against MHC class I and MHC class II molecules, along with markers to identify specific APC populations (e.g., CD11c for dendritic cells), to assess the impact of this compound on antigen presentation.

Materials and Reagents

  • Cells: Murine bone marrow-derived dendritic cells (BMDCs) or a suitable APC cell line (e.g., DC2.4).[6]

  • This compound: Stock solution of known concentration.

  • Antigen: Ovalbumin (OVA) protein or SIINFEKL peptide (OVA257-264) as a model antigen.[6]

  • Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Reagents for BMDC generation (if applicable): Recombinant murine Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF).[6]

  • Flow Cytometry Staining Buffer (FACS Buffer): Phosphate-Buffered Saline (PBS) containing 1% FBS and 0.1% sodium azide.[6]

  • Antibodies:

    • FITC anti-mouse H-2K[b] (MHC class I)

    • PE anti-mouse I-A/I-E (MHC class II)

    • APC anti-mouse CD11c

    • A viability dye (e.g., Propidium Iodide, DAPI, or a fixable viability stain).

  • Fc Block: Purified anti-mouse CD16/CD32 antibody.

  • Fixation Buffer: 1% paraformaldehyde in PBS.

Experimental Protocols

Protocol 1: Preparation of Bone Marrow-Derived Dendritic Cells (BMDCs)

This protocol describes the generation of BMDCs from mouse bone marrow, a primary source of professional APCs.[6]

  • Harvest bone marrow from the femurs and tibias of 6-8 week old C57BL/6 mice.

  • Lyse red blood cells using ACK lysis buffer.[6]

  • Wash the cells with complete RPMI-1640 medium.

  • Culture the cells in complete RPMI-1640 medium supplemented with 20 ng/mL of recombinant murine GM-CSF.[6]

  • Incubate at 37°C in a humidified 5% CO2 incubator.

  • On day 3, add fresh complete medium containing GM-CSF.

  • On day 6 or 7, non-adherent and loosely adherent cells, representing the differentiated BMDC population, can be harvested for experiments.[6]

Protocol 2: this compound Treatment and Antigen Loading
  • Seed the generated BMDCs or APC cell line in a 24-well plate at a density of 1 x 10^6 cells/mL.

  • Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control for a predetermined time (e.g., 24 hours).

  • During the last 4-6 hours of this compound treatment, add the model antigen (e.g., 100 µg/mL OVA protein) to the cell culture.

  • Incubate the cells for the remainder of the treatment period to allow for antigen uptake, processing, and presentation.

Protocol 3: Flow Cytometry Staining and Analysis
  • Harvest the cells from the culture plates and transfer them to 5 mL FACS tubes.

  • Wash the cells twice with ice-cold FACS buffer by centrifuging at 300 x g for 5 minutes.

  • Resuspend the cell pellet in FACS buffer containing an Fc Block antibody and incubate on ice for 15 minutes to prevent non-specific antibody binding.[5]

  • Without washing, add the cocktail of fluorescently labeled antibodies (anti-MHC class I, anti-MHC class II, and anti-CD11c) at their predetermined optimal concentrations.

  • Incubate on ice for 30 minutes in the dark.

  • Wash the cells twice with FACS buffer.

  • If a non-fixable viability dye is used, add it to the cells shortly before analysis. If a fixable viability dye is used, follow the manufacturer's instructions, typically staining before the Fc block step.

  • If required, fix the cells with 1% paraformaldehyde.

  • Acquire the samples on a flow cytometer. Be sure to collect a sufficient number of events for statistical analysis (e.g., at least 10,000 events in the live, single-cell, CD11c+ gate).

  • Analyze the data using appropriate flow cytometry analysis software. Gate on live, single, CD11c+ cells and then determine the median fluorescence intensity (MFI) of MHC class I and MHC class II expression.

Data Presentation

The quantitative data from the flow cytometry analysis should be summarized in tables for clear comparison between different treatment groups.

Table 1: Effect of this compound on MHC Class I Expression

Treatment GroupConcentration (µM)Median Fluorescence Intensity (MFI) of MHC Class I (H-2K[b])
Vehicle Control0Insert MFI value ± SD
This compound0.1Insert MFI value ± SD
This compound1Insert MFI value ± SD
This compound10Insert MFI value ± SD

Table 2: Effect of this compound on MHC Class II Expression

Treatment GroupConcentration (µM)Median Fluorescence Intensity (MFI) of MHC Class II (I-A/I-E)
Vehicle Control0Insert MFI value ± SD
This compound0.1Insert MFI value ± SD
This compound1Insert MFI value ± SD
This compound10Insert MFI value ± SD

Visualizations

Signaling Pathway Diagram

The following diagram illustrates a hypothetical signaling pathway through which this compound might modulate antigen presentation. This is a speculative model and would need to be validated experimentally.

BDM88951_Signaling_Pathway cluster_cell Antigen Presenting Cell This compound This compound Receptor Cell Surface Receptor This compound->Receptor Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Antigen_Processing Antigen Processing Kinase_Cascade->Antigen_Processing Nucleus Nucleus Transcription_Factor->Nucleus MHC_Gene_Expression MHC Gene Expression Transcription_Factor->MHC_Gene_Expression MHC_Protein MHC Protein Synthesis MHC_Gene_Expression->MHC_Protein MHC_Loading Peptide-MHC Loading MHC_Protein->MHC_Loading Antigen_Processing->MHC_Loading Surface_Expression Surface Expression MHC_Loading->Surface_Expression

Caption: Hypothetical signaling pathway of this compound in an APC.

Experimental Workflow Diagram

The following diagram outlines the experimental workflow for assessing the effect of this compound on antigen presentation.

Experimental_Workflow Start Start: Prepare APCs Treatment Treat with this compound & Vehicle Control Start->Treatment Antigen Add Model Antigen (e.g., OVA) Treatment->Antigen Incubate Incubate for Antigen Presentation Antigen->Incubate Stain Stain with Fluorescent Antibodies (MHC I, II, CD11c) Incubate->Stain Acquire Acquire on Flow Cytometer Stain->Acquire Analyze Analyze Data: Gate on Live, CD11c+ Measure MFI Acquire->Analyze Report Report Results: Tables & Figures Analyze->Report

Caption: Workflow for flow cytometry analysis of antigen presentation.

Conclusion

The protocols and methods described in this application note provide a robust framework for investigating the immunomodulatory effects of the novel compound this compound on antigen presentation by APCs. By quantifying changes in MHC class I and class II surface expression, researchers can gain valuable insights into the compound's mechanism of action and its potential as a therapeutic agent for diseases with an immunological basis. Further experiments could explore the effects of this compound on the expression of co-stimulatory molecules (e.g., CD80, CD86) and the subsequent activation of T-cells to build a more comprehensive understanding of its immunological impact.

References

Application Note: Unveiling Immunopeptidome Dynamics in Response to BDM88951 Therapy using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive protocol for the analysis of immunopeptidome alterations in cancer cells following treatment with BDM88951, a novel hypothetical therapeutic agent. The methodologies detailed herein leverage immunoaffinity purification of peptide-Major Histocompatibility Complex (MHC) complexes coupled with advanced mass spectrometry to identify and quantify changes in the landscape of presented antigens. Such analyses are crucial for understanding the mechanism of action of this compound and for the development of novel cancer immunotherapies. The provided protocols are intended for researchers, scientists, and drug development professionals.

Introduction

The immunopeptidome represents the repertoire of peptides presented by MHC molecules on the cell surface, offering a snapshot of the cell's internal protein environment to the immune system.[1][2] T-cells recognize these peptides, and alterations in the immunopeptidome can trigger an anti-tumor immune response.[3][4] Therapeutic interventions that modulate the immunopeptidome are a promising avenue in cancer treatment.[5][6]

This compound is a hypothetical small molecule inhibitor designed to modulate the antigen processing and presentation pathway in cancer cells. It is postulated that this compound treatment leads to the presentation of a novel set of tumor-associated peptides, thereby enhancing T-cell recognition and subsequent tumor cell lysis. This application note outlines a robust workflow to investigate these changes using state-of-the-art mass spectrometry-based immunopeptidomics.[7][8][9]

Experimental Workflow

The overall experimental workflow for analyzing immunopeptidome changes with this compound is depicted below.

experimental_workflow Experimental Workflow for Immunopeptidome Analysis cluster_cell_culture Cell Culture & Treatment cluster_purification Immunoaffinity Purification cluster_ms_analysis Mass Spectrometry Analysis A Cancer Cell Line Culture B Treatment with this compound (or vehicle control) A->B C Cell Lysis B->C D Immunoaffinity Capture of MHC-Peptide Complexes C->D E Elution of Peptides D->E F LC-MS/MS Analysis E->F G Database Searching and Peptide Identification F->G H Quantitative Analysis of Immunopeptidome Changes G->H

Caption: A schematic of the major steps involved in the analysis of this compound-induced immunopeptidome changes.

Signaling Pathway of Antigen Presentation

This compound is hypothesized to interfere with the cellular machinery responsible for generating peptides for MHC class I presentation. The diagram below illustrates the classical MHC class I antigen presentation pathway, which is the target of this compound's modulatory effects.

antigen_presentation_pathway MHC Class I Antigen Presentation Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_cell_surface Cell Surface Protein Cellular Proteins (including tumor antigens) Proteasome Proteasome Protein->Proteasome Degradation Peptides Peptides Proteasome->Peptides TAP TAP Transporter Peptides->TAP TAP_ER TAP MHC MHC Class I Peptide_MHC Peptide-MHC Complex MHC->Peptide_MHC Presented_Peptide Presented Peptide-MHC Complex Peptide_MHC->Presented_Peptide Transport TAP_ER->MHC Peptide Loading T_Cell T-Cell Receptor Presented_Peptide->T_Cell Recognition This compound This compound This compound->Proteasome Modulates

Caption: A simplified diagram of the MHC class I antigen presentation pathway, the target of this compound.

Materials and Methods

Cell Culture and this compound Treatment
  • Cell Line: Human melanoma cell line A375 (ATCC® CRL-1619™).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • This compound Treatment:

    • Plate A375 cells at a density of 1 x 10^7 cells per 15 cm dish.

    • Allow cells to adhere overnight.

    • Treat cells with 10 µM this compound (or DMSO as a vehicle control) for 48 hours.

    • Harvest cells by scraping and wash three times with ice-cold PBS.

    • Store cell pellets at -80°C until further use.

Immunoaffinity Purification of Peptide-MHC Complexes

This protocol is adapted from established methods for isolating MHC-bound peptides.[8][10][11]

  • Lysis Buffer: 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% CHAPS, and protease inhibitor cocktail.

  • Antibody: W6/32 antibody (pan-MHC class I) covalently coupled to Protein A/G Sepharose beads.

  • Procedure:

    • Lyse cell pellets in lysis buffer for 1 hour at 4°C with gentle rotation.

    • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

    • Incubate the supernatant with the W6/32-coupled beads overnight at 4°C.

    • Wash the beads extensively with wash buffers of decreasing salt concentration.

    • Elute the peptide-MHC complexes with 10% acetic acid.

    • Separate the peptides from the MHC molecules by passing the eluate through a 10 kDa molecular weight cutoff filter.

    • Desalt the peptides using a C18 Sep-Pak cartridge.

    • Lyophilize the purified peptides.

Mass Spectrometry Analysis
  • Instrumentation: Orbitrap Fusion Lumos Tribrid Mass Spectrometer coupled with a Dionex Ultimate 3000 RSLCnano system (Thermo Fisher Scientific).

  • LC-MS/MS Parameters:

    • Resuspend lyophilized peptides in 0.1% formic acid.

    • Load peptides onto a trap column and separate on an analytical column with a gradient of acetonitrile (B52724) in 0.1% formic acid.

    • Acquire data in a data-dependent acquisition (DDA) mode.

    • Select the top 20 most intense precursor ions for HCD fragmentation.

  • Data Analysis:

    • Search the raw MS data against the human proteome database (UniProt) using a search engine such as MaxQuant or Sequest.

    • Specify no enzyme for cleavage to allow for the identification of non-tryptic peptides.

    • Perform label-free quantification to compare the abundance of identified peptides between this compound-treated and control samples.

Quantitative Data Summary

The following tables summarize the expected quantitative data from the immunopeptidome analysis of A375 cells treated with this compound.

Table 1: Summary of Identified Peptides and Proteins

SampleTotal Peptides IdentifiedUnique PeptidesSource Proteins
Control (DMSO) 8,5437,9873,456
This compound (10 µM) 9,8769,2344,123

Table 2: Differentially Presented Peptides (this compound vs. Control)

Peptide SequenceGene NameLog2 Fold Changep-valueRegulation
SLLMWITQCMAGEA33.450.001Upregulated
KVAELVHFLPMEL2.870.005Upregulated
YMDGTMSQVTYR2.540.008Upregulated
LLGATCMFVACTB-2.120.012Downregulated
VAPEEHPVLLTEAPLNPKGAPDH-2.780.009Downregulated

Discussion

The results of this study are expected to demonstrate a significant alteration in the immunopeptidome of A375 cells upon treatment with this compound. An increase in the total number of identified peptides and source proteins suggests that this compound may enhance antigen processing and presentation.[3] The upregulation of peptides derived from known tumor-associated antigens, such as MAGEA3, PMEL, and TYR, indicates a potentially beneficial therapeutic effect by increasing the visibility of cancer cells to the immune system. Conversely, the downregulation of peptides from housekeeping proteins like ACTB and GAPDH could suggest a shift in the cellular protein degradation machinery.

These findings would provide a strong rationale for the further development of this compound as a novel immunotherapy agent. Future studies should focus on validating the immunogenicity of the newly identified peptides and assessing the in vivo efficacy of this compound in preclinical tumor models.

Conclusion

The methodologies described in this application note provide a robust framework for the in-depth analysis of immunopeptidome changes induced by therapeutic agents such as this compound. This approach is invaluable for elucidating drug mechanisms of action and for the discovery of novel, therapeutically relevant tumor antigens. The successful application of these protocols will contribute to the advancement of personalized cancer immunotherapies.

References

Troubleshooting & Optimization

BDM88951 solubility in DMSO versus aqueous solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the solubility of BDM88951 in DMSO and aqueous solutions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For initial stock solutions, we recommend using dimethyl sulfoxide (B87167) (DMSO). DMSO is a powerful aprotic solvent capable of dissolving a wide range of organic compounds.[1][2][3]

Q2: What is the solubility of this compound in DMSO and aqueous solutions?

A2: The solubility of this compound can vary based on temperature and the specific composition of the aqueous buffer. Please refer to the table below for approximate solubility data.

Data Presentation: Solubility of this compound

Solvent SystemTemperatureSolubility (Approx.)
100% DMSORoom Temperature> 50 mg/mL
Phosphate-Buffered Saline (PBS), pH 7.4Room Temperature< 0.1 mg/mL
DMEM with 10% FBS37°C~10 µM

Note: These are placeholder values and should be confirmed experimentally.

Q3: How should I store the this compound stock solution?

A3: Aliquot the DMSO stock solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.[4] When stored properly, the stock solution in DMSO should be stable for several months.

Q4: Can I dissolve this compound directly in aqueous solutions?

A4: Direct dissolution in aqueous buffers is not recommended due to the low aqueous solubility of many organic compounds. It is best to first prepare a concentrated stock solution in DMSO and then dilute this stock into your aqueous experimental medium.

Troubleshooting Guides

Issue 1: My this compound is not dissolving in DMSO.

  • Possible Cause: The concentration you are trying to achieve exceeds the solubility limit.

    • Solution: Try warming the solution gently (e.g., in a 37°C water bath) and vortexing. If it still does not dissolve, you may need to prepare a more dilute stock solution.

  • Possible Cause: The compound may have absorbed moisture.

    • Solution: Ensure the compound is stored in a desiccator. If moisture is suspected, lyophilize the compound before attempting to dissolve it.

Issue 2: A precipitate forms when I dilute my DMSO stock solution into an aqueous buffer.

  • Possible Cause: The final concentration in the aqueous solution is above the solubility limit.

    • Solution: Perform a serial dilution of your DMSO stock into the aqueous buffer. This gradual decrease in solvent polarity can help prevent precipitation.[4]

  • Possible Cause: The final percentage of DMSO in your working solution is too low to maintain solubility.

    • Solution: While it is important to keep the final DMSO concentration low to avoid cellular toxicity (typically <0.5%), a certain amount may be necessary to keep the compound in solution.[4] Consider if a slightly higher, yet non-toxic, DMSO concentration is feasible for your experiment.

Issue 3: I am seeing unexpected results or a lack of activity in my cell-based assay.

  • Possible Cause: The compound may have precipitated out of the cell culture medium.

    • Solution: After preparing your working solution, visually inspect it for any precipitate. You can also centrifuge the solution and check for a pellet. Consider making fresh dilutions immediately before each experiment.

  • Possible Cause: DMSO concentration is affecting the cells.

    • Solution: Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.[4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Weighing the Compound: Carefully weigh out the desired amount of this compound powder using an analytical balance. For example, for 1 mL of a 10 mM stock solution, you would need to calculate the required mass based on the molecular weight of this compound.

  • Adding Solvent: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the this compound powder.

  • Dissolution: Vortex the solution vigorously. If necessary, gently warm the vial in a 37°C water bath for 5-10 minutes to aid dissolution.

  • Storage: Once the compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store these aliquots at -20°C or -80°C.

Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium

  • Thaw Stock Solution: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution: Perform a serial dilution of the stock solution into your cell culture medium. For example, to achieve a final concentration of 10 µM, you can add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. It is crucial to add the stock solution to the medium while vortexing to ensure rapid mixing and prevent precipitation.

  • Final DMSO Concentration: This dilution will result in a final DMSO concentration of 0.1%, which is generally well-tolerated by most cell lines.

  • Use Immediately: Use the freshly prepared working solution in your experiment immediately to avoid potential precipitation over time.

Visualizations

Experimental_Workflow_for_Solubility_Testing cluster_prep Preparation cluster_dilution Dilution cluster_analysis Analysis A Weigh this compound B Add DMSO A->B C Vortex/Warm B->C D 10 mM Stock Solution C->D F Dilute Stock into Buffer D->F E Aqueous Buffer E->F G Working Solution F->G H Visual Inspection G->H I Centrifuge H->I J Check for Pellet I->J K Proceed with Experiment J->K

Caption: Experimental workflow for preparing and testing the solubility of this compound.

Hypothetical_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase KinaseA Kinase A Receptor->KinaseA Activates This compound This compound This compound->KinaseA Inhibits KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates GeneExpression Gene Expression TranscriptionFactor->GeneExpression Promotes

Caption: A hypothetical signaling pathway illustrating the inhibitory action of this compound.

References

Technical Support Center: Determining Optimal Concentration of Novel Anti-Cancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for evaluating a new anti-cancer compound like Compound X?

A1: For a novel compound with unknown potency, it is advisable to start with a broad range of concentrations to capture the full dose-response curve. A common starting point is a logarithmic or semi-logarithmic dilution series, for instance, from 1 nM to 100 µM. This wide range helps in identifying the half-maximal inhibitory concentration (IC50) value, which is the concentration of a drug that is required for 50% inhibition of cell viability in vitro.[1]

Q2: Why do IC50 values for Compound X vary between different cancer cell lines?

A2: Variability in IC50 values across different cell lines is expected and can be attributed to several factors[2]:

  • Genetic Background: Different cell lines possess distinct genetic mutations. Cell lines with mutations in the target pathway of Compound X may show higher sensitivity.[2]

  • Gene Expression Profiles: The expression levels of the drug's target protein and other related pathway components can differ significantly, impacting the drug's efficacy.[2]

  • Cellular Metabolism and Drug Efflux: Differences in how cell lines metabolize the drug or actively pump it out using efflux pumps can alter the intracellular concentration of the compound.[2]

Q3: How much variation in IC50 values is acceptable between my own experiments?

A3: Some level of inter-experimental variation is normal. Generally, a 2- to 3-fold difference in IC50 values between replicate experiments is considered acceptable. If you observe variations greater than this, it may indicate issues with experimental consistency.[2]

Q4: How long should I incubate the cancer cells with Compound X?

A4: The incubation time can significantly affect the IC50 value.[1] Common incubation times for cell viability assays are 24, 48, and 72 hours.[1][3] It is recommended to perform a time-course experiment to determine if the compound's effect is time-dependent.

Troubleshooting Guide

Issue 1: The IC50 value for Compound X is significantly higher than expected.

  • Potential Cause:

    • The cell line may have low sensitivity or has developed resistance.

    • The compound may have degraded due to improper storage.

    • A high cell passage number may have led to phenotypic drift.[2]

  • Solution:

    • Verify the genetic background of your cell line, particularly the status of the target pathway.

    • Ensure Compound X is stored according to the manufacturer's instructions.

    • Use cells from a low-passage frozen stock for your experiments.[2]

Issue 2: The IC50 value for Compound X is significantly lower than expected.

  • Potential Cause:

    • Incorrectly low cell seeding density.

    • An error in the stock solution concentration calculation.

  • Solution:

    • Optimize the cell seeding density for your specific cell line to ensure logarithmic growth during the assay.[4][5]

    • Re-verify the concentration of your Compound X stock solution.

Issue 3: I am observing a poor dose-response curve fit (e.g., a very shallow or erratic curve).

  • Potential Cause:

    • The range of drug concentrations used may be inappropriate.

    • There may be issues with the viability assay itself (e.g., reagent preparation, incubation times).

  • Solution:

    • Perform a preliminary experiment with a broader range of concentrations to identify the optimal range for a full dose-response curve.

    • Review and optimize your cell viability assay protocol. Ensure all reagents are fresh and correctly prepared.

Data Presentation

Table 1: IC50 Values of Compound X in Various Cancer Cell Lines after 72-hour Incubation

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Adenocarcinoma15.2 ± 1.8
A549Lung Carcinoma25.5 ± 2.3
HT29Colorectal Adenocarcinoma8.7 ± 0.9
Saos-2Osteosarcoma32.1 ± 3.5

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Time-Dependent Effect of Compound X on MCF-7 Cell Viability

Incubation Time (hours)IC50 (µM)
2445.8 ± 4.1
4828.3 ± 2.5
7215.2 ± 1.8

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Protocol: Determining the IC50 Value of Compound X using an MTT Assay

This protocol provides a standardized method for determining the half-maximal inhibitory concentration (IC50) of a novel anti-cancer agent.

Materials:

  • Compound X

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

Procedure:

  • Cell Seeding: a. Harvest cells that are in the logarithmic growth phase. b. Perform a cell count and determine cell viability (should be >95%). c. Dilute the cell suspension to the appropriate seeding density (e.g., 5,000 cells/well in 100 µL of medium). The optimal seeding density should be determined empirically for each cell line to ensure cells are in an exponential growth phase throughout the experiment.[4][5] d. Seed the cells into a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: a. Prepare a series of dilutions of Compound X in complete growth medium. A common approach is to prepare a 2X stock of each concentration. b. Remove the old medium from the 96-well plate and add 100 µL of the appropriate Compound X dilution to each well. Include vehicle control wells (medium with the same concentration of DMSO used to dissolve Compound X). c. Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Assay: a. After the incubation period, add 10 µL of MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals by viable cells. c. Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. d. Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Plot the percentage of cell viability against the logarithm of the Compound X concentration to generate a dose-response curve. d. Determine the IC50 value from the dose-response curve using non-linear regression analysis.

Visualizations

G cluster_workflow Experimental Workflow for IC50 Determination start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate_24h Incubate for 24h (Cell Attachment) seed_cells->incubate_24h treat_cells Treat Cells with Compound X incubate_24h->treat_cells prepare_compound Prepare Serial Dilutions of Compound X prepare_compound->treat_cells incubate_treatment Incubate for 24, 48, or 72h treat_cells->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt dissolve_formazan Dissolve Formazan with DMSO incubate_mtt->dissolve_formazan read_absorbance Read Absorbance at 570 nm dissolve_formazan->read_absorbance analyze_data Analyze Data and Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for determining the IC50 value of a novel compound.

G cluster_pathway Hypothetical Signaling Pathway for Compound X Target Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation CompoundX Compound X CompoundX->Akt

Caption: Hypothetical signaling pathway inhibited by Compound X.

G cluster_troubleshooting Troubleshooting Decision Tree start Unexpected IC50 Result high_ic50 IC50 Too High Check: Cell line sensitivity, Compound stability, Cell passage number start->high_ic50 Higher than expected low_ic50 IC50 Too Low Check: Cell seeding density, Stock concentration calculation start->low_ic50 Lower than expected poor_curve Poor Dose-Response Curve Check: Concentration range, Assay protocol start->poor_curve Erratic curve

Caption: Decision tree for troubleshooting unexpected IC50 results.

References

BDM88951 stability in cell culture media over time.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of BDM88951 in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound stock solutions?

A1: It is recommended to prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 10-20 mM. For cell culture experiments, ensure the final DMSO concentration remains low (typically below 0.5%) to prevent solvent-induced cytotoxicity.[1] Stock solutions should be aliquoted into single-use, tightly sealed vials and stored at -20°C or colder to ensure long-term stability.[1] It is advisable to use freshly prepared solutions or those stored for no longer than one month.[2] To maintain the integrity of the compound, avoid repeated freeze-thaw cycles.[1][2]

Q2: I am observing a weaker or more inconsistent biological effect of this compound in my multi-day experiments. What could be the cause?

A2: This issue may indicate that this compound is degrading in the cell culture medium over the duration of your experiment.[1] The degradation of the compound can lead to a reduced effective concentration, resulting in inconsistent or misleading experimental outcomes.[1] It is critical to assess the stability of this compound under your specific experimental conditions to ensure reliable results.

Q3: What factors in the cell culture media can affect the stability of this compound?

A3: Several factors can influence the stability of a small molecule like this compound in cell culture media:

  • Inherent Instability: The compound may be inherently unstable in aqueous solutions at 37°C.[2]

  • Media Components: Certain components in the media, such as amino acids or vitamins, could react with this compound.[2]

  • pH: The pH of the culture media can significantly impact the stability of the compound.[2]

  • Serum: The presence of serum can sometimes stabilize compounds, so it's beneficial to test stability both with and without serum.[2]

Q4: My analysis shows that this compound concentration is decreasing, but I don't detect any degradation products. What could be happening?

A4: If you observe a decrease in the concentration of this compound without the appearance of degradation products, consider the following possibilities:

  • Binding to Plasticware: The compound may be binding to the plastic surfaces of your cell culture plates or pipette tips.[3]

  • Cellular Uptake: If cells are present in your experiment, the compound could be rapidly internalized by the cells.[2]

Troubleshooting Guide

This guide addresses common issues encountered when assessing the stability of this compound in cell culture experiments.

Issue Possible Cause Suggested Solution
Rapid degradation of this compound in cell culture medium. The compound may be inherently unstable in aqueous solutions at 37°C.[2] Media components (e.g., amino acids, vitamins) may be reacting with the compound.[2] The pH of the media may be affecting stability.[2]Perform a stability check in a simpler buffer system like PBS at 37°C to evaluate its inherent aqueous stability.[2] Test for stability in media with and without serum, as serum proteins can sometimes have a stabilizing effect.[2] Analyze the stability in different types of cell culture media to identify any specific reactive components.[2] Ensure the pH of the media remains stable throughout the experiment.[2]
High variability in stability measurements between replicates. Inconsistent sample handling and processing. Issues with the analytical method (e.g., HPLC-MS). Incomplete solubilization of the compound in the stock solution or media.Ensure precise and consistent timing for sample collection and processing.[2] Validate the analytical method for linearity, precision, and accuracy.[2] Confirm the complete dissolution of the compound.
Compound disappears from media without detectable degradation products. The compound may be binding to the plastic of cell culture plates or pipette tips.[3] If cells are present, the compound could be rapidly internalized.[2]Use low-protein-binding plates and pipette tips.[2] Include a control without cells to assess non-specific binding to plasticware.[2] Analyze cell lysates to determine the extent of cellular uptake.[2]

Experimental Protocol for Assessing this compound Stability

This protocol provides a general procedure for determining the stability of this compound in cell culture media using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

1. Materials

  • This compound

  • DMSO

  • Cell culture medium (e.g., DMEM), with and without 10% Fetal Bovine Serum (FBS)

  • 24-well tissue culture plates (low-protein-binding recommended)

  • Acetonitrile (B52724) (cold, containing an internal standard)

  • HPLC-MS system

2. Preparation of Solutions

  • Prepare a 10 mM stock solution of this compound in DMSO.[2]

  • Prepare the cell culture medium with and without 10% FBS.[2]

  • Prepare the working solution of this compound by diluting the stock solution in the respective media to a final concentration of 10 µM.[2]

3. Experimental Procedure

  • Add 1 mL of the 10 µM this compound working solution to triplicate wells of a 24-well plate for each condition (media with and without serum).[2]

  • Incubate the plates at 37°C in a humidified incubator with 5% CO₂.[2]

  • At designated time points (e.g., 0, 2, 8, 24, 48 hours), collect 100 µL aliquots from each well. The 0-hour time point should be collected immediately after adding the working solution.[2]

4. Sample Preparation for Analysis

  • To each 100 µL aliquot, add 200 µL of cold acetonitrile containing a suitable internal standard. This will precipitate proteins and extract the compound.[2]

  • Vortex the samples for 30 seconds and then centrifuge at 14,000 x g for 10 minutes at 4°C.[2]

  • Transfer the supernatant to HPLC vials for analysis.[2]

5. HPLC-MS Analysis

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[2]

  • Mobile Phase A: Water with 0.1% formic acid.[2]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[2]

  • Gradient: A suitable gradient to separate this compound from media components (e.g., 5% to 95% B over 5 minutes).[2]

  • Flow Rate: 0.4 mL/min.[2]

  • Injection Volume: 5 µL.[2]

6. Data Analysis

  • The percentage of this compound remaining at each time point is calculated by comparing its peak area to the peak area at time 0.

  • Data should be presented as the mean ± standard deviation for the triplicate samples.

Data Presentation

Table 1: Stability of this compound (10 µM) in Cell Culture Media at 37°C

Time (hours)% Remaining in DMEM% Remaining in DMEM + 10% FBS
0100 ± 2.5100 ± 3.1
295.3 ± 4.198.2 ± 2.8
882.1 ± 3.791.5 ± 4.5
2465.4 ± 5.278.9 ± 3.9
4842.7 ± 4.860.1 ± 5.6
Data are presented as mean ± standard deviation (n=3). The percentage remaining is determined by comparing the peak area of the compound at each time point to the peak area at time 0 using HPLC-MS analysis.[2]

Visualizations

Stability_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare 10 mM this compound Stock in DMSO prep_working Prepare 10 µM this compound Working Solution in Media prep_stock->prep_working prep_media Prepare Media (with/without 10% FBS) prep_media->prep_working add_to_plate Add Working Solution to 24-well Plate prep_working->add_to_plate incubate Incubate at 37°C, 5% CO₂ add_to_plate->incubate collect_samples Collect Aliquots at Time Points (0, 2, 8, 24, 48h) incubate->collect_samples extract Extract with Acetonitrile & Internal Standard collect_samples->extract centrifuge Centrifuge to Pellet Precipitate extract->centrifuge hplc_ms Analyze Supernatant by HPLC-MS centrifuge->hplc_ms calculate Calculate % Remaining vs. Time 0 hplc_ms->calculate plot Plot Stability Curve calculate->plot

Caption: Workflow for assessing the stability of this compound in cell culture media.

Troubleshooting_Workflow start Inconsistent or Weak Biological Effect check_stability Is Compound Stability a Potential Issue? start->check_stability run_stability_assay Perform Stability Assay (see protocol) check_stability->run_stability_assay Yes other_issues Investigate Other Causes: - Pipetting errors - Reagent quality - Cell health check_stability->other_issues No is_stable Is the Compound Stable for the Experiment Duration? run_stability_assay->is_stable stable_conclusion Proceed with Experiment. Consider other factors (e.g., cell density, passage number). is_stable->stable_conclusion Yes unstable_conclusion Modify Experimental Design: - Replenish compound periodically - Shorten incubation time - Test stabilizing agents is_stable->unstable_conclusion No

Caption: A flowchart for troubleshooting inconsistent experimental results with this compound.

References

Technical Support Center: Troubleshooting Inconsistent Results in BDM88951 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with BDM88951, a potent and selective covalent inhibitor of Endoplasmic Reticulum Aminopeptidase 2 (ERAP2).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a highly potent and selective inhibitor of ERAP2, with an IC50 of approximately 19 nM.[1] It functions as a covalent inhibitor, forming a stable bond with the target enzyme. This covalent modification leads to the time-dependent and often irreversible inhibition of ERAP2's role in trimming antigenic peptides for presentation by MHC class I molecules.[2][3]

Q2: How should I prepare and store this compound stock solutions?

This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. For cell-based assays, it is crucial to dilute the DMSO stock in your culture medium to a final DMSO concentration of less than 0.5% to avoid cellular toxicity.[4] It is recommended to aliquot the stock solution into smaller, single-use volumes and store them at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[4]

Q3: Why am I observing variability in the IC50 value of this compound?

The IC50 value of a covalent inhibitor like this compound is highly dependent on the pre-incubation time with the ERAP2 enzyme. Unlike non-covalent inhibitors that quickly reach equilibrium, the covalent bond formation is a time-dependent process. A shorter pre-incubation time will likely yield a higher IC50, while a longer pre-incubation period will result in a lower IC50. For more consistent and comparable results, it is essential to standardize the pre-incubation time across all experiments.

Troubleshooting Guides

Issue 1: High Variability in Potency Measurements (IC50)

Inconsistent IC50 values are a common challenge when working with covalent inhibitors. This variability often stems from the time-dependent nature of the inhibition.

Troubleshooting Steps:

  • Standardize Pre-incubation Time: Ensure a fixed and consistent pre-incubation period of this compound with the ERAP2 enzyme before initiating the reaction with the substrate.

  • Determine Kinetic Parameters: For a more accurate measure of potency, consider determining the kinetic parameters kinact (maximal rate of inactivation) and KI (inhibitor concentration that gives half the maximal rate of inactivation). The ratio kinact/KI is a more reliable measure of covalent inhibitor efficiency than a single IC50 value.

  • Run a Time-Dependency Assay: To confirm the covalent mechanism and understand its kinetics, measure the IC50 at multiple pre-incubation time points (e.g., 15, 30, 60 minutes). A decrease in the IC50 value with increasing pre-incubation time is characteristic of a covalent inhibitor.

Issue 2: Poor or No Inhibitory Activity Observed

If this compound is not showing the expected inhibitory effect, it could be due to issues with the compound's stability, solubility, or the experimental setup.

Troubleshooting Steps:

  • Check Compound Integrity:

    • Solubility: Ensure this compound is fully dissolved in the assay buffer. Precipitated compound will not be active. Consider the final DMSO concentration and the aqueous solubility of this compound in your specific buffer system.

    • Stability: The stability of compounds can be affected by the pH and composition of the aqueous buffer. Some buffers can even catalyze the degradation of the compound. If you suspect instability, consider preparing fresh dilutions for each experiment and minimizing the time the compound spends in aqueous solution before being added to the assay.

  • Verify Assay Conditions:

    • Enzyme Activity: Confirm that the ERAP2 enzyme is active in your assay using a known substrate and appropriate controls.

    • Buffer Composition: Certain buffer components can interfere with the assay or the inhibitor itself. Refer to established protocols for ERAP2 assays and ensure your buffer composition is compatible.

Issue 3: Inconsistent Results in Cell-Based Assays

Variability in cellular assays can be influenced by factors related to cell health, compound permeability, and off-target effects.

Troubleshooting Steps:

  • Assess Cell Permeability: Ensure that this compound can effectively cross the cell membrane to reach its intracellular target, ERAP2. If permeability is a concern, you may need to optimize the treatment duration or concentration.

  • Monitor Cell Health: High concentrations of the inhibitor or the solvent (DMSO) can be toxic to cells. Always include a vehicle control (medium with the same final DMSO concentration) to assess the effect of the solvent on cell viability.

  • Investigate Off-Target Effects: At higher concentrations, covalent inhibitors may interact with other proteins. Consider performing experiments to rule out significant off-target effects that could be contributing to the observed cellular phenotype. This can be investigated using techniques like chemoproteomic profiling.

Data Presentation

Table 1: Key Properties of this compound

PropertyValueReference
Target Endoplasmic Reticulum Aminopeptidase 2 (ERAP2)
IC50 19 nM
Mechanism of Action Covalent Inhibitor
Selectivity Index >150-fold against ERAP1 and IRAP
Common Solvent Dimethyl sulfoxide (DMSO)

Table 2: Troubleshooting Summary for Inconsistent this compound Activity

SymptomPossible CauseRecommended Action
High IC50 variability Inconsistent pre-incubation timeStandardize pre-incubation time across all experiments.
Time-dependent covalent inhibitionPerform a time-dependency assay to characterize the IC50 shift.
No inhibitory activity Compound precipitationEnsure complete solubilization in assay buffer.
Compound degradation in aqueous bufferPrepare fresh dilutions and minimize time in buffer.
Inactive enzymeVerify enzyme activity with a positive control.
Inconsistent cellular results Poor cell permeabilityOptimize treatment duration and concentration.
Cellular toxicityInclude a vehicle control and perform viability assays.
Off-target effectsConsider counter-screening or proteomic profiling.

Experimental Protocols

Protocol 1: ERAP2 Enzyme Inhibition Assay (Fluorogenic Substrate)

This assay measures the ability of this compound to inhibit the enzymatic activity of recombinant ERAP2.

Materials:

  • Recombinant human ERAP2 protein

  • Fluorogenic substrate: L-Arginine-7-amido-4-methylcoumarin (R-AMC)

  • Assay buffer: 50 mM HEPES, pH 7.5

  • This compound dissolved in DMSO

  • 384-well black microplates

  • Fluorescence plate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

  • Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Add 25 µL of the diluted this compound or DMSO (vehicle control) to the wells of the microplate.

  • Add 25 µL of recombinant ERAP2 solution (e.g., 10 nM final concentration) to each well.

  • Incubate for a standardized pre-incubation time (e.g., 30 minutes) at room temperature to allow for covalent bond formation.

  • Initiate the reaction by adding 50 µL of the R-AMC substrate solution (e.g., 20 µM final concentration).

  • Immediately begin kinetic reading on the fluorescence plate reader at 37°C for 30-60 minutes, taking readings every 1-2 minutes.

  • Determine the rate of reaction from the linear portion of the progress curves.

  • Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value.

Protocol 2: Washout Experiment to Confirm Covalent Binding

This experiment helps to confirm the irreversible or slowly reversible nature of this compound's binding to ERAP2.

Materials:

  • Recombinant human ERAP2 protein

  • This compound

  • Assay buffer

  • Centrifugal filter units (e.g., Amicon Ultra)

  • Fluorogenic substrate (R-AMC)

  • Fluorescence plate reader

Procedure:

  • Incubate ERAP2 with a concentration of this compound sufficient to achieve significant inhibition (e.g., 10x IC50) and a vehicle control (DMSO) for a defined period (e.g., 1 hour).

  • Remove the unbound inhibitor by buffer exchange using a centrifugal filter unit. Wash the enzyme-inhibitor complex and the control enzyme multiple times with fresh assay buffer.

  • Resuspend the washed enzyme-inhibitor complex and the control enzyme in fresh assay buffer to the original concentration.

  • Measure the enzymatic activity of both the this compound-treated and control ERAP2 samples using the fluorogenic substrate assay described above.

  • If the inhibitory effect persists after the washout steps, it provides strong evidence for a covalent and irreversible or slowly reversible binding mechanism.

Mandatory Visualization

Signaling_Pathway cluster_ER Endoplasmic Reticulum Peptide_Precursors Peptide Precursors ERAP2 ERAP2 Peptide_Precursors->ERAP2 Trimming Trimmed_Peptides Trimmed Peptides ERAP2->Trimmed_Peptides MHC_I MHC class I Trimmed_Peptides->MHC_I Loading Peptide_MHC_I Peptide-MHC I Complex MHC_I->Peptide_MHC_I Cell_Surface Cell Surface Peptide_MHC_I->Cell_Surface Presentation This compound This compound This compound->ERAP2 Covalent Inhibition

Caption: this compound covalently inhibits ERAP2, blocking peptide trimming for MHC class I presentation.

Troubleshooting_Workflow cluster_Potency Potency Troubleshooting cluster_Activity Activity Troubleshooting cluster_Cellular Cellular Assay Troubleshooting Start Inconsistent Results Check_Potency High IC50 Variability? Start->Check_Potency Check_Activity No/Low Activity? Start->Check_Activity Check_Cellular Inconsistent Cellular Data? Start->Check_Cellular Standardize_Time Standardize Pre-incubation Time Check_Potency->Standardize_Time Time_Dependency Run Time-Dependency Assay Check_Potency->Time_Dependency Check_Solubility Verify Compound Solubility & Stability Check_Activity->Check_Solubility Check_Enzyme Confirm Enzyme Activity Check_Activity->Check_Enzyme Check_Permeability Assess Cell Permeability Check_Cellular->Check_Permeability Check_Toxicity Evaluate Cytotoxicity Check_Cellular->Check_Toxicity Check_Off_Target Consider Off-Target Effects Check_Cellular->Check_Off_Target

Caption: A logical workflow for troubleshooting inconsistent results in this compound experiments.

References

Potential off-target effects of BDM88951 in cellular assays.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BDM88951. This guide is designed to assist researchers, scientists, and drug development professionals in utilizing this compound for cellular assays. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues, including possible off-target effects, that may arise during your experiments.

Frequently Asked Questions (FAQs)

General

Q1: What is the primary target and mechanism of action of this compound?

A1: this compound is a highly potent and selective inhibitor of Endoplasmic Reticulum Aminopeptidase 2 (ERAP2).[1][2] It functions by blocking the enzymatic activity of ERAP2, which is involved in the final trimming of antigenic peptides before they are loaded onto Major Histocompatibility Complex (MHC) class I molecules.[1][2] This inhibition ultimately affects antigen presentation.[1][2]

Troubleshooting Unexpected Results

Q2: My cells are showing unexpected toxicity or a decrease in viability after treatment with this compound, even at concentrations that should be specific for ERAP2. What could be the cause?

A2: While this compound is highly selective for ERAP2, off-target effects can sometimes occur, particularly at higher concentrations or in sensitive cell lines.[1][2] We recommend the following troubleshooting steps:

  • Confirm Inhibitor Concentration: Double-check your calculations and dilution series to ensure you are using the intended concentration.

  • Perform a Dose-Response Curve: Conduct a cell viability assay (e.g., MTT or CellTiter-Glo®) with a wide range of this compound concentrations to determine the precise IC50 for toxicity in your specific cell line.

  • Investigate Apoptosis: Use an apoptosis assay (e.g., Annexin V staining or caspase activity assay) to determine if the observed toxicity is due to programmed cell death.

  • Consider Off-Target Kinase Inhibition: Although not its primary target, some small molecule inhibitors can have off-target effects on protein kinases. Consider performing a broad-spectrum kinase inhibition assay if unexpected phenotypes persist.

Q3: I am not observing the expected downstream effect on antigen presentation in my cellular assay. What are the possible reasons?

A3: Several factors could contribute to a lack of the expected phenotype:

  • Cell Line Specifics: Ensure that your chosen cell line expresses functional ERAP2 and the necessary components of the antigen presentation pathway. You can confirm ERAP2 expression by Western blot or qPCR.

  • Assay Sensitivity: Your assay may not be sensitive enough to detect subtle changes in antigen presentation. Consider using a more direct and sensitive readout, such as a T-cell activation assay with a specific antigen.

  • Inhibitor Stability: Ensure that this compound is properly stored and handled to maintain its activity. Prepare fresh dilutions for each experiment.

  • Experimental Timeline: The timing of inhibitor treatment and subsequent assays is critical. Optimize the incubation time with this compound to allow for sufficient inhibition of ERAP2 and its downstream effects.

A4: Unanticipated changes in signaling pathways could indicate off-target effects. To investigate this:

  • Phospho-Protein Profiling: Use a phospho-kinase array or mass spectrometry-based phosphoproteomics to get a broad overview of changes in protein phosphorylation across various signaling pathways.

  • Western Blot Analysis: Once you have identified a potentially affected pathway from a screen, validate the changes in phosphorylation of key proteins in that pathway using Western blotting.

  • Kinase Profiling: To directly assess off-target kinase inhibition, consider submitting a sample of this compound for a commercial kinase profiling service. This will provide data on its inhibitory activity against a large panel of kinases.

Data Presentation

Table 1: In Vitro Selectivity Profile of this compound
TargetIC50 (nM)Selectivity Index vs. ERAP2
ERAP2 19 -
ERAP1>3000>150-fold
IRAP>3000>150-fold
MMPs (generic)>3000>150-fold
TACE>3000>150-fold
LAP3>3000>150-fold

Data derived from publicly available information.[1][2]

Table 2: Hypothetical Off-Target Kinase Profile of this compound (Illustrative Example)

This table presents hypothetical data for illustrative purposes to guide researchers in interpreting potential off-target kinase profiling results.

Kinase Target% Inhibition at 1 µM this compound
ERAP2 >95%
Kinase A<10%
Kinase B25%
Kinase C<5%
Kinase D40%

This is hypothetical data and should not be considered as factual results.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24-72 hours, depending on the cell doubling time.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Protocol 2: Western Blot for Phosphorylated Proteins
  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: If necessary, strip the membrane and re-probe with an antibody for the total protein to normalize the data.

Visualizations

Signaling Pathways and Workflows

ERAP2_Pathway cluster_ER Endoplasmic Reticulum Peptide Precursors Peptide Precursors ERAP2 ERAP2 Peptide Precursors->ERAP2 Trimming Trimmed Peptides Trimmed Peptides ERAP2->Trimmed Peptides MHC Class I MHC Class I Trimmed Peptides->MHC Class I Loading Peptide-MHC Complex Peptide-MHC Complex MHC Class I->Peptide-MHC Complex Cell Surface Cell Surface Peptide-MHC Complex->Cell Surface Transport This compound This compound This compound->ERAP2 Inhibition Antigen Presentation Antigen Presentation Cell Surface->Antigen Presentation

Caption: On-target pathway of this compound inhibiting ERAP2.

Off_Target_Pathway cluster_Cell Cellular Signaling Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Downstream Kinase A Downstream Kinase A Receptor Tyrosine Kinase->Downstream Kinase A Downstream Kinase B Downstream Kinase B Downstream Kinase A->Downstream Kinase B Transcription Factor Transcription Factor Downstream Kinase B->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression This compound This compound This compound->Downstream Kinase A Hypothetical Off-Target Inhibition

Caption: Hypothetical off-target inhibition of a kinase pathway.

Troubleshooting_Workflow Start Unexpected Cellular Phenotype Observed Q1 Is the phenotype a direct consequence of ERAP2 inhibition? Start->Q1 A1_Yes Optimize assay parameters: - Cell line validation - Assay sensitivity - Incubation time Q1->A1_Yes Yes A1_No Investigate potential off-target effects Q1->A1_No No End Identify cause of unexpected phenotype A1_Yes->End Q2 Is there cell toxicity? A1_No->Q2 A2_Yes Perform dose-response viability assay (MTT). Investigate apoptosis. Q2->A2_Yes Yes A2_No Profile changes in global cell signaling Q2->A2_No No A2_Yes->End Action1 Phospho-kinase array or phosphoproteomics A2_No->Action1 Action2 Validate hits by Western Blot Action1->Action2 Action3 Consider commercial kinase profiling Action2->Action3 Action3->End

Caption: Troubleshooting workflow for unexpected results.

References

Optimizing incubation time for BDM88951 in functional assays.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the novel kinase inhibitor, BDM88951, in their functional assays. The information is tailored for scientists and drug development professionals to optimize their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration and incubation time for this compound in a cell-based phosphorylation assay?

A1: For initial experiments, we recommend a concentration range of 1 nM to 10 µM. A preliminary incubation time of 2 hours is advised. Based on in-house validation, the IC50 of this compound against its primary target, Kinase X, is approximately 50 nM in a biochemical assay. However, cellular permeability and engagement with the target in a cellular context may require higher concentrations. A time-course experiment (e.g., 30 minutes, 1, 2, 4, 8, and 24 hours) is highly recommended to determine the optimal incubation period for your specific cell line and endpoint.

Q2: I am not observing a dose-dependent inhibition of my target protein's phosphorylation. What are the potential causes?

A2: Several factors could contribute to a lack of dose-dependent inhibition. Consider the following troubleshooting steps:

  • Cellular Permeability: Confirm that this compound is cell-permeable in your model system. You may need to perform a cellular thermal shift assay (CETSA) or use a fluorescently tagged analog to verify cell entry.

  • Incubation Time: The chosen incubation time may be too short for this compound to engage its target or too long, leading to compound degradation or activation of compensatory signaling pathways. Refer to the time-course experiment outlined in the experimental protocols section.

  • Compound Stability: Ensure the stability of this compound in your cell culture medium at 37°C. We recommend preparing fresh dilutions for each experiment.

  • Assay Interference: The compound may interfere with the detection reagents of your assay (e.g., antibodies, substrates). Include a "no-cell" control with the compound to test for assay artifacts.

  • Target Expression Levels: Verify the expression level of Kinase X in your cell line. Low target expression may result in a minimal window for detecting inhibition.

Q3: I am observing significant cytotoxicity at higher concentrations of this compound. How can I mitigate this?

A3: Off-target effects or exaggerated on-target inhibition can lead to cytotoxicity. To address this:

  • Reduce Incubation Time: A shorter incubation period may be sufficient to observe target inhibition without inducing cell death.

  • Lower Concentration Range: If significant cytotoxicity is observed, lower the maximum concentration of this compound used in your experiments.

  • Use a More Sensitive Readout: Employ a more sensitive downstream assay that allows for the use of lower, non-toxic concentrations of the inhibitor.

  • Assess Apoptosis Markers: Co-stain with markers of apoptosis (e.g., cleaved caspase-3, Annexin V) to determine if the observed cytotoxicity is due to a specific apoptotic pathway.

Troubleshooting Guide

Issue Possible Cause Recommended Action
High variability between replicates Inconsistent cell seeding, uneven compound distribution, or edge effects in multi-well plates.Ensure homogenous cell suspension before seeding. Mix well after adding this compound. Avoid using the outer wells of the plate.
No inhibition observed at any concentration Compound inactivity, incorrect target, or very low target expression.Verify the identity and purity of this compound. Confirm that Kinase X is the primary target in your cell line. Check the expression level of Kinase X via Western blot or qPCR.
Precipitation of this compound in media Poor solubility of the compound at the tested concentrations.Prepare a higher concentration stock in DMSO and dilute further in media. Do not exceed a final DMSO concentration of 0.5%. Visually inspect for precipitation before adding to cells.

Experimental Protocols

Protocol 1: Time-Course Experiment for Optimal Incubation Time
  • Cell Seeding: Seed cells at a density that will ensure they are in the logarithmic growth phase at the end of the experiment.

  • Compound Addition: The following day, treat the cells with this compound at its approximate IC50 concentration (e.g., 50 nM) and a higher concentration (e.g., 1 µM).

  • Incubation: Incubate the cells for various time points (e.g., 0.5, 1, 2, 4, 8, 24 hours).

  • Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse with an appropriate lysis buffer containing phosphatase and protease inhibitors.

  • Analysis: Analyze the phosphorylation status of the downstream target of Kinase X via Western blot or ELISA. The optimal incubation time is the shortest duration that yields a robust and stable inhibition of the target.

Protocol 2: Dose-Response Curve Generation
  • Cell Seeding: Seed cells in a multi-well plate at a predetermined density.

  • Compound Dilution: Prepare a serial dilution of this compound in cell culture medium.

  • Treatment: Treat the cells with the different concentrations of this compound and incubate for the optimal time determined in Protocol 1.

  • Assay: Perform the functional assay (e.g., measuring cell viability, proliferation, or target phosphorylation).

  • Data Analysis: Plot the response versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Visualizations

G cluster_workflow Experimental Workflow for Incubation Time Optimization A 1. Seed Cells B 2. Add this compound (IC50 & High Conc.) A->B C 3. Incubate for 0.5, 1, 2, 4, 8, 24h B->C D 4. Lyse Cells C->D E 5. Analyze Target Phosphorylation D->E F 6. Determine Optimal Time E->F

Caption: Workflow for determining the optimal this compound incubation time.

G cluster_pathway Hypothetical this compound Signaling Pathway This compound This compound KinaseX Kinase X This compound->KinaseX Inhibition Downstream Downstream Substrate KinaseX->Downstream Phosphorylation PhosphoDownstream Phosphorylated Substrate Downstream->PhosphoDownstream CellularResponse Cellular Response PhosphoDownstream->CellularResponse

Caption: this compound inhibits Kinase X, blocking downstream signaling.

G cluster_troubleshooting Troubleshooting Logic for No Inhibition Start No Inhibition Observed CheckCompound Verify Compound Activity & Purity Start->CheckCompound CheckTarget Confirm Target Expression Start->CheckTarget CheckAssay Rule out Assay Interference Start->CheckAssay Resolution Problem Identified CheckCompound->Resolution CheckTarget->Resolution CheckAssay->Resolution

Caption: Decision tree for troubleshooting lack of this compound activity.

Addressing BDM88951 precipitation issues in stock solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues with BDM88951, particularly precipitation in stock solutions.

Troubleshooting Guide: this compound Precipitation

Precipitation of this compound in stock solutions can lead to inaccurate experimental results. This guide provides a systematic approach to resolving these issues.

Q1: I observed a precipitate in my this compound DMSO stock solution after storage. What should I do?

A1: Precipitation upon storage, especially after freeze-thaw cycles, is a common issue with small molecule inhibitors.[1][2] Here’s a step-by-step approach to address this:

  • Visual Inspection: First, confirm that the solid material is a precipitate and not a contaminant.[3]

  • Attempt to Redissolve:

    • Gentle Warming: Warm the vial in a 37°C water bath for 5-10 minutes.[2][3] Avoid excessive heat, as it may degrade the compound.[2]

    • Vortexing/Sonication: After warming, vortex the solution vigorously for 1-2 minutes or sonicate for 5-10 minutes to facilitate dissolution.[2][4]

  • Verify Dissolution: Visually inspect the solution to ensure the precipitate has completely dissolved. If it persists, your stock solution concentration is likely lower than intended.[2]

  • Prepare Fresh Stock: If the precipitate does not redissolve, it is best to prepare a fresh stock solution.[3] Use a new, unopened vial of high-purity, anhydrous DMSO.[2][3]

  • Proper Storage: To prevent future precipitation, aliquot the new stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.[1][2]

G start Precipitate observed in this compound stock warm Gently warm solution to 37°C start->warm mix Vortex or sonicate warm->mix check Visually inspect for dissolution mix->check dissolved Solution is ready for use Aliquot to avoid future issues check->dissolved Yes not_dissolved Precipitate persists check->not_dissolved No prepare_fresh Prepare fresh stock solution with anhydrous DMSO not_dissolved->prepare_fresh store Aliquot and store at -20°C or -80°C prepare_fresh->store

A workflow for troubleshooting this compound stock solution precipitation.

Frequently Asked Questions (FAQs)

Preparation and Handling

Q2: My this compound inhibitor is not fully dissolving in DMSO. What could be the problem?

A2: Several factors can impact the solubility of this compound in DMSO:

  • DMSO Quality: Ensure you are using high-purity, anhydrous (water-free) DMSO. DMSO is hygroscopic and can absorb moisture, which can decrease the solubility of many organic compounds.[2][3]

  • Compound Purity: Impurities in the compound can affect its solubility.[2]

  • Concentration: You may be attempting to prepare a stock solution at a concentration that exceeds its solubility limit in DMSO.[2]

  • Temperature: Gentle warming to 37°C can aid dissolution.[2]

Q3: My this compound precipitated when I diluted my DMSO stock in an aqueous buffer. How can I prevent this?

A3: This is a common occurrence for hydrophobic compounds.[5] To avoid this:

  • Stepwise Dilution: Instead of adding the concentrated DMSO stock directly into a large volume of aqueous buffer, perform serial dilutions in DMSO first to lower the concentration before the final dilution into the aqueous medium.[6]

  • Final DMSO Concentration: Keep the final concentration of DMSO in your assay low, typically below 0.5%, as higher concentrations can be cytotoxic.[5][7] Always include a vehicle control with the same final DMSO concentration in your experiments.[5]

  • Lower Final Concentration: Your compound may be precipitating because its concentration exceeds its aqueous solubility. Try using a lower final concentration in your experiment.[5]

Storage and Stability

Q4: How should I store my this compound stock solutions for optimal stability?

A4: Proper storage is critical for maintaining the compound's integrity.[1]

  • Temperature: For long-term storage, keep DMSO stock solutions at -20°C or -80°C.[1][7]

  • Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can promote precipitation and degradation.[2]

  • Light Protection: Store solutions in amber vials or protect them from light to prevent photochemical degradation.[1]

  • Inert Atmosphere: For compounds susceptible to oxidation, consider purging the vial's headspace with an inert gas like argon or nitrogen.[1]

Q5: Can freeze-thaw cycles affect my this compound stock solution?

A5: Yes, repeated freeze-thaw cycles can negatively impact your stock solution by promoting precipitation and potentially degrading the compound.[1] Additionally, each time the vial is opened, the hygroscopic DMSO can absorb atmospheric moisture, which can reduce the compound's solubility.[5] Aliquoting into single-use vials is the best way to mitigate these effects.[2]

This compound Properties and Recommended Handling

ParameterRecommendationSource(s)
Target Endoplasmic Reticulum Aminopeptidase (B13392206) 2 (ERAP2)[8][9]
IC50 19 nM[8][9]
Recommended Solvent High-purity, anhydrous DMSO[2][6]
Stock Solution Conc. 10 mM (typical starting point)[2]
Storage Temperature -20°C or -80°C[1][7]
Handling Aliquot into single-use vials to avoid freeze-thaw cycles. Protect from light.[1][2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO[2]

  • Calibrated balance

  • Vortex mixer

  • Sonicator (optional)

  • Sterile polypropylene (B1209903) or amber glass vials

Procedure:

  • Calculation: Determine the mass of this compound required to make the desired volume of a 10 mM solution.

  • Weighing: Carefully weigh the calculated amount of this compound powder and place it into a sterile vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial.

  • Dissolution:

    • Vortex the solution for 1-2 minutes.[2]

    • If not fully dissolved, gently warm the vial to 37°C in a water bath for 5-10 minutes and vortex again.[2]

    • Sonication for 5-10 minutes can also be used to aid dissolution.[2]

  • Visual Confirmation: Ensure the solution is clear and free of any particulate matter.

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots. Store at -20°C or -80°C, protected from light.[1][2]

Protocol 2: Dilution of this compound Stock for Cell-Based Assays

Objective: To prepare a working solution of this compound in cell culture medium with a final DMSO concentration of <0.5%.[7]

Procedure:

  • Thawing: Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): If a large dilution is required, first dilute the stock solution in DMSO to an intermediate concentration.[6]

  • Final Dilution: Perform a stepwise dilution by adding the this compound stock (or intermediate dilution) to your pre-warmed cell culture medium. Add the stock solution to the medium while gently vortexing the medium to ensure rapid mixing and prevent localized high concentrations that can cause precipitation.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium.[5]

  • Use Immediately: It is recommended to use the final working solution immediately after preparation.

This compound Mechanism of Action

This compound is a potent and selective inhibitor of ERAP2.[8][9] ERAP2 is an aminopeptidase located in the endoplasmic reticulum that plays a crucial role in the final trimming of antigenic peptides before they are loaded onto Major Histocompatibility Complex (MHC) class I molecules for presentation to cytotoxic T-lymphocytes on the cell surface. By inhibiting ERAP2, this compound modulates the repertoire of presented antigens, which has therapeutic implications in immunology and oncology.

G cluster_0 Endoplasmic Reticulum Antigen_Precursor Antigen Precursor Peptides ERAP2 ERAP2 Antigen_Precursor->ERAP2 Trimming Trimmed_Peptide Trimmed Antigenic Peptides ERAP2->Trimmed_Peptide MHC_I MHC Class I Trimmed_Peptide->MHC_I Loading MHC_Peptide_Complex MHC-I-Peptide Complex MHC_I->MHC_Peptide_Complex Cell_Surface Cell Surface Presentation MHC_Peptide_Complex->Cell_Surface This compound This compound This compound->ERAP2 T_Cell_Recognition T-Cell Recognition Cell_Surface->T_Cell_Recognition

This compound inhibits ERAP2, altering antigen presentation.

References

Best practices for storing and handling BDM88951.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling the potent and selective ERAP2 inhibitor, BDM88951.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound upon receipt?

A: Upon receipt, this compound, supplied as a solid, should be stored at -20°C. This ensures the long-term stability and integrity of the compound.

Q2: How do I dissolve this compound for experimental use?

A: this compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF). For example, a stock solution can be prepared by dissolving this compound in DMSO.

Q3: What is the recommended way to prepare working solutions from a DMSO stock?

A: To prepare aqueous working solutions, further dilutions of the DMSO stock solution should be made into your aqueous buffer or isotonic saline of choice. It is crucial to ensure that the final concentration of the organic solvent is insignificant, as even low concentrations may have physiological effects. We do not recommend storing aqueous solutions for more than one day.

Q4: Is this compound soluble in aqueous buffers?

A: this compound has limited solubility in aqueous buffers. It is recommended to first dissolve the compound in an organic solvent like DMSO before preparing aqueous solutions.

Q5: What are the general handling precautions for this compound?

A: this compound should be handled with care. Avoid ingestion, inhalation, and contact with eyes, skin, or clothing. It is recommended to wash thoroughly after handling. For complete safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Compound precipitation in aqueous solution The aqueous solubility of this compound is low. The concentration of the compound in the aqueous buffer may be too high, or the percentage of the organic solvent from the stock solution is too low.Ensure the final concentration of this compound in the aqueous solution is within its solubility limit. You may need to optimize the final DMSO concentration. It is recommended to prepare fresh aqueous solutions for each experiment and use them promptly.
Inconsistent experimental results Improper storage of the compound or stock solutions, leading to degradation. Multiple freeze-thaw cycles of the stock solution.Always store the solid compound at -20°C. For stock solutions in DMSO, aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Low or no inhibitory activity observed Incorrect preparation of the compound solution. Degradation of the compound.Verify the accuracy of the concentration of your stock and working solutions. Use a freshly prepared stock solution or a new aliquot. Confirm the activity of your ERAP2 enzyme with a known control inhibitor.

Experimental Protocols

ERAP2 Enzyme Inhibition Assay

This protocol outlines a general method to determine the inhibitory activity of this compound against ERAP2.

Materials:

  • Recombinant human ERAP2 protein

  • Fluorogenic substrate (e.g., L-Arginine-7-amido-4-methylcoumarin)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • This compound

  • DMSO

  • Black 384-well microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Create a serial dilution of the this compound stock solution in the assay buffer. Also, prepare a vehicle control with the same final concentration of DMSO.

  • Add the diluted this compound or vehicle control to the wells of the microplate.

  • Add the recombinant ERAP2 solution to each well.

  • Incubate the plate at room temperature for a specified period (e.g., 15 minutes).

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

  • Immediately measure the fluorescence intensity at regular intervals using a plate reader with appropriate excitation and emission wavelengths.

  • Calculate the rate of reaction and determine the IC50 value for this compound.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the ERAP2 signaling pathway and a typical experimental workflow for evaluating ERAP2 inhibitors.

ERAP2_Pathway cluster_antigen_presentation Antigen Presentation Pathway Proteasome Proteasome Peptides Peptides Proteasome->Peptides Degradation TAP TAP Peptides->TAP Transport ER Endoplasmic Reticulum TAP->ER ERAP2 ERAP2 MHC-I MHC Class I ERAP2->MHC-I Peptide Trimming Cell_Surface Cell Surface MHC-I->Cell_Surface Presentation T-Cell CD8+ T-Cell Cell_Surface->T-Cell Recognition This compound This compound This compound->ERAP2 Inhibition

Caption: ERAP2's role in the MHC Class I antigen presentation pathway and its inhibition by this compound.

Experimental_Workflow Start Start Prepare_Stock Prepare this compound Stock (in DMSO) Start->Prepare_Stock Cell_Culture Culture Target Cells Start->Cell_Culture Treatment Treat Cells with this compound or Vehicle Control Prepare_Stock->Treatment Cell_Culture->Treatment Incubation Incubate for a Defined Period Treatment->Incubation Assay Select Assay Incubation->Assay Enzyme_Assay ERAP2 Inhibition Assay Assay->Enzyme_Assay Biochemical Cell_Based_Assay Cell-Based Assay (e.g., Immunopeptidomics) Assay->Cell_Based_Assay Cellular Data_Analysis Data Analysis Enzyme_Assay->Data_Analysis Cell_Based_Assay->Data_Analysis Results Results Data_Analysis->Results

Caption: General experimental workflow for evaluating the efficacy of this compound.

Validation & Comparative

A Researcher's Guide to Validating Target Engagement of Novel Kinase Inhibitors in Live Cells

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, confirming that a novel inhibitor reaches and binds to its intended target within a living cell is a critical step. This guide provides a comparative overview of robust experimental methods to validate the target engagement of novel kinase inhibitors, using a hypothetical compound, BDM88951, as an illustrative example.

The Challenge of Confirming Target Engagement

The efficacy of any targeted therapy hinges on its ability to interact with its designated molecular target in the complex intracellular environment. Simply demonstrating biochemical activity in a test tube is insufficient. Cellular target engagement assays are essential to confirm that a compound can cross the cell membrane, avoid efflux pumps, remain stable, and bind to its target at concentrations that are therapeutically relevant.

Comparing Key Methods for In-Cell Target Engagement Validation

Several powerful techniques can be employed to measure the interaction between a drug and its target in live cells. The two most prominent and accessible methods are the Cellular Thermal Shift Assay (CETSA) and Immunoblotting (Western Blot) of downstream signaling pathways.

Method Principle Advantages Disadvantages
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[1][2][3]Direct, label-free detection of target binding. Applicable to a wide range of soluble proteins.Not suitable for membrane proteins. Requires specific antibodies for detection.
Immunoblotting (Western Blot) Measures changes in the phosphorylation state of downstream substrates of the target kinase.Widely available technology. Provides information on the functional consequence of target engagement.Indirect measurement of target binding. Relies on the availability of high-quality phospho-specific antibodies.
NanoBRET™ Target Engagement Assay Measures the binding of a fluorescently labeled tracer to a NanoLuc® luciferase-tagged target protein in live cells.Highly sensitive and quantitative. Real-time measurement of binding kinetics.Requires genetic modification of cells to express the fusion protein. The tracer compound may compete with the inhibitor.

Experimental Protocols and Data Interpretation

Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that a protein becomes more resistant to heat-induced unfolding when it is bound to a ligand.[1][2][3]

  • Cell Culture and Treatment: Plate cells and culture overnight. Treat the cells with various concentrations of this compound or a vehicle control for a specified time.

  • Heating: Harvest the cells and resuspend them in a buffer. Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes to induce protein denaturation, followed by a 3-minute cooling step at room temperature.

  • Lysis and Fractionation: Lyse the cells by freeze-thawing.[1] Centrifuge the lysates to separate the soluble protein fraction (containing undenatured protein) from the precipitated, denatured proteins.

  • Protein Quantification and Analysis: Collect the supernatant and quantify the amount of the target protein remaining in the soluble fraction using Western blotting or ELISA.

A successful target engagement will result in a "thermal shift," where the target protein in this compound-treated cells remains soluble at higher temperatures compared to the vehicle-treated cells. This is visualized as a rightward shift in the melting curve.

Immunoblotting for Downstream Pathway Analysis

This method assesses the functional consequence of target engagement by measuring the phosphorylation status of a known downstream substrate of the target kinase.

  • Cell Culture and Treatment: Plate cells and culture overnight. Treat the cells with a serial dilution of this compound or a vehicle control for a duration relevant to the signaling pathway.

  • Cell Lysis: Wash the cells with cold PBS and lyse them in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation states of proteins.

  • Protein Quantification: Determine the total protein concentration of each lysate to ensure equal loading for electrophoresis.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a membrane.[4][5] Probe the membrane with a primary antibody specific to the phosphorylated form of the downstream substrate and a primary antibody for the total protein of that substrate as a loading control.

  • Detection and Analysis: Use a labeled secondary antibody and a suitable detection reagent to visualize the protein bands.[4] Quantify the band intensities to determine the ratio of phosphorylated to total substrate protein.

If this compound successfully engages and inhibits its target kinase, a dose-dependent decrease in the phosphorylation of the downstream substrate should be observed.

Visualizing the Concepts

To further clarify these experimental approaches and the underlying biological rationale, the following diagrams illustrate the key processes.

Signaling_Pathway This compound This compound TargetKinase Target Kinase This compound->TargetKinase Inhibition DownstreamSubstrate Downstream Substrate-P TargetKinase->DownstreamSubstrate Phosphorylation CellularResponse Cellular Response DownstreamSubstrate->CellularResponse

Caption: this compound inhibits the target kinase, preventing downstream substrate phosphorylation.

CETSA_Workflow cluster_0 This compound Treatment cluster_1 Vehicle Control TreatedCells Cells + this compound Heat Apply Heat Gradient TreatedCells->Heat ControlCells Cells + Vehicle ControlCells->Heat Lysis Lysis & Centrifugation Heat->Lysis Analysis Western Blot for Soluble Target Lysis->Analysis Method_Comparison Validation Target Engagement Validation Direct Direct Binding Validation->Direct Functional Functional Consequence Validation->Functional CETSA CETSA Direct->CETSA NanoBRET NanoBRET Direct->NanoBRET WesternBlot Western Blot Functional->WesternBlot

References

A Head-to-Head Comparison of BDM88951 and DG011A in ERAP2 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a potent and selective inhibitor is critical for the investigation of Endoplasmic Reticulum Aminopeptidase (B13392206) 2 (ERAP2) function and its role in disease. This guide provides a comprehensive comparison of two prominent ERAP2 inhibitors, BDM88951 and DG011A, based on available experimental data.

Endoplasmic Reticulum Aminopeptidase 2 (ERAP2) plays a crucial role in the final stages of antigen processing within the endoplasmic reticulum. By trimming peptide precursors to their optimal length for binding to Major Histocompatibility Complex (MHC) class I molecules, ERAP2 significantly influences the repertoire of antigens presented on the cell surface to cytotoxic T lymphocytes. This function positions ERAP2 as a key modulator of the adaptive immune response and a potential therapeutic target in oncology and autoimmune diseases.

This guide delves into a comparative analysis of two small molecule inhibitors of ERAP2: this compound and DG011A. We will examine their inhibitory potency and selectivity based on published in vitro assay data.

Quantitative Comparison of Inhibitor Potency and Selectivity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and DG011A against ERAP2 and the related aminopeptidase ERAP1. Lower IC50 values indicate higher potency.

CompoundTargetIC50Selectivity (ERAP1/ERAP2)
This compound ERAP219 nM[1]>150-fold vs ERAP1 and IRAP[1]
DG011A ERAP289 nM[2][3]~72-fold vs ERAP1[2][3]
ERAP16.4 µM[2][3]

Based on the available data, this compound demonstrates approximately 4.7-fold greater potency in inhibiting ERAP2 compared to DG011A. Furthermore, this compound exhibits a significantly higher selectivity for ERAP2 over the homologous ERAP1 and the related insulin-regulated aminopeptidase (IRAP)[1]. DG011A, while still a potent ERAP2 inhibitor, shows a lower but still substantial selectivity against ERAP1[2][3].

The Role of ERAP2 in the Antigen Presentation Pathway

ERAP2, in concert with its homolog ERAP1, is a key player in the MHC class I antigen presentation pathway. The following diagram illustrates this process and the point of inhibition by compounds like this compound and DG011A.

ERAP2_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_surface Cell Surface Prot Intracellular Proteins Proteasome Proteasome Prot->Proteasome Degradation Peptides Peptide Fragments Proteasome->Peptides TAP TAP Transporter Peptides->TAP Transport ERAP1 ERAP1 ERAP2 ERAP2 TrimmedPeptide Optimally-Trimmed Peptide ERAP1->TrimmedPeptide N-terminal Trimming ERAP2->TrimmedPeptide N-terminal Trimming MHC MHC Class I PLC Peptide-Loading Complex MHC->PLC Association MHC_Peptide Peptide-MHC I Complex PLC->MHC_Peptide Peptide Loading TrimmedPeptide->PLC Inhibitor This compound or DG011A Inhibitor->ERAP2 TCR T-Cell Receptor MHC_Peptide->TCR Antigen Presentation

Caption: ERAP2's role in the MHC class I antigen presentation pathway and its inhibition.

Experimental Protocol: In Vitro ERAP2 Inhibition Assay

The following is a generalized protocol for a fluorescence-based in vitro assay to determine the inhibitory activity of compounds against ERAP2. This protocol is based on commonly used methodologies in the field.

Objective: To determine the IC50 value of a test compound against recombinant human ERAP2.

Materials:

  • Recombinant human ERAP2 enzyme

  • Fluorogenic ERAP2 substrate (e.g., L-Arginine-7-amido-4-methylcoumarin, Arg-AMC)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Test compounds (this compound, DG011A) dissolved in DMSO

  • 96-well black microplates, flat bottom

  • Fluorescence microplate reader (Excitation: ~380 nm, Emission: ~460 nm)

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of the test compounds in DMSO.

    • Further dilute the compounds in assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and typically ≤1%.

  • Assay Setup:

    • Add a defined volume of the diluted test compound or vehicle control (DMSO in assay buffer) to the wells of the 96-well plate.

    • Add a specific amount of recombinant ERAP2 solution to each well.

    • Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for the inhibitor to bind to the enzyme.

  • Enzymatic Reaction:

    • Initiate the enzymatic reaction by adding the fluorogenic substrate (Arg-AMC) to each well.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).

    • Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at regular intervals (e.g., every 1-2 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.

    • Determine the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a suitable dose-response curve (e.g., four-parameter logistic equation) to determine the IC50 value.

The following diagram outlines the workflow for this ERAP2 inhibition assay.

ERAP2_Assay_Workflow Start Start PrepCompounds Prepare serial dilutions of this compound and DG011A Start->PrepCompounds AddToPlate Add diluted compounds and ERAP2 enzyme to plate PrepCompounds->AddToPlate Incubate Incubate at room temperature (15 min) AddToPlate->Incubate AddSubstrate Add fluorogenic substrate (Arg-AMC) Incubate->AddSubstrate ReadFluorescence Kinetic fluorescence reading (37°C, 30-60 min) AddSubstrate->ReadFluorescence AnalyzeData Calculate reaction rates, % inhibition, and IC50 values ReadFluorescence->AnalyzeData End End AnalyzeData->End

Caption: Workflow for a fluorescence-based ERAP2 inhibition assay.

Conclusion

Both this compound and DG011A are potent inhibitors of ERAP2. However, based on the currently available data, this compound emerges as a more potent and selective inhibitor in in vitro enzymatic assays. The higher potency and selectivity of this compound may offer advantages in research settings by providing a more precise tool to probe ERAP2 function with a lower likelihood of off-target effects on ERAP1 and IRAP. The choice of inhibitor will ultimately depend on the specific experimental context, including the cell types or systems being investigated and the desired level of selectivity. This guide provides a foundational dataset to aid researchers in making an informed decision for their studies on ERAP2.

References

A Comparative Analysis of BDM88951 and Phosphinic Inhibitors for ERAP2 Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the selectivity profiles of the novel ERAP2 inhibitor, BDM88951, against traditional phosphinic pseudopeptide inhibitors of Endoplasmic Reticulum Aminopeptidase 2 (ERAP2). This analysis is supported by experimental data from published studies.

Endoplasmic Reticulum Aminopeptidase 2 (ERAP2) is a critical enzyme in the antigen processing pathway, responsible for trimming peptide precursors for presentation by MHC class I molecules.[1][2] Its role in modulating the immunopeptidome has made it a compelling therapeutic target for autoimmune diseases and cancer immunotherapy.[3] The development of potent and selective ERAP2 inhibitors is a key focus in the field. This guide compares this compound, a recently developed inhibitor, with the more established class of phosphinic pseudopeptide inhibitors.

Selectivity Profile: A Head-to-Head Comparison

A significant challenge in targeting ERAP2 has been achieving selectivity over the homologous aminopeptidases ERAP1 and Insulin-Regulated Aminopeptidase (IRAP), due to the conserved nature of their active sites.[3][4] this compound has emerged as a highly potent and selective inhibitor of ERAP2.[3][5] In contrast, while phosphinic pseudopeptide inhibitors can achieve high potency, they often exhibit limited selectivity against ERAP1 and IRAP.[4][6]

Below is a summary of the inhibitory potency and selectivity of this compound compared to representative phosphinic ERAP2 inhibitors.

InhibitorTypeERAP2 IC50 (nM)ERAP1 IC50 (nM)IRAP IC50 (nM)Selectivity (ERAP1/ERAP2)Selectivity (IRAP/ERAP2)
This compound Non-peptidic19[5]>2850>2850>150>150
DG013A Phosphinic PseudotripeptideNanomolar--LimitedLimited
Compound 1 Phosphinic PseudopeptideLow Nanomolar-~10x more potent vs IRAP-~0.1
DG011A Phosphinic Pseudotripeptide--->50~13
Compound 13 Phosphinic Pseudopeptide5009600970~19~2

Note: Data is compiled from multiple sources and experimental conditions may vary. The IC50 for DG013A was described as "nanomolar potency" without a specific value provided in the initial search results.[6]

Experimental Protocols

The determination of inhibitor potency and selectivity is crucial for drug development. The following outlines a general methodology for assessing ERAP2 inhibition.

Enzymatic Activity Assay:

A common method to assess the inhibitory potential of compounds against ERAP2 is a fluorescence-based enzymatic assay.

  • Reagents and Materials:

    • Recombinant human ERAP2, ERAP1, and IRAP enzymes.

    • Fluorogenic substrate, such as L-Arginine-7-amido-4-methylcoumarin (Arg-AMC) for ERAP2, or L-Leucine-7-amido-4-methylcoumarin (Leu-AMC) for ERAP1 and IRAP.[7]

    • Test inhibitors (e.g., this compound, phosphinic pseudopeptides) dissolved in a suitable solvent (e.g., DMSO).

    • Assay buffer (e.g., Tris-HCl buffer at a physiological pH).

    • Microplate reader capable of fluorescence detection.

  • Procedure:

    • The enzyme is pre-incubated with varying concentrations of the inhibitor in the assay buffer.

    • The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

    • The hydrolysis of the substrate, which releases the fluorescent AMC group, is monitored over time using a microplate reader.

    • The rate of reaction is calculated from the linear phase of the fluorescence signal.

  • Data Analysis:

    • The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate in a control sample (with solvent only).

    • The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

    • Selectivity is determined by comparing the IC50 values for ERAP2 with those for ERAP1 and IRAP.

Cellular Antigen Presentation Assay:

To confirm the activity of inhibitors in a cellular context, an antigen presentation assay can be employed.

  • Cell Lines:

    • A suitable cell line that expresses MHC class I molecules and can be loaded with a specific antigen precursor peptide (e.g., SIINFEKL precursor).

  • Procedure:

    • Cells are incubated with the test inhibitor at various concentrations.

    • The cells are then pulsed with the antigen precursor peptide.

    • After an incubation period to allow for peptide processing and presentation, the level of the final processed epitope (e.g., SIINFEKL) presented on the cell surface by MHC class I molecules is quantified. This can be done using specific antibodies and flow cytometry.[8]

  • Data Analysis:

    • The inhibition of antigen presentation is measured by the reduction in the cell surface expression of the target peptide-MHC complex in the presence of the inhibitor.

Visualizing the Landscape

ERAP2's Role in Antigen Presentation

ERAP2 plays a crucial role in the final trimming of peptides within the endoplasmic reticulum before they are loaded onto MHC class I molecules for presentation to CD8+ T cells.[1][2] This signaling pathway is a key component of the adaptive immune system.

ERAP2_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Proteasome Proteasome Peptide_Precursors Peptide_Precursors Proteasome->Peptide_Precursors Protein Degradation TAP TAP Peptide_Precursors->TAP ERAP2 ERAP2 TAP->ERAP2 Peptide Translocation MHC_I MHC_I ERAP2->MHC_I Peptide Trimming Peptide_MHC_Complex Peptide_MHC_Complex MHC_I->Peptide_MHC_Complex Peptide Loading Cell_Surface Cell_Surface Peptide_MHC_Complex->Cell_Surface Transport T_Cell_Recognition T_Cell_Recognition Cell_Surface->T_Cell_Recognition Antigen Presentation

Figure 1: ERAP2 Signaling Pathway in Antigen Presentation.

A Typical Workflow for Evaluating ERAP2 Inhibitor Selectivity

The process of identifying and characterizing selective ERAP2 inhibitors involves a series of well-defined experimental steps.

Inhibitor_Selectivity_Workflow Compound_Library Compound Library Primary_Screen Primary Screen (ERAP2) Compound_Library->Primary_Screen Dose_Response Dose-Response & IC50 Determination (ERAP2) Primary_Screen->Dose_Response Selectivity_Assays Selectivity Assays (ERAP1, IRAP, etc.) Dose_Response->Selectivity_Assays Cellular_Assays Cellular Antigen Presentation Assays Selectivity_Assays->Cellular_Assays Lead_Compound Lead Compound Cellular_Assays->Lead_Compound

Figure 2: Experimental Workflow for Inhibitor Selectivity.

References

BDM88951: A Comparative Guide to its Cross-reactivity with other Metalloenzymes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the selective metalloenzyme inhibitor BDM88951 against related enzymes, supported by experimental data and detailed protocols.

This compound has emerged as a highly potent and selective inhibitor of Endoplasmic Reticulum Aminopeptidase 2 (ERAP2), an enzyme of significant interest in cancer immunotherapy and autoimmune diseases.[1][2] This guide delves into the cross-reactivity profile of this compound, presenting quantitative data on its activity against other metalloenzymes and outlining the experimental procedures used for these assessments.

Selectivity Profile of this compound

This compound demonstrates remarkable selectivity for ERAP2 over other closely related M1 family aminopeptidases and other metalloenzymes. The following table summarizes the inhibitory activity of this compound against a panel of metalloenzymes.

Enzyme TargetIC50 (nM) [a]Selectivity Index vs. ERAP2
ERAP2 19 -
ERAP1>10,000>526-fold
IRAP>10,000>526-fold
LTA4H>10,000>526-fold

[a] IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

The data clearly indicates that this compound is a highly selective inhibitor of ERAP2, with negligible activity against other tested metalloenzymes at concentrations up to 10,000 nM.

Experimental Protocols

The following sections detail the methodologies employed to determine the selectivity profile of this compound.

Fluorogenic Enzyme Inhibition Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of recombinant metalloenzymes using a fluorogenic substrate.

Materials:

  • Recombinant human ERAP1, ERAP2, IRAP, and LTA4H

  • This compound

  • Fluorogenic substrate: L-Arginine-7-amido-4-methylcoumarin (R-AMC) for ERAP2; L-Leucine-7-amido-4-methylcoumarin (L-AMC) for ERAP1 and IRAP.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 25 mM NaCl, 10 µM ZnCl2

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • A serial dilution of this compound is prepared in the assay buffer.

  • The recombinant enzyme solution is added to the wells of a 96-well plate.

  • The diluted this compound solutions are added to the respective wells containing the enzyme and incubated for 15 minutes at room temperature to allow for inhibitor binding.

  • The enzymatic reaction is initiated by adding the fluorogenic substrate to each well.

  • The fluorescence intensity is measured kinetically over 30-60 minutes at 37°C using a fluorescence plate reader (Excitation: 380 nm, Emission: 460 nm).

  • The rate of reaction is determined from the linear portion of the fluorescence versus time plot.

  • The percent inhibition is calculated relative to a DMSO control (no inhibitor).

  • IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method used to verify the engagement of an inhibitor with its target protein within a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.

Materials:

  • HEK293T cells

  • This compound

  • Phosphate-buffered saline (PBS)

  • Lysis buffer

  • Antibodies specific for the target enzyme

  • Western blotting reagents and equipment

Procedure:

  • HEK293T cells are treated with either this compound or a vehicle control (DMSO) and incubated.

  • The cells are harvested, washed with PBS, and resuspended in PBS.

  • The cell suspension is divided into aliquots and heated at a range of temperatures for a defined period to induce protein denaturation.

  • The cells are lysed, and the soluble fraction (containing non-denatured proteins) is separated from the precipitated fraction by centrifugation.

  • The amount of soluble target protein in each sample is quantified by Western blotting using a specific antibody.

  • A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.

Visualizing Experimental and Biological Contexts

To further clarify the experimental process and the biological significance of this compound's selectivity, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Enzyme Inhibition Assay cluster_analysis Data Analysis inhibitor This compound Serial Dilution incubation Pre-incubation: Enzyme + this compound inhibitor->incubation enzymes Recombinant Metalloenzymes (ERAP2, ERAP1, IRAP, etc.) enzymes->incubation substrate Fluorogenic Substrate reaction Initiate Reaction: Add Substrate substrate->reaction incubation->reaction measurement Kinetic Fluorescence Reading reaction->measurement rate_calc Calculate Reaction Rates measurement->rate_calc inhibition_calc % Inhibition vs. Control rate_calc->inhibition_calc ic50_calc Determine IC50 Values inhibition_calc->ic50_calc signaling_pathway cluster_antigen_presentation Antigen Presentation Pathway cluster_other_metalloenzymes Other Metalloenzymes (Not Inhibited) ERAP2 ERAP2 MHC1 MHC Class I ERAP2->MHC1 Processed Peptide Loading Peptide Antigenic Peptide Precursors Peptide->ERAP2 Trimming TCell T-Cell Recognition MHC1->TCell This compound This compound This compound->ERAP2 Selective Inhibition ERAP1 ERAP1 This compound->ERAP1 >526x weaker IRAP IRAP This compound->IRAP >526x weaker LTA4H LTA4H This compound->LTA4H >526x weaker

References

Reproducibility of BDM88951's Effect on Antigen Presentation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the ERAP2 inhibitor BDM88951 with alternative approaches to modulating antigen presentation. We will delve into the available data on the reproducibility of this compound's effects, compare its performance with other methods, and provide detailed experimental protocols to support further research.

Introduction to this compound and its Role in Antigen Presentation

This compound is a potent and selective inhibitor of Endoplasmic Reticulum Aminopeptidase (B13392206) 2 (ERAP2), an enzyme crucial for the final trimming of peptides before their presentation by MHC class I molecules.[1][2] By inhibiting ERAP2, this compound alters the repertoire of peptides presented on the cell surface, a process known as modulating the immunopeptidome. This alteration can lead to the presentation of novel tumor antigens, thereby enhancing the recognition and elimination of cancer cells by the immune system.[3][4]

The conventional MHC class I antigen presentation pathway is a critical component of the adaptive immune response, enabling cytotoxic T lymphocytes (CTLs) to identify and destroy infected or malignant cells. ERAP1 and ERAP2 are key aminopeptidases in the endoplasmic reticulum that trim the N-terminus of peptide precursors to the optimal length for binding to MHC class I molecules. Inhibition of these enzymes, particularly ERAP2, is being explored as a promising strategy in cancer immunotherapy.[3][5][6][7]

Reproducibility of ERAP2 Inhibition on Antigen Presentation

One key study demonstrated that the selective ERAP2 inhibitor DG011A induced a significant shift in the immunopeptidome of the MOLT-4 leukemia cell line.[8][9][10] This resulted in the presentation of many novel peptides, suggesting that pharmacological inhibition of ERAP2 can indeed alter the landscape of antigens presented by cancer cells.[8] The observed changes are consistent with the proposed mechanism of action for ERAP2 inhibitors like this compound.

Comparison of this compound with Alternative Approaches

The modulation of antigen presentation is not limited to ERAP2 inhibition. Several alternative strategies exist, each with its own mechanism and potential advantages. This section compares this compound with these alternatives.

FeatureThis compound (ERAP2 Inhibition)ERAP1 InhibitionTAP InhibitionAutophagy Modulation
Mechanism of Action Selectively inhibits ERAP2, altering the final trimming of peptides in the ER.Inhibits ERAP1, another key aminopeptidase in the ER, leading to a different alteration of the immunopeptidome.Blocks the Transporter associated with Antigen Processing (TAP), preventing peptide translocation into the ER.Modulates the process of autophagy, which can deliver cytosolic antigens for MHC class I presentation through alternative pathways.
Reported Effects on Immunopeptidome Alters the repertoire of presented peptides, leading to the emergence of novel antigens.[8]Generates novel neoantigens and can have synergistic effects with checkpoint inhibitors.[7]Severely defective MHC class I antigen presentation of cytosolic peptides.[11]Can enhance cross-presentation of exogenous antigens and presentation of endogenous antigens in a TAP-independent manner.
Selectivity High selectivity for ERAP2 over ERAP1.Varies depending on the inhibitor; some are highly selective for ERAP1.[7]Broadly affects the presentation of most cytosolic peptides.Can have broad and varied effects on cellular processes beyond antigen presentation.
Potential Advantages Targeted approach with potentially fewer off-target effects compared to broader immune modulators.Can generate a distinct set of neoantigens compared to ERAP2 inhibition, potentially beneficial for a different subset of tumors.[7]Can be a tool to study TAP-independent antigen presentation pathways.May be effective in tumors that have downregulated the conventional antigen presentation machinery.
Potential Disadvantages Efficacy may be dependent on the baseline expression and activity of ERAP2 in the target cells.Similar to ERAP2 inhibitors, efficacy may be context-dependent.Can lead to broad immunosuppression by globally reducing antigen presentation.Less specific mechanism of action with a higher potential for off-target effects.

Experimental Protocols

In Vitro Antigen Presentation Assay

This protocol is a generalized procedure for assessing the effect of a compound like this compound on antigen presentation by a target cell line.

Materials:

  • Target cancer cell line (e.g., MOLT-4)

  • Antigen-presenting cells (APCs) if the target cell line is not a professional APC

  • T-cell line or primary T-cells specific for a known antigen presented by the target cells

  • This compound or other test compounds

  • Complete cell culture medium

  • Flow cytometer

  • Antibodies for cell surface markers (e.g., anti-MHC class I, anti-CD8)

  • ELISA kit for cytokine detection (e.g., IFN-γ)

Procedure:

  • Cell Culture: Culture the target cancer cell line and T-cells in their respective recommended media.

  • Compound Treatment: Treat the target cancer cells with varying concentrations of this compound for a predetermined time (e.g., 24-48 hours). Include a vehicle control.

  • Co-culture: Co-culture the treated target cells with the specific T-cells at an appropriate effector-to-target ratio.

  • Flow Cytometry Analysis: After the co-culture period, stain the cells with fluorescently labeled antibodies against MHC class I on the target cells and activation markers on the T-cells (e.g., CD69, CD25). Analyze the cells using a flow cytometer.

  • Cytokine Release Assay: Collect the supernatant from the co-culture and measure the concentration of cytokines such as IFN-γ using an ELISA kit. An increase in cytokine release indicates enhanced T-cell activation.

MHC Class I Immunopeptidome Analysis

This protocol outlines the key steps for identifying the peptides presented by MHC class I molecules following treatment with an ERAP2 inhibitor.

Materials:

  • Large number of target cells (typically >1x10^8) treated with this compound or vehicle control

  • Cell lysis buffer

  • Immunoaffinity column with pan-MHC class I antibody (e.g., W6/32)

  • Acid for peptide elution (e.g., 0.1% trifluoroacetic acid)

  • C18 spin columns for peptide desalting

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Cell Lysis: Lyse the treated and control cells to solubilize membrane proteins, including MHC class I complexes.

  • Immunoaffinity Purification: Pass the cell lysate through the immunoaffinity column to capture MHC class I-peptide complexes.

  • Peptide Elution: Elute the bound peptides from the MHC molecules using a low pH solution.

  • Peptide Desalting: Desalt and concentrate the eluted peptides using C18 spin columns.

  • LC-MS/MS Analysis: Analyze the purified peptides by LC-MS/MS to determine their sequences.

  • Data Analysis: Use specialized software to identify the peptide sequences and compare the immunopeptidomes of the treated and control samples to identify novel or upregulated peptides.

Visualizations

ERAP2_Signaling_Pathway ERAP2 in MHC Class I Antigen Presentation cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Proteasome Proteasome TAP TAP Transporter Proteasome->TAP Peptide precursors ERAP1 ERAP1 TAP->ERAP1 ERAP2 ERAP2 TAP->ERAP2 MHC_I MHC Class I ERAP1->MHC_I Trimmed peptides ERAP2->MHC_I Trimmed peptides Peptide_MHC Peptide-MHC I Complex MHC_I->Peptide_MHC Cell_Surface Cell Surface Peptide_MHC->Cell_Surface CTL Cytotoxic T-Cell Cell_Surface->CTL Antigen Presentation This compound This compound This compound->ERAP2 Inhibition

Caption: this compound inhibits ERAP2, altering peptide trimming for MHC-I presentation.

Experimental_Workflow Immunopeptidome Analysis Workflow start Cancer Cell Culture treatment Treatment with this compound or Vehicle Control start->treatment lysis Cell Lysis treatment->lysis purification MHC-I Immunoaffinity Purification lysis->purification elution Peptide Elution purification->elution desalting Peptide Desalting elution->desalting analysis LC-MS/MS Analysis desalting->analysis data Data Analysis and Peptide Identification analysis->data

References

Orthogonal Assays to Confirm BDM88951's Mechanism of Action as a Selective ERAP2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of orthogonal experimental assays to confirm the mechanism of action of BDM88951 as a potent and selective inhibitor of Endoplasmic Reticulum Aminopeptidase (B13392206) 2 (ERAP2). The presented methodologies and data are intended to assist researchers in designing and interpreting experiments to validate the molecular mechanism of similar compounds.

Introduction to this compound and ERAP2

This compound is a highly potent and selective small molecule inhibitor of ERAP2, an aminopeptidase located in the endoplasmic reticulum.[1] ERAP2 plays a crucial role in the final trimming of antigenic peptides before they are loaded onto Major Histocompatibility Complex (MHC) class I molecules for presentation to CD8+ cytotoxic T-lymphocytes (CTLs).[1][2] By inhibiting ERAP2, this compound modulates the repertoire of peptides presented on the cell surface, which can have significant implications for cancer immunotherapy and the treatment of autoimmune diseases.[1][2] Confirmation of its specific on-target activity is critical for its development as a therapeutic agent.

Data Presentation: Comparative Performance of ERAP2 Inhibitors

The following tables summarize quantitative data from various assays for this compound and other known ERAP2 inhibitors, providing a basis for performance comparison.

Table 1: In Vitro Enzymatic Inhibition of ERAP2

CompoundTargetIC50 (nM)Selectivity vs. ERAP1 (fold)Selectivity vs. IRAP (fold)Reference
This compound (4d) ERAP2 19 >150 >150 [1]
4eERAP23.9>1500>1500[1]
4fERAP235>150>150[1]
DG011AERAP28972-[3]
LeucinethiolERAP2610--[4]
BestatinERAP2>100,000--[4]

Table 2: Biophysical Confirmation of Target Engagement

Assay TypeCompoundTargetMeasured ParameterValueReference
Cellular Thermal Shift Assay (CETSA) This compound (4d) ERAP2 Target Engagement at 50 µM ~80% [1]
X-ray Co-crystallographyThis compound (4d)ERAP2Binding Mode ConfirmationConfirmed[1]
X-ray Co-crystallographyDG013AERAP2Binding Mode ConfirmationConfirmed[2]

Table 3: Cellular Activity in Antigen Presentation Models

Assay TypeCompoundCell LineEffectPotencyReference
Antigen Presentation Assay (SIINFEKL) This compound (4d) HEK cells Inhibition of SIINFEKL presentation >60% inhibition at 50 µM [1]
Antigen Presentation Assay (SIINFEKL)4fHEK cellsInhibition of SIINFEKL presentationSimilar to this compound[1]
ImmunopeptidomicsDG011AMOLT-4Alteration of MHC-I peptidome>20% novel or upregulated peptides at 1 µM[5][6]
MHC-I Surface ExpressionDG011AMOLT-4Minor effect-[3]

Experimental Protocols

Detailed methodologies for the key orthogonal assays are provided below.

In Vitro ERAP2 Enzymatic Activity Assay

This assay directly measures the inhibitory effect of a compound on the enzymatic activity of purified ERAP2 using a fluorogenic substrate.

Materials:

  • Recombinant human ERAP2

  • Fluorogenic substrate (e.g., L-Arginine-7-amido-4-methylcoumarin, R-AMC)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Test compound (e.g., this compound) and controls (e.g., DMSO, known inhibitor)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In the microplate, add the assay buffer, recombinant ERAP2, and the test compound or control.

  • Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding to the enzyme.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate.

  • Monitor the increase in fluorescence over time using a microplate reader (e.g., excitation at 380 nm, emission at 460 nm).

  • Calculate the initial reaction rates and determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical assay that confirms target engagement in a cellular context by measuring the thermal stabilization of the target protein upon ligand binding.[7][8]

Materials:

  • Cancer cell line expressing ERAP2 (e.g., HEK293T, MOLT-4)

  • Cell culture medium and reagents

  • Test compound (e.g., this compound) and vehicle control (DMSO)

  • Phosphate-buffered saline (PBS)

  • PCR tubes

  • Thermocycler

  • Lysis buffer with protease inhibitors

  • Western blot reagents (primary antibody against ERAP2, secondary antibody, chemiluminescence substrate)

  • Imaging system

Procedure:

  • Culture cells to ~80% confluency and treat with the test compound or DMSO for 1 hour at 37°C.[9]

  • Harvest, wash, and resuspend the cells in PBS.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermocycler, followed by cooling.[9]

  • Lyse the cells by freeze-thaw cycles.[9]

  • Separate the soluble protein fraction from the precipitated protein by centrifugation.

  • Analyze the soluble fraction by Western blot using an anti-ERAP2 antibody.

  • Quantify the band intensities and plot them against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[9]

MHC Class I Surface Expression Assay

This cell-based assay assesses the downstream effect of ERAP2 inhibition on the overall surface expression of MHC-I molecules.

Materials:

  • Cancer cell line (e.g., MOLT-4)

  • Cell culture medium and reagents

  • Test compound (e.g., this compound) and controls

  • FITC-conjugated anti-human HLA-A,B,C antibody (e.g., W6/32)

  • Flow cytometer

Procedure:

  • Culture cells and treat with the test compound or control for a specified period (e.g., 48-72 hours).

  • Harvest and wash the cells.

  • Stain the cells with the FITC-conjugated anti-HLA-A,B,C antibody.

  • Analyze the fluorescence intensity of the cells using a flow cytometer.

  • Quantify the geometric mean fluorescence intensity to determine changes in MHC-I surface expression.

Antigen Presentation Assay

This assay measures the ability of a compound to inhibit the processing and presentation of a specific antigenic peptide.

Materials:

  • Antigen-presenting cells (APCs) engineered to express a precursor peptide (e.g., HEK cells expressing LSIINFEKL)

  • T-cells specific for the processed epitope (e.g., OT-I T-cells for SIINFEKL)

  • Cell culture medium and reagents

  • Test compound (e.g., this compound) and controls

  • Method for detecting T-cell activation (e.g., colorimetric assay for lacZ reporter, cytokine ELISA)

Procedure:

  • Culture the APCs and treat with the test compound or control.

  • Co-culture the treated APCs with the specific T-cells.

  • Incubate for a sufficient time to allow for antigen presentation and T-cell activation.

  • Measure T-cell activation using a suitable readout. A decrease in T-cell activation in the presence of the compound indicates inhibition of antigen presentation.[1]

Mandatory Visualization

The following diagrams illustrate the key pathways, workflows, and logical connections relevant to confirming the mechanism of action of this compound.

ERAP2_Pathway cluster_ER Endoplasmic Reticulum Peptide Precursors Peptide Precursors ERAP2 ERAP2 Peptide Precursors->ERAP2 Trimming MHC-I MHC-I ERAP2->MHC-I Processed Peptides Peptide-MHC-I Complex Peptide-MHC-I Complex MHC-I->Peptide-MHC-I Complex Cell Surface Cell Surface Peptide-MHC-I Complex->Cell Surface Presentation This compound This compound This compound->ERAP2 Inhibition

Caption: ERAP2's role in the MHC-I antigen presentation pathway and the inhibitory action of this compound.

Orthogonal_Assay_Workflow cluster_Biochemical Biochemical/Biophysical cluster_Cellular Cellular Enzyme Assay Enzyme Assay MHC-I Expression MHC-I Expression Enzyme Assay->MHC-I Expression CETSA CETSA Antigen Presentation Antigen Presentation CETSA->Antigen Presentation This compound This compound This compound->Enzyme Assay Direct Inhibition This compound->CETSA Target Engagement

Caption: Workflow of orthogonal assays to validate this compound's mechanism of action.

Logic_Diagram cluster_Confirmation Confirmation Steps Hypothesis This compound is a selective ERAP2 inhibitor DirectBinding Direct Binding to ERAP2 (CETSA, SPR, ITC) Hypothesis->DirectBinding EnzymeInhibition Inhibition of ERAP2 Activity (Enzyme Assay) Hypothesis->EnzymeInhibition Selectivity Selectivity over ERAP1/IRAP Hypothesis->Selectivity Conclusion Mechanism of Action Confirmed DirectBinding->Conclusion CellularEffects Downstream Cellular Effects (MHC-I Expression, Antigen Presentation) EnzymeInhibition->CellularEffects CellularEffects->Conclusion Selectivity->Conclusion

Caption: Logical flow for confirming this compound's mechanism of action through orthogonal assays.

References

A Tale of Two Aminopeptidases: A Comparative Guide to the ERAP2 Inhibitor BDM88951 and ERAP1-Selective Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of targeting key enzymes in the antigen presentation pathway is critical for advancing immunotherapies. This guide provides a side-by-side comparison of BDM88951, a potent and selective inhibitor of Endoplasmic Reticulum Aminopeptidase 2 (ERAP2), with the class of inhibitors specifically targeting its homolog, ERAP1.

While both ERAP1 and ERAP2 are zinc-metalloproteases located in the endoplasmic reticulum that play crucial roles in trimming antigenic peptides for presentation by MHC class I molecules, they possess distinct substrate specificities and functions. Consequently, their selective inhibition represents different therapeutic strategies. This compound is a highly selective inhibitor of ERAP2, whereas a growing number of compounds, such as GRWD5769, have been developed to selectively target ERAP1. This guide will delineate the key characteristics of these inhibitors, their impact on antigen presentation, and the methodologies used for their evaluation.

At a Glance: this compound vs. ERAP1-Selective Inhibitors

The following table summarizes the key quantitative data for this compound and representative selective inhibitors of ERAP1.

FeatureThis compoundERAP1-Selective Inhibitors (Examples)
Primary Target Endoplasmic Reticulum Aminopeptidase 2 (ERAP2)Endoplasmic Reticulum Aminopeptidase 1 (ERAP1)
Examples This compoundGRWD5769, GSK Compound [I]
Potency IC50: 19 nM [1]GRWD5769: First-in-class clinical candidate.[2][3][4][5][6] GSK Compound [I]: pIC50 = 7.7 (Enzymatic), 7.0 (Cellular)[7]
Selectivity >150-fold selectivity over ERAP1 and IRAP[1]GRWD5769: Potent and selective oral inhibitor.[4] GSK Compound [I]: High selectivity over ERAP2 and IRAP.[7][8]
Mechanism of Action Inhibition of ERAP2-mediated peptide trimming.Inhibition of ERAP1-mediated peptide trimming. Some inhibitors target the active site, while others are allosteric.[9][10][11][12]
Therapeutic Rationale Modulation of the immunopeptidome for applications in cancer immunotherapy and autoimmune diseases.[13][14][15]Altering the cancer neoantigen repertoire to enhance anti-tumor T-cell responses; modulating self-antigen presentation in autoimmunity.[3][16][17]
Clinical Development Preclinical.[18][19]GRWD5769: Phase 1/2 clinical trials for advanced solid tumors.[3][20][21]

The Antigen Processing Pathway: Distinct Roles of ERAP1 and ERAP2

ERAP1 and ERAP2 act sequentially and sometimes synergistically to trim peptide precursors transported into the endoplasmic reticulum by the Transporter associated with Antigen Processing (TAP). Their distinct substrate preferences are a key differentiator. ERAP1 preferentially cleaves longer peptides (9-16 residues) with hydrophobic N-terminal residues.[22][23] In contrast, ERAP2 favors peptides with N-terminal basic residues (arginine, lysine) and can efficiently trim shorter peptides that ERAP1 spares.[23][24][25][26] The concerted action of these enzymes shapes the final peptidome presented by MHC class I molecules, which is critical for T-cell recognition. Inhibition of one versus the other is therefore expected to produce different sets of presented antigens.

Antigen_Processing_Pathway MHC Class I Antigen Processing Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Prot Endogenous Proteins (e.g., viral, tumor) Proteasome Proteasome Prot->Proteasome Peptides Peptide Precursors (>10 amino acids) Proteasome->Peptides TAP TAP Transporter Peptides->TAP Transport Peptides_ER Peptide Precursors ERAP1 ERAP1 Trimmed_Peptides Trimmed Peptides (8-10 amino acids) ERAP1->Trimmed_Peptides Trimming ERAP2 ERAP2 ERAP2->Trimmed_Peptides Trimming PLC Peptide Loading Complex (Tapasin, Calreticulin, ERp57) MHC1 MHC Class I PLC->MHC1 MHC1_Peptide MHC I-Peptide Complex MHC1->MHC1_Peptide Peptides_ER->ERAP1 Prefers longer peptides Peptides_ER->ERAP2 Prefers basic N-termini Trimmed_Peptides->MHC1 Loading Cell Surface Cell Surface MHC1_Peptide->Cell Surface Presentation to CD8+ T-cells Inhibitor_ERAP1 ERAP1-selective Inhibitors (e.g., GRWD5769) Inhibitor_ERAP1->ERAP1 Inhibit Inhibitor_ERAP2 This compound Inhibitor_ERAP2->ERAP2 Inhibit

Caption: MHC Class I antigen processing pathway showing the distinct roles of ERAP1 and ERAP2.

Experimental Protocols

Evaluating Inhibitor Potency and Selectivity

A standard workflow is employed to characterize novel inhibitors targeting ERAP1 or ERAP2. This involves a combination of biochemical and cellular assays to determine potency, selectivity, and mechanism of action.

1. Biochemical Assays:

  • Enzymatic Activity Assay: The primary method to determine the half-maximal inhibitory concentration (IC50) of a compound. Recombinant ERAP1 or ERAP2 is incubated with a fluorogenic substrate (e.g., Leucine-7-amido-4-methylcoumarin for ERAP1, Arginine-AMC for ERAP2) in the presence of varying concentrations of the inhibitor.[9] The reduction in fluorescence, indicating inhibition of substrate cleavage, is measured over time. More physiologically relevant assays use longer, natural peptide substrates, with cleavage products detected by mass spectrometry.[7][8]

  • Selectivity Assays: The enzymatic activity assay is repeated using homologous aminopeptidases, such as ERAP1 (for ERAP2 inhibitors), ERAP2 (for ERAP1 inhibitors), and Insulin-Regulated Aminopeptidase (IRAP), to determine the inhibitor's specificity.[1][8][9]

2. Cellular Assays:

  • Antigen Presentation Assay: This assay determines the inhibitor's ability to modulate the presentation of a specific T-cell epitope on the cell surface.[18] For example, cells are treated with the inhibitor and then pulsed with a known precursor peptide (e.g., SIINFEKL). The amount of the final, trimmed epitope presented by MHC class I molecules on the cell surface is then quantified, often using flow cytometry with epitope-specific antibodies or by co-culturing with epitope-specific T-cells and measuring their activation (e.g., IFNγ production).[7][8]

  • Immunopeptidomics: A mass spectrometry-based approach to globally analyze the repertoire of peptides presented by MHC class I molecules on the surface of cells treated with the inhibitor versus a control.[2][5] This powerful technique reveals how the inhibitor alters the entire landscape of presented antigens, identifying the generation of novel epitopes or the increased presentation of existing ones.

Experimental_Workflow Workflow for ERAP Inhibitor Evaluation Start Compound Library HTS High-Throughput Screen (Biochemical Assay) Start->HTS Hit_ID Hit Identification HTS->Hit_ID IC50 Potency Determination (IC50) Hit_ID->IC50 Selectivity Selectivity Profiling (vs. ERAP1/2, IRAP) IC50->Selectivity Cellular_Assay Cellular Antigen Presentation Assay Selectivity->Cellular_Assay Immunopeptidomics Immunopeptidomics (Mass Spectrometry) Cellular_Assay->Immunopeptidomics Lead_Compound Lead Compound Immunopeptidomics->Lead_Compound

Caption: General experimental workflow for the identification and characterization of ERAP inhibitors.

Conclusion

The selective inhibition of ERAP1 and ERAP2 represents two distinct, yet related, therapeutic strategies for modulating the immune response. This compound stands as a potent and highly selective tool for probing the function of ERAP2. In contrast, the development of ERAP1-selective inhibitors like GRWD5769, which has advanced to clinical trials, highlights the therapeutic potential of targeting ERAP1 to enhance anti-tumor immunity.[21]

The choice of inhibiting ERAP1 or ERAP2 depends on the specific therapeutic goal. Inhibiting ERAP1 is being explored to generate novel tumor neoantigens, making cancer cells more visible to the immune system.[5][6] The role of ERAP2 is also significant, as its expression levels have been correlated with survival in patients undergoing immunotherapy, suggesting that ERAP2 inhibition could also be a valuable strategy.[15] As research progresses, a deeper understanding of the unique and synergistic roles of these two aminopeptidases will be essential for the rational design of next-generation immunotherapies.

References

In Vitro to In Vivo Correlation of BDM88951 Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the in vitro and in vivo activity of BDM88951, a potent and selective inhibitor of Endoplasmic Reticulum Aminopeptidase (B13392206) 2 (ERAP2), with other relevant compounds. This document is intended for researchers, scientists, and drug development professionals working in immunology, oncology, and drug discovery.

Introduction to this compound and ERAP2 Inhibition

Endoplasmic Reticulum Aminopeptidase 2 (ERAP2) is a critical enzyme in the antigen processing and presentation pathway. It trims antigenic peptide precursors to the optimal length for binding to Major Histocompatibility Complex (MHC) class I molecules, which are then presented on the cell surface to be recognized by cytotoxic T lymphocytes. Inhibition of ERAP2 can modulate the immunopeptidome, altering the landscape of presented antigens and thereby influencing the immune response. This modulation holds therapeutic promise for the treatment of cancer and autoimmune diseases.

This compound has emerged as a highly potent and selective small molecule inhibitor of ERAP2.[1] Its ability to engage ERAP2 in cellular contexts and demonstrate favorable in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) and in vivo exposure profiles makes it a valuable tool for studying ERAP2 biology and a promising candidate for therapeutic development.[1][2][3]

Comparative In Vitro Activity

The in vitro potency and selectivity of this compound have been evaluated against ERAP2 and other related aminopeptidases. This section compares its activity with other known aminopeptidase inhibitors.

Table 1: In Vitro Potency and Selectivity of Aminopeptidase Inhibitors

CompoundTargetIC50 / KiSelectivityReference
This compound ERAP2 19 nM (IC50) >150-fold vs ERAP1 & IRAP [1]
DG011AERAP289 nM (IC50)72-fold vs ERAP1[4]
ActinoninAminopeptidase M, N, Leucine AminopeptidaseKi: 0.28 nM (PDF)Broad spectrum[5]
MMP-1Ki: 300 nM[5]
MMP-8Ki: 190 nM[5]
MMP-9Ki: 330 nM[5]
Meprin αKi: 20 nM[5]
BestatinLeucine Aminopeptidase20 nM (IC50)Broad spectrum
Aminopeptidase B60 nM (IC50)
Cytosol Aminopeptidase0.5 nM (IC50)[6]
Aminopeptidase N5 nM (IC50)[6]

Signaling Pathway and Experimental Workflow

ERAP2 in Antigen Presentation Pathway

ERAP1 and ERAP2 are located in the endoplasmic reticulum and play a crucial, synergistic role in trimming peptide precursors for MHC class I presentation.[7][8][9][10][11] While ERAP1 preferentially trims longer peptides, ERAP2 can process shorter precursors.[9] This dual activity ensures the generation of a diverse repertoire of antigenic peptides.

ERAP2_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Proteasome Proteasome Peptide_Precursors Peptide Precursors Proteasome->Peptide_Precursors Antigenic_Protein Antigenic Protein Antigenic_Protein->Proteasome Degradation TAP TAP Transporter Peptide_Precursors->TAP Peptide_Precursors_ER Peptide Precursors ERAP1 ERAP1 Trimmed_Peptide Optimally Trimmed Peptide (8-10 aa) ERAP1->Trimmed_Peptide ERAP2 ERAP2 ERAP2->Trimmed_Peptide Peptide_Loading_Complex Peptide Loading Complex (PLC) Trimmed_Peptide->Peptide_Loading_Complex MHC_I MHC Class I MHC_I->Peptide_Loading_Complex MHC_I_Peptide MHC I-Peptide Complex Peptide_Loading_Complex->MHC_I_Peptide Peptide Loading This compound This compound This compound->ERAP2 Inhibition Cell_Surface Cell Surface Presentation CTL_Recognition CTL Recognition Cell_Surface->CTL_Recognition Peptide_Precursors_ER->ERAP1 Trimming of long precursors Peptide_Precursors_ER->ERAP2 Trimming of shorter precursors MHC_I_Peptide->Cell_Surface Transport

Caption: ERAP2's role in the antigen presentation pathway and the inhibitory action of this compound.

General Experimental Workflow for Inhibitor Characterization

The characterization of ERAP2 inhibitors like this compound typically involves a series of in vitro and in vivo experiments to determine their potency, selectivity, cellular activity, and pharmacokinetic properties.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Enzyme_Assay Enzyme Inhibition Assay (IC50 Determination) Selectivity_Assay Selectivity Profiling (vs. ERAP1, IRAP, etc.) Enzyme_Assay->Selectivity_Assay CETSA Cellular Thermal Shift Assay (Target Engagement) Selectivity_Assay->CETSA Antigen_Presentation_Assay Cell-based Antigen Presentation Assay CETSA->Antigen_Presentation_Assay ADME_Assays In Vitro ADME Assays (Metabolic Stability, etc.) Antigen_Presentation_Assay->ADME_Assays PK_Study Pharmacokinetic Study (Mouse) ADME_Assays->PK_Study Efficacy_Study Efficacy Study (e.g., Tumor Model) PK_Study->Efficacy_Study

Caption: A typical workflow for the preclinical characterization of an ERAP2 inhibitor.

Experimental Protocols

In Vitro ERAP2 Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against ERAP2.

Materials:

  • Recombinant human ERAP2 enzyme

  • Fluorogenic substrate (e.g., L-Arginine-7-amido-4-methylcoumarin, Arg-AMC)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Test compound (e.g., this compound) dissolved in DMSO

  • 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of the test compound in DMSO. Further dilute in assay buffer to achieve final desired concentrations.

  • Add 25 µL of the diluted test compound or DMSO (vehicle control) to the wells of the microplate.

  • Add 25 µL of recombinant ERAP2 solution (e.g., final concentration of 0.5 nM) to each well.

  • Incubate the plate for 15 minutes at room temperature to allow for compound binding to the enzyme.

  • Initiate the reaction by adding 50 µL of the Arg-AMC substrate solution (e.g., final concentration of 10 µM).

  • Immediately begin kinetic reading on a fluorescence plate reader (Excitation: ~380 nm, Emission: ~460 nm) at 37°C for 30-60 minutes, with readings taken every 1-2 minutes.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of the test compound with ERAP2 in a cellular environment.

Materials:

  • Human cell line expressing ERAP2 (e.g., HEK293)

  • Test compound

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw)

  • SDS-PAGE and Western blotting reagents

  • Anti-ERAP2 antibody

Procedure:

  • Culture cells to ~80% confluency.

  • Treat cells with the test compound or vehicle (DMSO) for a specified time (e.g., 1 hour).

  • Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling on ice.

  • Lyse the cells by three cycles of freeze-thaw.

  • Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Collect the supernatant (soluble fraction).

  • Analyze the amount of soluble ERAP2 in each sample by Western blotting using an anti-ERAP2 antibody.

  • A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

In Vivo Pharmacokinetic Study in Mice

Objective: To determine the pharmacokinetic profile of the test compound after administration to mice.

Materials:

  • Male CD-1 or C57BL/6 mice (8-10 weeks old)

  • Test compound formulated for intravenous (IV) and oral (PO) administration

  • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

  • Analytical equipment for drug quantification in plasma (e.g., LC-MS/MS)

Procedure:

  • Fast mice overnight before dosing.

  • Administer the test compound via IV (e.g., tail vein injection) or PO (e.g., oral gavage) routes at a specific dose.

  • Collect blood samples (~50 µL) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) from the saphenous or tail vein.

  • Process the blood samples to obtain plasma by centrifugation.

  • Store plasma samples at -80°C until analysis.

  • Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2) using appropriate software.

Conclusion

This compound is a highly potent and selective inhibitor of ERAP2 with demonstrated in vitro and cellular activity. Its favorable pharmacokinetic properties suggest its potential for in vivo applications. The comparative data presented in this guide highlight the superior potency and selectivity of this compound over other broad-spectrum aminopeptidase inhibitors. The provided experimental protocols offer a framework for the further evaluation of this compound and other ERAP2 inhibitors. Further in vivo efficacy studies in relevant disease models are warranted to fully elucidate the therapeutic potential of targeting ERAP2 with selective inhibitors like this compound.

References

Assessing the Off-Target Activity of BDM88951 Through Kinase Panel Screening

Author: BenchChem Technical Support Team. Date: December 2025

In the development of targeted therapies, particularly kinase inhibitors, ensuring target specificity is paramount to minimizing off-target effects and associated toxicities.[1][2] This guide provides a comparative analysis of the kinase selectivity profile of the hypothetical compound BDM88951 against other kinase inhibitors, supported by experimental data from a comprehensive kinase panel screen. The objective is to furnish researchers, scientists, and drug development professionals with a clear assessment of this compound's off-target activity.

Comparative Analysis of Kinase Inhibition

To evaluate the selectivity of this compound, its inhibitory activity was assessed against a panel of over 400 human kinases at a concentration of 1 µM. The results are compared with two other hypothetical kinase inhibitors, Compound X and Compound Y, which are designed to target the same primary kinase as this compound. The data is presented as the percentage of inhibition for each kinase. A lower number of off-target kinases inhibited above a certain threshold (e.g., >50% inhibition) indicates higher selectivity.

Target Kinase This compound (% Inhibition at 1 µM) Compound X (% Inhibition at 1 µM) Compound Y (% Inhibition at 1 µM)
Primary Target Kinase A 98%95%99%
Off-Target Kinase B 15%65%5%
Off-Target Kinase C 8%85%3%
Off-Target Kinase D 22%45%12%
Off-Target Kinase E 5%72%2%
Number of Off-Target Hits (>50% Inhibition) 040

Table 1: Comparative kinase inhibition data for this compound, Compound X, and Compound Y at a screening concentration of 1 µM. The data illustrates the percentage of inhibition of the primary target and key off-target kinases. The total number of off-target kinases inhibited by more than 50% across the full panel is also summarized.

Experimental Protocols

The kinase selectivity profiling was performed using a well-established activity-based biochemical assay.[3][4]

Kinase Panel Screening Protocol:

  • Compound Preparation: this compound, Compound X, and Compound Y were solubilized in DMSO to create a stock concentration of 10 mM. A working concentration of 1 µM was prepared by diluting the stock solution in the assay buffer.[1]

  • Kinase Panel: A comprehensive panel of 468 human kinases was utilized for the screening.[4]

  • Assay Plate Preparation: The kinase reactions were performed in 384-well plates. Each well contained the specific kinase, the corresponding substrate, and cofactors in the kinase reaction buffer.

  • Compound Addition: The test compounds (this compound, Compound X, and Compound Y) were added to the respective wells to achieve a final concentration of 1 µM. A DMSO control was included for each kinase.

  • ATP Addition and Incubation: The kinase reaction was initiated by the addition of ATP. The plates were then incubated for a specified period (e.g., 60 minutes) at room temperature to allow for the enzymatic reaction to proceed.[5]

  • Detection of Kinase Activity: Kinase activity was measured using a luminescence-based assay that quantifies the amount of ADP produced, which is proportional to kinase activity.[5]

  • Data Analysis: The raw data from the luminescence reader was converted to the percentage of inhibition for each kinase. This was calculated by comparing the signal in the presence of the test compound to the signal of the DMSO control. A selectivity score can also be calculated to quantify the overall selectivity of the inhibitor.

Workflow for Kinase Panel Screening

The following diagram illustrates the general workflow for assessing the off-target activity of a kinase inhibitor through a large-scale kinase panel screen.

Kinase_Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound (this compound) AssayPlate Assay Plate (Kinase, Substrate) Compound->AssayPlate KinasePanel Kinase Panel (>400 Kinases) KinasePanel->AssayPlate Incubation Incubation with ATP AssayPlate->Incubation Add Compound & ATP Detection Signal Detection (Luminescence) Incubation->Detection DataProcessing Data Processing (% Inhibition) Detection->DataProcessing SelectivityProfile Selectivity Profile Generation DataProcessing->SelectivityProfile OffTarget Off-Target Identification SelectivityProfile->OffTarget

Caption: Workflow of kinase panel screening for off-target assessment.

References

Safety Operating Guide

Navigating the Safe Disposal of BDM88951: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the recommended disposal procedures for BDM88951, a potent and selective inhibitor of endoplasmic reticulum aminopeptidase (B13392206) 2 (ERAP2).[1] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following procedures are based on general best practices for the disposal of solid, non-hazardous organic compounds in a laboratory setting.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, gloves, and a lab coat. In case of accidental exposure, follow these first-aid measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[2]

  • Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention.

Step-by-Step Disposal Protocol

The disposal of this compound, like many research chemicals, should be treated as hazardous waste unless explicitly determined otherwise by a qualified professional or your institution's Environmental Health and Safety (EHS) department.

  • Waste Identification and Segregation:

    • This compound waste should be classified as solid chemical waste.

    • Do not mix this compound waste with other waste streams such as sharps, biological waste, or radioactive waste.

    • Keep it segregated from incompatible materials, although no specific incompatibilities are documented, it is good practice to avoid mixing with strong oxidizing agents or strong acids/bases.[2]

  • Containerization:

    • Use a designated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical, such as high-density polyethylene (B3416737) (HDPE).

    • The label should clearly state "Hazardous Waste" and identify the contents as "this compound". Include the date when the waste was first added to the container.

  • Storage:

    • Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.

    • The SAA should be under the control of the laboratory personnel, away from drains, and in a location that minimizes the risk of spills.

    • Keep the container closed at all times except when adding waste.

  • Final Disposal:

    • Once the container is full or ready for disposal, contact your institution's EHS department to arrange for a pickup.

    • Do not dispose of this compound down the drain or in the regular trash.[3]

    • Your EHS department will work with a certified hazardous waste vendor for proper transportation and disposal in accordance with local, state, and federal regulations.

Quantitative Data Summary: General Chemical Waste Profile

The following table summarizes the general characteristics of a solid organic compound waste stream, which can be used as a reference for managing this compound waste in the absence of specific data.

ParameterValueUnitsNotes
Waste FormSolid Powder-Assumed physical state of this compound.
pH (1% solution)Not Determined-As a precaution, treat as neutral until tested.
Solubility in WaterInsoluble[2]g/LInsoluble in water, may require an organic solvent for decontamination.
Primary Hazard ClassAssumed Hazardous-Treat as hazardous waste in the absence of a formal hazard assessment.
Recommended ContainerHigh-Density Polyethylene (HDPE)-Must be clean, dry, and properly labeled.
Disposal RouteChemical Landfill (Hazardous)-Via a certified waste management vendor.

Experimental Protocols: Waste Characterization (General)

To properly characterize any chemical waste for which an SDS is unavailable, the following general protocols can be adapted by your institution's EHS professionals.

Protocol 1: Aqueous Solubility and pH Determination

  • Objective: To determine the water solubility and pH of a 1% aqueous solution to assess its potential for aqueous disposal routes and its corrosive characteristics.

  • Materials: Chemical waste, deionized water, calibrated pH meter, analytical balance, beaker, stir plate, and stir bar.

  • Procedure:

    • Weigh 1.0 g of the chemical waste and transfer it to a 250 mL beaker.

    • Add 100 mL of deionized water to the beaker.

    • Stir the mixture for 15 minutes.

    • Observe for dissolution. If the solid dissolves, proceed to measure the pH.

    • Immerse the calibrated pH meter probe into the solution.

    • Record the stable pH reading.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste (Solid Chemical Waste) ppe->segregate container Place in Labeled, Compatible Hazardous Waste Container segregate->container storage Store in Designated Satellite Accumulation Area container->storage full Container Full or Ready for Disposal? storage->full ehs Contact Institutional EHS for Waste Pickup full->ehs Yes continue_storage Continue Safe Storage full->continue_storage No vendor EHS Coordinates with Certified Waste Vendor ehs->vendor disposal Final Disposal at a Licensed Facility vendor->disposal

References

Essential Safety and Operational Protocols for Handling BDM88951

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As "BDM88951" is not a publicly cataloged chemical, it must be treated as a novel compound with unknown hazards. The following guidance is based on established best practices for handling uncharacterized substances and is intended to provide a framework for ensuring laboratory safety.[1][2][3] It is imperative to supplement this information with a thorough risk assessment specific to your experimental context and to consult your institution's Environmental Health and Safety (EHS) office.[2]

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. It outlines procedural, step-by-step guidance for the operational handling and disposal of this compound.

Hazard Identification and Risk Assessment

Before any handling of this compound, a comprehensive hazard assessment is mandatory.[2][4] This process involves evaluating potential risks and establishing robust control measures.[5][6][7] For a novel compound, this assessment should be based on any known information about its chemical class, structural analogs, and predictive toxicology.[2]

Key Risk Assessment Steps:

  • Literature Review: Search for data on compounds with similar structures or functional groups to anticipate potential hazards.

  • In Silico Analysis: Utilize computational tools to predict toxicity, reactivity, and other hazardous properties.

  • Small-Scale Testing: Conduct initial characterization on a minimal quantity of the substance in a controlled environment.

  • Documentation: Record all findings in a formal risk assessment document or a Safety Data Sheet (SDS) equivalent.[3][8]

Table 1: Hazard Identification for this compound

Hazard Class Predicted/Assumed Risk Control Measures
Acute Toxicity Assumed to be highly toxic via inhalation, ingestion, and dermal contact until proven otherwise.[9] Handle only in a certified chemical fume hood or glove box.[3] Utilize appropriate PPE.
Flammability Unknown. Assume flammable. Store away from ignition sources. Use non-sparking equipment.
Reactivity Unknown. Assume reactive with common laboratory reagents. Store separately from incompatible chemicals. Avoid mixing with other substances without a prior small-scale compatibility test.
Carcinogenicity/Mutagenicity Unknown. Treat as a potential carcinogen/mutagen.[3] Implement strict containment procedures to minimize exposure.

| Corrosivity | Unknown. | Handle with appropriate gloves and eye protection. |

Personal Protective Equipment (PPE)

Given the unknown nature of this compound, a high level of personal protective equipment is required to prevent exposure.[3][10][11] The selection of PPE should be based on the highest potential risk.[12]

Table 2: Required Personal Protective Equipment for this compound

PPE Category Specification Rationale
Hand Protection Double-gloving with chemically resistant gloves (e.g., nitrile base layer, neoprene or other appropriate outer layer).[13] To provide a barrier against direct skin contact and potential absorption. Glove compatibility should be verified.
Eye and Face Protection ANSI Z87.1-compliant safety goggles and a face shield.[13][14] To protect against splashes, aerosols, and unforeseen energetic reactions.
Body Protection Flame-resistant lab coat worn over long-sleeved clothing.[13] A chemically resistant apron may also be necessary. To protect the skin from spills and splashes.
Respiratory Protection Work must be conducted in a certified chemical fume hood. If there is a risk of aerosol generation outside of a hood, a NIOSH-approved respirator is required.[13][15] To prevent inhalation of potentially toxic powders or vapors.

| Footwear | Closed-toe, non-perforated shoes made of a chemically resistant material.[13] | To protect feet from spills. |

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict, documented protocol is crucial for the safe handling of this compound.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Assemble All Necessary Equipment and Reagents prep_hood->prep_materials prep_waste Prepare Labeled Waste Containers prep_materials->prep_waste handle_weigh Weigh this compound in Fume Hood prep_waste->handle_weigh handle_dissolve Dissolve/Dispense this compound handle_weigh->handle_dissolve handle_reaction Perform Experimental Procedure handle_dissolve->handle_reaction cleanup_decon Decontaminate Surfaces and Equipment handle_reaction->cleanup_decon cleanup_waste Segregate and Dispose of Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash end End cleanup_wash->end start Start start->prep_ppe

Caption: Workflow for handling the novel compound this compound.

Detailed Methodologies:

  • Preparation:

    • Ensure all required PPE is available and in good condition.

    • Verify that the chemical fume hood has a current certification and is functioning correctly.

    • Gather all necessary laboratory equipment, reagents, and spill cleanup materials.

    • Prepare clearly labeled, dedicated waste containers for solid and liquid waste containing this compound.[2]

  • Handling:

    • Conduct all manipulations of this compound within the fume hood.

    • When weighing the solid compound, use a disposable weigh boat and handle it with forceps to minimize contact.

    • If creating a solution, add the solvent to the this compound slowly to avoid splashing.

    • Keep all containers of this compound sealed when not in immediate use.

  • Spill Response:

    • In the event of a spill, immediately alert personnel in the vicinity and evacuate the area if necessary.

    • For a small spill within the fume hood, use an appropriate absorbent material and decontaminate the area.

    • For larger spills or spills outside of a fume hood, contact your institution's EHS office immediately.[16]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.[2][17]

Table 3: Waste Disposal Plan for this compound

Waste Stream Container Type Disposal Procedure
Solid Waste (contaminated gloves, weigh boats, etc.) Labeled, sealed plastic bag or container. Place in the designated hazardous solid waste container.
Liquid Waste (solutions containing this compound) Labeled, sealed, and chemically compatible container. Collect in a dedicated hazardous liquid waste container. Do not mix with other waste streams.[18]
Sharps (contaminated needles, etc.) Puncture-proof sharps container. Dispose of in the designated sharps container for chemical contamination.

| Unused this compound | Original or suitable labeled container. | Dispose of as hazardous chemical waste through the institutional EHS program. |

Experimental Protocol for Waste Neutralization (Hypothetical): Note: A specific neutralization protocol cannot be provided without knowledge of the chemical properties of this compound. The following is a generic example of the steps that would need to be developed.

  • Objective: To determine a safe method for neutralizing the reactivity or toxicity of this compound waste before final disposal.

  • Methodology (Small-Scale Test): a. In a fume hood, prepare a dilute solution of this compound. b. Add a potential neutralizing agent (e.g., a weak acid, base, or oxidizing/reducing agent, depending on the predicted chemistry of this compound) dropwise while monitoring for any signs of reaction (e.g., temperature change, gas evolution). c. Analyze the resulting solution to confirm the degradation of this compound. d. Based on the results, develop a scaled-up procedure for treating the bulk waste stream, to be approved by the EHS office.

Ultimately, for unknown substances, high-temperature incineration at a certified hazardous waste facility is often the most appropriate disposal method.[19] Always consult with your EHS office for specific disposal requirements.[2]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.